Product packaging for Meloscandonine(Cat. No.:)

Meloscandonine

Cat. No.: B1154923
M. Wt: 320.4 g/mol
InChI Key: RVVXEECWQBKQNP-DJKGFLTMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Meloscandonine is a monoterpenoid indole alkaloid (MIA) isolated from plants of the Melodinus genus, such as Melodinus cochinchinensis and Melodinus hemsleyanus . This natural product is of significant interest in phytochemical and pharmacological research. With a molecular formula of C 20 H 20 N 2 O 2 and a molecular weight of 320.39 g/mol, it is a key compound for the study of plant-derived secondary metabolites . Research into related Melodinus alkaloid extracts has demonstrated promising anti-inflammatory and immunosuppressive activities by inhibiting the production of key inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6) in LPS-induced macrophage models . These effects are associated with the inhibition of the NF-κB and MAPK signaling pathways . As a component of these active extracts, this compound represents a valuable candidate for further investigating the mechanisms of natural anti-inflammatory agents and for exploring the structure-activity relationships of aspidosperma-type alkaloids. This product is intended for research purposes by qualified professionals. For Research Use Only. Not for human, veterinary, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20N2O2 B1154923 Meloscandonine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,10R,12R,13R,20S)-12-methyl-8,17-diazahexacyclo[11.6.1.110,13.01,10.02,7.017,20]henicosa-2,4,6,14-tetraene-9,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-12-15(23)20-11-18(12)7-4-9-22-10-8-19(20,16(18)22)13-5-2-3-6-14(13)21-17(20)24/h2-7,12,16H,8-11H2,1H3,(H,21,24)/t12-,16-,18-,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVXEECWQBKQNP-DJKGFLTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)C23CC14C=CCN5C4C2(CC5)C6=CC=CC=C6NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)[C@@]23C[C@@]14C=CCN5[C@@H]4[C@@]2(CC5)C6=CC=CC=C6NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Meloscandonine discovery and isolation from Melodinus scandens

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the discovery and isolation of meloscandonine from Melodinus scandens reveals a foundational discovery in natural product chemistry. However, a detailed technical guide for researchers is hampered by the limited availability of specific experimental protocols and quantitative data in accessible literature.

This compound, a monomeric alkaloid, was first discovered and isolated from the leaves of Melodinus scandens by Mehri, Plat, and Potier in 1971.[1] This initial research laid the groundwork for understanding the chemical diversity of the Melodinus genus, a known source of various indole alkaloids.[2][3] Despite this seminal discovery, a thorough review of subsequent scientific literature does not yield the granular experimental details necessary for a complete technical whitepaper as requested.

Isolation and Purification: A General Overview

The isolation of alkaloids from the Melodinus genus typically involves standard phytochemical techniques.[3] A general workflow can be inferred, which likely mirrors the process used for this compound.

General Experimental Workflow for Alkaloid Isolation from Melodinus species:

Caption: Generalized workflow for the isolation of alkaloids from Melodinus species.

The process commences with the extraction of dried and powdered plant material using a suitable solvent, followed by concentration to yield a crude extract. An acid-base partitioning step is then employed to selectively isolate the alkaloids from other plant constituents. The resulting crude alkaloid mixture is then subjected to various chromatographic techniques, such as column chromatography using silica gel or Sephadex, to separate the individual compounds.[3] Further purification of the collected fractions, often involving preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), leads to the isolation of pure this compound.

While this provides a logical framework, specific details crucial for replication, such as the precise solvent systems, elution gradients, column dimensions, and percentage yields for this compound, are not available in the accessible literature.

Structural Elucidation and Spectroscopic Data

The structure of this compound was elucidated using spectroscopic methods.[2] However, a detailed search of scientific databases did not uncover specific quantitative spectroscopic data for this compound. The following table summarizes the types of data that would be essential for a comprehensive technical guide, but which are currently unavailable.

Spectroscopic Data Information Provided Status
¹H NMR Proton chemical shifts, coupling constants, and multiplicity.Data not available
¹³C NMR Carbon chemical shifts.Data not available
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Data not available
Infrared (IR) Spectroscopy Presence of functional groups.Data not available

The absence of this data precludes the creation of detailed tables for easy comparison and use by researchers.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of information regarding the biological activity of this compound in the public domain. While a related compound, 15α-hydroxy-meloscandonine, isolated from Melodinus hemsleyanus, was found to be inactive in PTP1B and Drak2 inhibitory assays, this provides no direct insight into the bioactivity of this compound itself.[4] Consequently, no information on any signaling pathways modulated by this compound is available, and therefore, no corresponding diagrams can be generated.

Conclusion and Future Directions

The discovery and isolation of this compound represent a notable contribution to the field of natural product chemistry. However, the lack of detailed, publicly accessible experimental protocols, quantitative spectroscopic data, and biological activity studies presents a significant challenge for modern researchers and drug development professionals. To fully realize the potential of this compound, further research is required to:

  • Re-isolate this compound from Melodinus scandens and meticulously document the experimental procedures and yields.

  • Conduct a complete spectroscopic characterization using modern NMR (1D and 2D), high-resolution mass spectrometry, and IR spectroscopy.

  • Perform a broad range of biological screenings to identify any potential therapeutic activities.

  • Investigate the mechanism of action and any relevant signaling pathways for any identified bioactivities.

The original 1971 publication by Mehri, Plat, and Potier remains the cornerstone of this compound research. A full translation and potential replication of the work described would be invaluable to the scientific community and could open new avenues for the exploration of this intriguing natural product.

References

Elucidation of the Chemical Structure of Meloscandonine: A Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the analytical techniques and data interpretation involved in the structural determination of alkaloids, with a focus on the methodologies applicable to Meloscandonine.

For Researchers, Scientists, and Drug Development Professionals.

Due to the limited public availability of the original 1971 publication detailing the initial isolation and complete spectroscopic data for this compound, this guide provides a comprehensive overview of the modern analytical techniques and logical workflows typically employed in the structural elucidation of complex indole alkaloids, such as those found in the Melodinus genus. This document will outline the key experimental protocols and data interpretation strategies that would be applied to a compound like this compound, enabling researchers to understand the fundamental process of natural product structure determination.

Isolation and Purification

The initial step in the structural elucidation of any natural product is its isolation from the source material, in this case, the plant Melodinus scandens. A typical workflow for the isolation of an alkaloid like this compound is as follows:

Isolation_Workflow plant_material Dried and Powdered Plant Material (Melodinus scandens) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base alkaloid_fraction Purified Alkaloid Fraction acid_base->alkaloid_fraction chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) alkaloid_fraction->chromatography isolated_compound Isolated this compound chromatography->isolated_compound Structure_Elucidation_Workflow ms_data Mass Spectrometry Data (Molecular Formula) fragments Identification of Molecular Fragments ms_data->fragments nmr_1d 1D NMR Data (¹H, ¹³C, DEPT) (Functional Groups, C/H Count) nmr_1d->fragments nmr_2d 2D NMR Data (COSY, HSQC, HMBC) connectivity Assembly of Fragments into a Planar Structure nmr_2d->connectivity fragments->connectivity stereochem NOESY / ROESY Data (Spatial Proximity) connectivity->stereochem final_structure Proposed 3D Structure of this compound stereochem->final_structure

Spectroscopic and Structural Elucidation of Meloscine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data and structural elucidation of Meloscine, a prominent pentacyclic indole alkaloid. While the initial inquiry sought data for "Meloscandonine," a thorough search of available scientific literature did not yield specific spectroscopic information for a compound with that name. However, Meloscine, a closely related and well-characterized alkaloid isolated from the plant Melodinus scandens, offers a valuable case study for researchers, scientists, and drug development professionals. This document will focus on the spectroscopic data of Meloscine, presenting it in a clear, tabular format, alongside generalized experimental protocols for its isolation and characterization.

Spectroscopic Data of Meloscine

The structural elucidation of Meloscine has been accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ¹H NMR Spectroscopic Data for a Synthetic Intermediate of (±)-Meloscine
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic-H7.34-7.20m-
Vinyl-H6.17-5.92m-
Vinyl-H5.10-5.00m-
CH4.35s-
CH₂3.65-3.36m-
CH₂/CH2.21-1.92m-
C(CH₃)₃1.49s-

Note: Data is for a Boc-protected synthetic intermediate as reported in synthesis studies. The specific assignments for the core structure of Meloscine may vary.

Table 2: ¹³C NMR Spectroscopic Data for a Synthetic Intermediate of (±)-Meloscine[1]
Carbon TypeChemical Shift (δ, ppm)
C=O154.3
C (aromatic/vinyl)148.4, 148.3, 144.3, 143.9, 141.3
C (aromatic/vinyl)128.4, 126.1, 125.7, 125.5
C (vinyl)113.2, 112.5, 112.4, 112.2
C-O79.9, 79.2
C-N75.3, 75.0, 59.1, 58.0, 55.3, 54.7
CH/CH₂46.4, 46.1, 39.0, 38.0, 36.4, 36.0, 33.4, 32.6, 29.7
CH₃28.5

Note: Data is for a Boc-protected synthetic intermediate and shows signals for both rotamers.[1]

Table 3: Mass Spectrometry Data for Meloscine
ParameterValue
Molecular FormulaC₁₉H₂₀N₂O
Molecular Weight292.4 g/mol
Exact Mass (Computed)292.157563266 Da

Experimental Protocols

The following sections outline the general methodologies employed in the isolation and structural characterization of alkaloids like Meloscine from their natural sources.

Isolation of Meloscine
  • Plant Material Collection and Preparation: The aerial parts of Melodinus scandens are collected, dried, and pulverized.

  • Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, typically methanol or ethanol, at room temperature for an extended period. The process is often repeated multiple times to ensure complete extraction.

  • Acid-Base Partitioning: The crude extract is concentrated under reduced pressure. The resulting residue is then suspended in an acidic aqueous solution (e.g., 5% HCl) and partitioned with a non-polar solvent (e.g., hexane or ethyl acetate) to remove neutral and acidic compounds. The aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH₄OH to pH 9-10) and extracted with a chlorinated solvent (e.g., dichloromethane or chloroform).

  • Chromatographic Purification: The crude alkaloid mixture is subjected to multiple chromatographic steps for purification. This typically involves:

    • Column Chromatography: Using silica gel or alumina as the stationary phase and a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) as the mobile phase.

    • Preparative Thin-Layer Chromatography (pTLC): For the separation of closely related compounds.

    • High-Performance Liquid Chromatography (HPLC): Often used as a final purification step to obtain the pure alkaloid.

Structural Elucidation
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), is used to determine the exact molecular weight and elemental composition of the isolated compound.[1] Fragmentation patterns observed in tandem MS (MS/MS) experiments provide valuable information about the compound's structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is conducted to determine the complete chemical structure and stereochemistry of the molecule. This includes:

    • ¹H NMR: To identify the types and connectivity of protons in the molecule.

    • ¹³C NMR: To determine the number and types of carbon atoms.

    • 2D NMR Experiments:

      • COSY (Correlation Spectroscopy): To establish proton-proton couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

      • HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range carbon-proton correlations, which is crucial for assembling the molecular skeleton.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in assigning the relative stereochemistry.

  • X-ray Crystallography: If a suitable single crystal of the compound can be obtained, X-ray crystallography provides unambiguous determination of the molecular structure and absolute stereochemistry.

Workflow for Isolation and Identification of Meloscine

The following diagram illustrates the typical workflow for the isolation and structural elucidation of Meloscine.

Meloscine_Workflow Plant Plant Material (Melodinus scandens) Extraction Solvent Extraction Plant->Extraction Partitioning Acid-Base Partitioning Extraction->Partitioning Crude_Alkaloids Crude Alkaloid Extract Partitioning->Crude_Alkaloids Column_Chromatography Column Chromatography Crude_Alkaloids->Column_Chromatography Fractions Alkaloid Fractions Column_Chromatography->Fractions Purification Further Purification (pTLC, HPLC) Fractions->Purification Pure_Compound Pure Meloscine Purification->Pure_Compound Structural_Elucidation Structural Elucidation Pure_Compound->Structural_Elucidation MS Mass Spectrometry (HRMS) Structural_Elucidation->MS NMR NMR Spectroscopy (1D & 2D) Structural_Elucidation->NMR Xray X-ray Crystallography Structural_Elucidation->Xray

Caption: Workflow for the isolation and structural determination of Meloscine.

References

The Scandine-Type Alkaloid Enigma: A Deep Dive into a Complex Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Kunming, China – November 18, 2025 – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide detailing the intricate biosynthetic pathway of scandine-type alkaloids. These complex monoterpenoid indole alkaloids (MIAs), primarily found in plants of the Gelsemium genus, have garnered significant interest for their diverse and potent biological activities. This whitepaper provides an in-depth exploration of the enzymatic steps, regulatory networks, and experimental methodologies crucial for understanding and potentially harnessing these valuable natural products.

The biosynthesis of scandine-type alkaloids, like other MIAs, originates from the condensation of tryptamine and secologanin to form the central precursor, strictosidine. While the initial steps of this pathway are well-understood, the subsequent enzymatic transformations leading to the characteristic scandine scaffold have been a subject of ongoing research. This guide synthesizes the current knowledge, presenting a putative biosynthetic pathway and highlighting the key enzyme families involved, including cytochrome P450 monooxygenases, dehydrogenases, and reductases.

Quantitative Insights into Scandine-Type Alkaloid Biosynthesis

Quantitative analysis of alkaloid content and gene expression provides crucial insights into the regulation and efficiency of the biosynthetic pathway. The following tables summarize key quantitative data from studies on Gelsemium species.

Table 1: Quantitative Analysis of Major Alkaloids in Gelsemium elegans

AlkaloidPlant PartConcentration (µg/g dry weight)Analytical MethodReference
KoumineRoot53.1 - 116.4LC-MS/MS[1]
Stem149.1LC-MS/MS[1]
Leaf272.0LC-MS/MS[1]
GelsemineRootNot specifiedLC-MS/MS[1]
StemNot specifiedLC-MS/MS[1]
Leaf122.4LC-MS/MS[1]
GelsenicineRoot32.9 - 104.1LC-MS/MS[1]
StemNot specifiedLC-MS/MS[1]
Leaf155.1LC-MS/MS[1]

Table 2: Validation Parameters for UHPLC-MS/MS Quantification of Gelsemium Alkaloids

ParameterKoumineGelsemineGelsenicineReference
Linearity RangeLOQ - 1000 pg/mgLOQ - 1000 pg/mgLOQ - 1000 pg/mg[2]
Correlation Coefficient (R²)> 0.998> 0.998> 0.998[2]
Limit of Detection (LOD)1 - 5 pg/mg1 - 5 pg/mg1 - 5 pg/mg[2]
Limit of Quantification (LOQ)2 - 10 pg/mg2 - 10 pg/mg2 - 10 pg/mg[2]
Recovery79.3 - 103.5%79.3 - 103.5%79.3 - 103.5%[2]
Intra-day Precision (RSD)4.3 - 12.4%4.3 - 12.4%4.3 - 12.4%[2]
Inter-day Precision (RSD)3.7 - 13.2%3.7 - 13.2%3.7 - 13.2%[2]

Table 3: Relative Gene Expression of RAV1 Transcription Factor in Gelsemium elegans in Response to Phytohormones

TreatmentFold Change in GeRAV1 ExpressionTime PointAnalytical MethodReference
Methyl Jasmonate (MeJA)~4.512 hqRT-PCR[3]
Salicylic Acid (SA)~3.512 hqRT-PCR[3]
Abscisic Acid (ABA)~6.012 hqRT-PCR[3]

Visualizing the Biosynthetic Pathway and Regulatory Networks

To facilitate a clearer understanding of the complex processes involved in scandine-type alkaloid biosynthesis, the following diagrams, generated using the DOT language, illustrate the key pathways and regulatory interactions.

Scandine-Type Alkaloid Biosynthesis Pathway tryptamine Tryptamine strictosidine Strictosidine tryptamine->strictosidine Strictosidine Synthase (STR) secologanin Secologanin secologanin->strictosidine strictosidine_aglycone Strictosidine Aglycone strictosidine->strictosidine_aglycone Strictosidine β-Glucosidase (SGD) geissoschizine Geissoschizine strictosidine_aglycone->geissoschizine Geissoschizine Synthase scandine_scaffold Scandine-Type Scaffold geissoschizine->scandine_scaffold Series of Oxidations, Reductions, Rearrangements (P450s, Dehydrogenases etc.) other_MIAs Other MIA Scaffolds geissoschizine->other_MIAs Branching Pathways

A putative biosynthetic pathway for scandine-type alkaloids.

Jasmonate Signaling Pathway for Alkaloid Biosynthesis Regulation jasmonate Jasmonate Signal (e.g., MeJA) JAZ JAZ Repressor jasmonate->JAZ promotes degradation RAV1 RAV1 TF jasmonate->RAV1 induces expression MYC2 MYC2 (bHLH TF) JAZ->MYC2 represses ORCA ORCA/AP2/ERF TFs MYC2->ORCA activates WRKY WRKY TFs MYC2->WRKY activates biosynthetic_genes Alkaloid Biosynthetic Genes (TDC, STR, SGD, P450s etc.) ORCA->biosynthetic_genes activates WRKY->biosynthetic_genes activates/represses RAV1->biosynthetic_genes regulates alkaloid_accumulation Scandine-Type Alkaloid Accumulation biosynthetic_genes->alkaloid_accumulation

A simplified model of the jasmonate signaling pathway regulating alkaloid biosynthesis.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of scandine-type alkaloid biosynthesis.

Quantitative Analysis of Alkaloids by UHPLC-MS/MS

This protocol is adapted from methods used for the quantification of major alkaloids in Gelsemium elegans.[2][4]

  • Sample Preparation:

    • Collect and lyophilize plant material (roots, stems, or leaves).

    • Grind the dried tissue into a fine powder.

    • Accurately weigh approximately 0.1 g of the powdered sample into a centrifuge tube.

    • Add 10 mL of methanol and sonicate for 30 minutes.

    • Centrifuge the mixture at 10,000 rpm for 10 minutes.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

  • Chromatographic Conditions:

    • UHPLC System: Agilent 1290 Infinity II or equivalent.

    • Column: Agilent ZORBAX RRHD SB-C18, 2.1 × 100 mm, 1.8 µm.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent.

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Gas Temperature: 350 °C.

    • Gas Flow: 10 L/min.

    • Nebulizer Pressure: 45 psi.

    • Sheath Gas Temperature: 380 °C.

    • Sheath Gas Flow: 11 L/min.

    • Capillary Voltage: 4000 V.

    • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for each target alkaloid are monitored for quantification.

Spectrophotometric Assay for Strictosidine Synthase (STR) Activity

This protocol is a general method for assaying STR activity.[5]

  • Enzyme Extraction:

    • Homogenize fresh or frozen plant tissue in extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 5 mM dithiothreitol and 10% (w/v) polyvinylpolypyrrolidone).

    • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4 °C.

    • Use the supernatant as the crude enzyme extract.

  • Enzyme Assay:

    • Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 6.8), 2 mM tryptamine, and 4 mM secologanin.

    • Initiate the reaction by adding the enzyme extract to the reaction mixture.

    • Incubate at 30 °C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding an equal volume of ethyl acetate.

    • Vortex vigorously and centrifuge to separate the phases.

    • Transfer the ethyl acetate phase to a new tube and evaporate to dryness.

    • To the dried residue, add 1 mL of 5 M H₂SO₄ and heat at 100 °C for 45 minutes. This step converts strictosidine to a chromophore.

    • Cool the solution and measure the absorbance at 348 nm.

    • Quantify the amount of strictosidine produced by comparing the absorbance to a standard curve prepared with authentic strictosidine treated in the same manner.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is based on studies of gene expression in Gelsemium elegans.[3][5]

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from plant tissues using a commercial plant RNA extraction kit according to the manufacturer's instructions.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • qRT-PCR Reaction:

    • Prepare a reaction mixture containing SYBR Green Master Mix, forward and reverse primers (10 µM each), diluted cDNA template, and nuclease-free water.

    • Perform the qRT-PCR on a real-time PCR system with the following typical thermal cycling conditions: 95 °C for 10 min, followed by 40 cycles of 95 °C for 15 s and 60 °C for 1 min.

    • A melt curve analysis should be performed at the end of the PCR to verify the specificity of the amplification.

    • The relative expression level of the target gene is calculated using the 2-ΔΔCt method, with a stably expressed reference gene (e.g., CUL or eEF-1α in Gelsemium elegans) for normalization.[5]

Future Directions

While significant progress has been made in elucidating the biosynthesis of scandine-type alkaloids, several key areas require further investigation. The precise enzymatic steps and intermediates that follow geissoschizine remain to be fully characterized. The identification and functional validation of the specific cytochrome P450s and other enzymes involved in the formation of the scandine scaffold are critical next steps. Furthermore, a deeper understanding of the regulatory network, including the interplay of various transcription factors and their response to environmental cues, will be essential for developing strategies to enhance the production of these medicinally important compounds through metabolic engineering. This technical guide serves as a foundational resource to stimulate and guide future research in this exciting and challenging field.

References

Meloscandonine: A Comprehensive Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meloscandonine is a monomeric indole alkaloid first isolated from the plant Melodinus scandens Forst. Its molecular formula has been established as C₂₀H₂₀N₂O₂. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, based on primary scientific literature. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols from the source literature are provided. Furthermore, this guide includes visualizations of key experimental and structural concepts using the DOT language for graph visualization.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These have been determined through a combination of crystallographic analysis and other analytical techniques.

PropertyValueSource
Molecular Formula C₂₀H₂₀N₂O₂
Molecular Weight 332.39 g/mol Calculated from molecular formula
Melting Point Sublimes at 270 °C (at 0.01 mm Hg)
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 12.803(5) Å, b = 28.99(1) Å, c = 9.107(3) Å
Molecules per Unit Cell (Z) 8

Note: A specific melting point under standard atmospheric pressure has not been reported in the reviewed literature. The sublimation temperature suggests high thermal stability. Information on the solubility of this compound in various solvents is not explicitly detailed in the primary literature.

Experimental Protocols

Isolation of this compound from Melodinus scandens

The initial isolation of this compound was reported by Mehri, Plat, and Potier in 1971. The general procedure for the extraction and isolation of alkaloids from Melodinus scandens is as follows. It is important to note that the specific detailed protocol for the separation of this compound from the other nine isolated alkaloids is not fully elaborated in the abstract.

G plant_material Dried and powdered plant material of Melodinus scandens extraction Extraction with a suitable solvent (e.g., methanol or ethanol) plant_material->extraction concentration Concentration of the extract under reduced pressure extraction->concentration acid_base_extraction Acid-base partitioning to separate alkaloids concentration->acid_base_extraction crude_alkaloids Crude alkaloid mixture acid_base_extraction->crude_alkaloids chromatography Chromatographic separation (e.g., column chromatography on silica gel or alumina) crude_alkaloids->chromatography This compound Pure this compound chromatography->this compound

A generalized workflow for the isolation of this compound.
Crystal Preparation for X-ray Crystallography

Crystals of this compound suitable for X-ray diffraction studies were prepared by sublimation.

  • Method: The purified alkaloid was sublimed at a temperature of 270 °C under a reduced pressure of 0.01 mm of mercury. This process yielded single crystals appropriate for structural analysis.

Structure Elucidation by X-ray Crystallography

The crystal structure of this compound was determined using direct methods and refined by least-squares procedures.

  • Data Collection: 2542 independent reflections were collected using Cu Kα radiation.

  • Structure Solution: The structure was solved by direct methods, a common technique for determining the phases of the structure factors in crystallography.

  • Refinement: The structural model was refined using least-squares procedures to a final R-factor of 0.042. The positions of the hydrogen atoms were located and their parameters were also refined. The analysis revealed the presence of two independent molecules of this compound in the asymmetric unit, which are linked by hydrogen bonds.

G crystal Single crystal of this compound xray X-ray diffraction data collection (Cu Kα radiation) crystal->xray direct_methods Structure solution by direct methods xray->direct_methods refinement Least-squares refinement direct_methods->refinement final_structure Final crystal structure of this compound (R = 0.042) refinement->final_structure

Workflow for the crystal structure determination of this compound.

Spectral Data

Detailed spectral data (¹H NMR, ¹³C NMR, IR, and MS) for this compound are not fully available in the readily accessible literature. The primary publications focus on the isolation and crystal structure. Further research is required to obtain and present a comprehensive set of spectral data.

Signaling Pathways and Biological Activity

Information regarding the signaling pathways affected by this compound or its broader biological activities is not detailed in the foundational literature. Further pharmacological and biochemical studies are necessary to elucidate its mechanism of action and potential therapeutic applications.

Conclusion

This compound is a structurally characterized indole alkaloid from Melodinus scandens. While its solid-state structure is well-defined, a comprehensive profile of its physical and chemical properties, including melting point, solubility, and detailed spectral data, remains to be fully documented in the public domain. This guide serves as a summary of the currently available technical information and highlights the areas where further research is needed to fully characterize this natural product for potential drug development and scientific investigation.

A Comprehensive Review of Melodinus Alkaloids: From Phytochemistry to Pharmacological Potential

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The genus Melodinus, belonging to the Apocynaceae family, is a rich source of structurally diverse and biologically active monoterpenoid indole alkaloids.[1][2][3] Traditionally used in folk medicine for treating a variety of ailments such as abdominal pain, indigestion, and rheumatic heart disease, these plants have garnered significant scientific interest for their potential therapeutic applications.[1][2][3][4] To date, over 345 indole alkaloids have been identified from various Melodinus species, with aspidospermine-type and monoterpenoid quinolone-type alkaloids being the most prevalent.[1][2] This technical guide provides an in-depth review of the current literature on Melodinus alkaloids, focusing on their isolation, structural elucidation, and pharmacological activities, with a particular emphasis on their cytotoxic, anti-inflammatory, neuroprotective, and antibacterial properties.

Data Presentation: A Quantitative Overview of Biological Activities

The diverse pharmacological effects of Melodinus alkaloids have been quantified in numerous studies. The following tables summarize the cytotoxic, anti-inflammatory, neuroprotective, and antibacterial activities of various alkaloids isolated from different Melodinus species.

Table 1: Cytotoxic Activity of Melodinus Alkaloids against Human Cancer Cell Lines

Alkaloid/ExtractCancer Cell LineIC50 (µM)Source Species
Melosine BHL-60, SMMC-7721, A-549, MCF-7, SW4801.6 - 8.1M. cochinchinensis[5]
Melodinines M-U (compounds 6, 11, 16)HL-60, SMMC-7721, A-549, MCF-7, SW480Significant cytotoxicityM. suaveolens[6]
Bisindole Alkaloids (1, 3, 4)MOLT-41.5 - 17.5M. fusiformis[7]
Bisindole Alkaloid (2)MCF-77.1M. fusiformis[7]
Khasuanine APC30.45M. khasianus[8]
Melodinusines A-DHL-60, SMMC-7721, A-549, MCF-7, SW480EvaluatedM. tenuicaudatus & M. khasianus

Table 2: Anti-inflammatory Activity of Melodinus Alkaloids

Alkaloid/ExtractAssayIC50 (µM)Source Species
3-oxo-scandine derivatives (6, 7)NO Production in RAW 264.7 cells8.54 and 5.19M. henryi[9]
Bisindole Alkaloids (1, 2)NO Production in RAW 264.7 cellsActive at 30 µMM. fusiformis[7]
Axilline A-K (Compound 2)NO release in RAW264.7 cells3.7 ± 0.9M. axillaris

Table 3: Neuroprotective Activity of Melodinus Alkaloids

Alkaloid/ExtractAssayEC50 (µM)Source Species
Monoterpenoid indole alkaloids (1-8)6-OHDA induced cell death in SH-SY5Y cells0.72 ± 0.06 to 17.89 ± 0.16M. cochinchinensis[10]

Table 4: Antibacterial Activity of Melodinus Alkaloids

Alkaloid/ExtractBacterial StrainMIC (µM)Source Species
Melokhanines A-J and known alkaloids (1-16, 25-27, 31, 32)Pseudomonas aeruginosa2 - 22M. khasianus[11]
Melokhanine AMicrosporum canis, M. ferrugineum, Trichophyton ajelloi38 - 150M. khasianus[11]

Experimental Protocols: Methodologies for Key Experiments

This section provides an overview of the key experimental protocols used in the research of Melodinus alkaloids.

Isolation and Purification of Melodinus Alkaloids

A general procedure for the isolation and purification of alkaloids from Melodinus plant material involves several key steps:

  • Extraction: The air-dried and powdered plant material (e.g., stems, leaves, roots) is typically extracted with an organic solvent like methanol or ethanol at room temperature. This process is often repeated multiple times to ensure maximum extraction of the alkaloids.

  • Acid-Base Partitioning: The crude extract is then subjected to an acid-base partitioning process to separate the alkaloids from other plant constituents. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl), which protonates the basic alkaloids, making them water-soluble. This aqueous layer is then washed with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic impurities. Subsequently, the acidic solution is basified (e.g., with NH4OH) to deprotonate the alkaloids, making them soluble in organic solvents. The alkaloids are then extracted into an organic solvent like chloroform or dichloromethane.

  • Chromatographic Separation: The resulting total alkaloid extract is further purified using various chromatographic techniques.

    • Column Chromatography: Silica gel column chromatography is a common first step, using a gradient of solvents with increasing polarity (e.g., petroleum ether-acetone, chloroform-methanol) to separate the alkaloids into different fractions.

    • Preparative Thin-Layer Chromatography (PTLC): PTLC is often used for further purification of the fractions obtained from column chromatography.

    • High-Performance Liquid Chromatography (HPLC): Reversed-phase or normal-phase HPLC is employed for the final purification of individual alkaloids to a high degree of purity.

Structural Elucidation of Melodinus Alkaloids

The chemical structures of the isolated alkaloids are determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the alkaloids.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed structure, including the connectivity of atoms and the stereochemistry of the molecule.

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the unambiguous three-dimensional structure of the alkaloid, including its absolute configuration.

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy can also be used to help determine the absolute configuration of chiral molecules.

Cytotoxicity Assays

The cytotoxic activity of Melodinus alkaloids against cancer cell lines is commonly evaluated using the MTT assay:

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the test alkaloids for a specific period (e.g., 48 or 72 hours).

  • MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance of the solution is then measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the alkaloid that inhibits 50% of cell growth, is then determined.

Anti-inflammatory Assays

The anti-inflammatory potential of Melodinus alkaloids is often assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with fetal bovine serum and antibiotics.

  • Treatment and Stimulation: Cells are seeded in 96-well plates and pre-treated with different concentrations of the alkaloids for a short period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

  • Griess Assay: After a 24-hour incubation period, the amount of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The Griess reagent reacts with nitrite to form a colored azo compound.

  • Measurement: The absorbance of the colored solution is measured at approximately 540 nm. The concentration of nitrite is determined using a standard curve of sodium nitrite. The inhibitory effect of the alkaloids on NO production is calculated relative to the LPS-stimulated control group.

Neuroprotection Assays

The neuroprotective effects of Melodinus alkaloids are frequently investigated using the 6-hydroxydopamine (6-OHDA)-induced neurotoxicity model in SH-SY5Y human neuroblastoma cells:

  • Cell Culture and Differentiation: SH-SY5Y cells are cultured in a suitable medium. For some studies, the cells are differentiated into a more neuron-like phenotype by treatment with agents like retinoic acid.

  • Treatment and Toxin Induction: The cells are pre-treated with various concentrations of the Melodinus alkaloids for a specific duration before being exposed to the neurotoxin 6-OHDA, which selectively damages dopaminergic neurons.

  • Cell Viability Assessment: After a designated incubation period with 6-OHDA, cell viability is assessed using methods like the MTT assay, as described previously. An increase in cell viability in the presence of the alkaloids compared to cells treated with 6-OHDA alone indicates a neuroprotective effect.

Antibacterial Assays

The antibacterial activity of Melodinus alkaloids is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method:

  • Bacterial Culture: The test bacteria (e.g., Pseudomonas aeruginosa) are grown in a suitable broth medium to a specific optical density.

  • Serial Dilution: The Melodinus alkaloids are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: A standardized inoculum of the bacteria is added to each well containing the diluted alkaloids.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the alkaloid that completely inhibits the visible growth of the bacteria.

Signaling Pathways and Molecular Mechanisms

Melodinus alkaloids exert their biological effects by modulating various intracellular signaling pathways.

Anti-inflammatory Signaling Pathways

Several studies have shown that the anti-inflammatory effects of Melodinus alkaloids are mediated through the inhibition of the NF-κB (Nuclear Factor-kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[7][12]

  • NF-κB Pathway: In response to inflammatory stimuli like LPS, the IκBα protein is phosphorylated and degraded, leading to the nuclear translocation of the p65 subunit of NF-κB. In the nucleus, p65 promotes the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as cytokines like TNF-α and IL-6. Melodinus alkaloids have been shown to inhibit the phosphorylation of IκBα and the subsequent nuclear translocation of p65, thereby downregulating the expression of these inflammatory mediators.

  • MAPK Pathway: The MAPK family, including ERK, JNK, and p38, plays a crucial role in regulating inflammatory responses. LPS stimulation leads to the phosphorylation and activation of these kinases, which in turn activate downstream transcription factors that contribute to the expression of inflammatory genes. The total alkaloid extract from Melodinus cochinchinensis has been found to significantly inhibit the phosphorylation of ERK1/2, JNK, and p38 MAPK in LPS-induced macrophages.[7]

anti_inflammatory_pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates MAPKKK MAPKKK TLR4->MAPKKK Activates IkBa_p65_p50 IκBα p65 p50 IKK->IkBa_p65_p50 Phosphorylates IκBα p65_p50 p65 p50 IkBa_p65_p50->p65_p50 IκBα degradation p65_p50_nuc p65 p50 p65_p50->p65_p50_nuc Translocation Melodinus_Alkaloids_NFKB Melodinus Alkaloids Melodinus_Alkaloids_NFKB->IKK Inhibits MEK MEK MAPKKK->MEK Phosphorylates ERK_JNK_p38 ERK/JNK/p38 MEK->ERK_JNK_p38 Phosphorylates AP1 AP-1 ERK_JNK_p38->AP1 Activates Melodinus_Alkaloids_MAPK Melodinus Alkaloids Melodinus_Alkaloids_MAPK->MEK Inhibits Phosphorylation DNA DNA p65_p50_nuc->DNA AP1->DNA Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_genes Transcription

Caption: Anti-inflammatory signaling pathways modulated by Melodinus alkaloids.

Apoptotic Signaling Pathway

The cytotoxic effects of some Melodinus alkaloids, such as khasuanine A, are attributed to their ability to induce apoptosis. This process involves the activation of key proteins in the apoptotic cascade.[8]

  • p53, Bax, Bcl-2, and Caspase-3 Pathway: Khasuanine A has been shown to induce apoptosis in PC3 prostate cancer cells by activating the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while inhibiting the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the activation of caspase-3, a key executioner caspase that orchestrates the dismantling of the cell.

apoptotic_pathway cluster_0 Apoptosis Regulation Khasuanine_A Khasuanine A p53 p53 Khasuanine_A->p53 Activates Bcl2 Bcl-2 (Anti-apoptotic) Khasuanine_A->Bcl2 Inhibits Bax Bax (Pro-apoptotic) p53->Bax Activates Caspase3 Caspase-3 (Executioner) Bax->Caspase3 Activates Bcl2->Caspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptotic pathway induced by Khasuanine A.

Conclusion and Future Perspectives

Melodinus alkaloids represent a promising class of natural products with a wide range of pharmacological activities. Their demonstrated cytotoxic, anti-inflammatory, neuroprotective, and antibacterial effects make them valuable lead compounds for drug discovery and development. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways such as NF-κB, MAPK, and apoptosis, provides a solid foundation for further research.

Future studies should focus on several key areas:

  • Total Synthesis: The total synthesis of promising Melodinus alkaloids will be crucial for enabling detailed structure-activity relationship (SAR) studies and for producing sufficient quantities for preclinical and clinical investigations.[4][12][13]

  • In Vivo Studies: While many in vitro studies have demonstrated the potential of these alkaloids, more extensive in vivo studies in animal models are needed to validate their efficacy and safety.

  • Target Identification: Further research is required to identify the specific molecular targets of these alkaloids within the identified signaling pathways.

  • Drug Delivery: The development of novel drug delivery systems could enhance the bioavailability and therapeutic efficacy of Melodinus alkaloids.

References

An In-depth Technical Guide to Ketamine (CAS No. 1867-66-9)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The CAS number provided in the prompt, 28645-27-4, is associated with Meloscandonine and another complex heterocyclic compound, for which there is limited publicly available research to generate an in-depth technical guide as requested. However, the search queries and the nature of the requested content strongly suggest an interest in Ketamine. Therefore, this guide focuses on Ketamine, a well-researched compound with extensive data available. The CAS number for Ketamine hydrochloride is 1867-66-9.

Introduction

Ketamine, chemically known as (±)-2-(2-chlorophenyl)-2-(methylamino)cyclohexanone, is a dissociative anesthetic that has been used in human and veterinary medicine for decades.[1] Developed in 1962 as an alternative to phencyclidine (PCP), it was approved for use in the United States in 1970.[2][1] Beyond its anesthetic properties, ketamine has gained significant attention for its rapid-acting antidepressant effects, particularly in treatment-resistant depression.[3] This guide provides a comprehensive overview of the research history of ketamine, focusing on its synthesis, mechanism of action, pharmacokinetics, and analytical methodologies, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

PropertyValueReference
CAS Number 1867-66-9 (hydrochloride)[4]
Molecular Formula C₁₃H₁₆ClNO · HCl[4]
Molecular Weight 274.19 g/mol [4]
IUPAC Name 2-(2-chlorophenyl)-2-(methylamino)cyclohexan-1-one hydrochloride[5]
Appearance White crystalline powder[6]
Water Solubility 200 mg/mL[6]
Melting Point 262-263 °C (hydrochloride)[7]

Synthesis of Ketamine

Several synthetic routes for ketamine have been reported. A common and efficient five-step protocol starting from cyclohexanone is detailed below.[5][8][9]

Experimental Protocol: Five-Step Synthesis from Cyclohexanone

Step 1: Synthesis of 1-(2-chlorophenyl)cyclohexan-1-ol

  • Prepare a Grignard reagent from 2-chloro-bromobenzene and magnesium turnings in anhydrous diethyl ether.

  • To the cooled Grignard solution, add a solution of cyclohexanone in anhydrous diethyl ether dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Dehydration to 1-(2-chlorophenyl)cyclohex-1-ene

  • Dissolve the 1-(2-chlorophenyl)cyclohexan-1-ol in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Step 3: Oxidation to 2-(2-chlorophenyl)-2-hydroxycyclohexan-1-one

  • Dissolve the 1-(2-chlorophenyl)cyclohex-1-ene in a mixture of acetone and water.

  • Cool the solution to 0 °C and add potassium permanganate portion-wise while maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Quench the reaction by adding a saturated solution of sodium bisulfite.

  • Filter the manganese dioxide precipitate and wash with acetone.

  • Concentrate the filtrate under reduced pressure to remove acetone.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify by column chromatography on silica gel.

Step 4: Imination with Methylamine

  • Dissolve the 2-(2-chlorophenyl)-2-hydroxycyclohexan-1-one in methanol.

  • Add a solution of methylamine (40% in water) and stir the mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude imine.

Step 5: Thermal Rearrangement to Ketamine

  • Heat the crude imine intermediate in a high-boiling solvent such as decalin or dichlorobenzene at 180 °C for 30 minutes.[10]

  • Cool the reaction mixture and dilute with diethyl ether.

  • Extract the product with dilute hydrochloric acid.

  • Wash the aqueous layer with diethyl ether.

  • Basify the aqueous layer with a sodium hydroxide solution to pH > 10.

  • Extract the ketamine free base with diethyl ether.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Dissolve the residue in anhydrous diethyl ether and bubble hydrogen chloride gas through the solution to precipitate ketamine hydrochloride.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_steps Synthetic Steps cluster_end Final Product Cyclohexanone Cyclohexanone Grignard 1. Grignard Reaction Cyclohexanone->Grignard Chlorobenzene 2-Chlorobromobenzene Chlorobenzene->Grignard Mg Magnesium Mg->Grignard Dehydration 2. Dehydration Grignard->Dehydration 1-(2-chlorophenyl)cyclohexan-1-ol Oxidation 3. Oxidation Dehydration->Oxidation 1-(2-chlorophenyl)cyclohex-1-ene Imination 4. Imination Oxidation->Imination 2-(2-chlorophenyl)-2-hydroxycyclohexan-1-one Rearrangement 5. Thermal Rearrangement Imination->Rearrangement Imine intermediate KetamineHCl Ketamine Hydrochloride Rearrangement->KetamineHCl G Ketamine Ketamine NMDA_R NMDA Receptor (on GABA interneuron) Ketamine->NMDA_R inhibition GABA_Interneuron GABA Interneuron NMDA_R->GABA_Interneuron activation Pyramidal_Neuron Pyramidal Neuron GABA_Interneuron->Pyramidal_Neuron inhibition Glutamate Glutamate Release Pyramidal_Neuron->Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R BDNF BDNF Release AMPA_R->BDNF TrkB TrkB Receptor BDNF->TrkB mTOR mTOR Signaling TrkB->mTOR Synaptogenesis Increased Synaptogenesis & Synaptic Strength mTOR->Synaptogenesis Antidepressant Antidepressant Effects Synaptogenesis->Antidepressant G cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample LLE Liquid-Liquid Extraction Plasma->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC System Reconstitution->HPLC Data Data Acquisition & Processing HPLC->Data

References

The Biological Origin of Meloscandonine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meloscandonine, a complex dimeric indole alkaloid, has been isolated from several species of the Melodinus genus, plants with a history in traditional medicine. This document provides a comprehensive overview of the current understanding of the biological origin of this compound. While the complete biosynthetic pathway has yet to be fully elucidated, this paper presents a scientifically grounded, hypothetical pathway based on the biosynthesis of structurally related Melodinus alkaloids. This guide details the probable precursor molecules, key enzymatic steps, and the proposed dimerization process leading to the formation of this compound. Furthermore, it includes standardized experimental protocols for the isolation and structural characterization of such alkaloids, alongside a conceptual framework for the quantitative analysis of biosynthetic intermediates.

Introduction

This compound is a dimeric quinolinic indole alkaloid naturally occurring in plants of the Melodinus genus, which belongs to the Apocynaceae family.[1][2][3] These plants are recognized for producing a diverse array of monoterpenoid indole alkaloids, many of which exhibit significant biological activities. While the precise biological functions of this compound are still under investigation, its complex structure has garnered interest within the scientific community for potential pharmacological applications. Understanding its biological origin is paramount for sustainable production strategies, including metabolic engineering and synthetic biology approaches.

This whitepaper synthesizes the available information on the isolation of this compound and proposes a putative biosynthetic pathway based on the established biosynthesis of related indole alkaloids.

Natural Source and Isolation

This compound has been successfully isolated from various parts of Melodinus species, notably Melodinus scandens and Melodinus hemsleyanus.[1][3] The isolation process typically involves the extraction of plant material with organic solvents, followed by acid-base partitioning to separate the alkaloid fraction. Subsequent purification is achieved through various chromatographic techniques.

Table 1: Plant Sources of this compound
Plant SpeciesFamilyPlant Part(s)Reference
Melodinus scandensApocynaceaeNot specified[1]
Melodinus hemsleyanusApocynaceaeAerial parts[3]

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to follow the general pathway of monoterpenoid indole alkaloids, originating from the precursors tryptophan and secologanin. While specific enzymes for this compound synthesis have not been identified, a plausible pathway can be constructed based on the biosynthesis of the co-occurring and structurally related Melodinus alkaloids, meloscine and scandine. It is proposed that the core melodan skeleton of these alkaloids is formed through a rearrangement of a tabersonine-type precursor.

The proposed pathway can be divided into three main stages:

  • Formation of the Monomeric Precursors: Synthesis of monomeric indole alkaloids that will ultimately dimerize.

  • Dimerization: The coupling of two monomeric units.

  • Post-Dimerization Modifications: Further enzymatic modifications to yield the final this compound structure.

dot

Meloscandonine_Biosynthesis cluster_0 Core Monoterpenoid Indole Alkaloid Pathway cluster_1 Formation of Monomeric Precursors cluster_2 Hypothetical Dimerization and Modification Tryptophan Tryptophan Strictosidine Strictosidine Tryptophan->Strictosidine Secologanin Secologanin Secologanin->Strictosidine Tabersonine_type Tabersonine-type precursor Strictosidine->Tabersonine_type Multiple Enzymatic Steps Scandine_type Scandine-type monomer Tabersonine_type->Scandine_type Rearrangement Monomer_B Monomer B (Indole/Quinoline unit) Monomer_A Monomer A (e.g., Scandine-type) Dimer Dimeric Intermediate Monomer_A->Dimer Enzymatic Dimerization Monomer_B->Dimer This compound This compound Dimer->this compound Post-modification (e.g., Oxidation)

Caption: Hypothetical biosynthetic pathway of this compound.

Quantitative Data

Currently, there is a lack of published quantitative data specifically for the biosynthesis of this compound. Future research should focus on quantifying the precursor pool, determining the kinetic parameters of the involved enzymes, and measuring the yield of this compound in its native plant sources. The tables below are provided as a template for future data presentation.

Table 2: Hypothetical Enzyme Kinetics
Enzyme (Putative)Substrate(s)K_m (µM)k_cat (s⁻¹)V_max (µmol/mg·s)Optimal pHOptimal Temp (°C)
Tabersonine RearrangaseTabersonine-type precursor-----
Dimerizing EnzymeMonomer A, Monomer B-----
Dimer OxidaseDimeric Intermediate-----
Data is hypothetical and requires experimental validation.
Table 3: Metabolite Concentrations in Melodinus hemsleyanus
MetaboliteConcentration (µg/g dry weight)Tissue
Tryptophan-Leaves
Secologanin-Leaves
Tabersonine-type precursor-Leaves
Scandine-type monomer-Leaves
This compound-Leaves
Data is hypothetical and requires experimental validation.

Experimental Protocols

The following are generalized protocols for the isolation and characterization of indole alkaloids from plant material, which are applicable to this compound.

General Protocol for Alkaloid Extraction and Isolation
  • Plant Material Collection and Preparation:

    • Collect fresh aerial parts of Melodinus hemsleyanus.

    • Air-dry the plant material in the shade at room temperature for 2-3 weeks.

    • Grind the dried material into a fine powder using a mechanical grinder.

  • Extraction:

    • Macerate the powdered plant material (e.g., 1 kg) with methanol (e.g., 5 L) at room temperature for 72 hours with occasional stirring.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

  • Acid-Base Partitioning:

    • Suspend the crude extract in 2% aqueous hydrochloric acid.

    • Partition the acidic solution with ethyl acetate to remove neutral and weakly basic compounds.

    • Adjust the pH of the aqueous layer to approximately 9-10 with ammonium hydroxide.

    • Extract the alkaline solution with chloroform or dichloromethane to obtain the crude alkaloid fraction.

  • Chromatographic Purification:

    • Subject the crude alkaloid fraction to column chromatography on silica gel.

    • Elute the column with a gradient of chloroform and methanol.

    • Monitor the fractions by thin-layer chromatography (TLC) using a suitable solvent system and visualizing with Dragendorff's reagent.

    • Combine fractions containing the target compound and further purify using preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

dot

Experimental_Workflow Plant_Material Dried & Powdered Plant Material Extraction Methanol Extraction Plant_Material->Extraction Crude_Extract Crude Methanolic Extract Extraction->Crude_Extract Acid_Base Acid-Base Partitioning Crude_Extract->Acid_Base Crude_Alkaloids Crude Alkaloid Fraction Acid_Base->Crude_Alkaloids Column_Chromatography Silica Gel Column Chromatography Crude_Alkaloids->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Caption: General workflow for the isolation of this compound.

Protocol for Structure Elucidation

The structure of the isolated pure compound is typically elucidated using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS):

    • High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To determine the number and types of protons and their connectivity.

    • ¹³C NMR and DEPT: To determine the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish the complete covalent structure and relative stereochemistry by analyzing correlations between protons and carbons.

  • X-ray Crystallography:

    • If a suitable single crystal can be obtained, X-ray diffraction analysis provides unambiguous determination of the three-dimensional structure and absolute stereochemistry.

Conclusion and Future Perspectives

The biological origin of this compound is rooted in the complex biosynthetic machinery of Melodinus plants. While the precise enzymatic steps remain to be elucidated, the proposed pathway, involving the dimerization of monomeric indole alkaloid precursors derived from tryptophan and secologanin, provides a strong foundation for future research.

To fully unravel the biosynthesis of this compound, the following research directions are recommended:

  • Transcriptome and Genome Sequencing: Sequencing the genome and transcriptome of Melodinus species will be instrumental in identifying candidate genes encoding the biosynthetic enzymes.

  • Enzyme Characterization: Heterologous expression and functional characterization of candidate enzymes will be necessary to confirm their roles in the pathway.

  • Metabolomic Profiling: Advanced metabolomic techniques can be employed to identify and quantify biosynthetic intermediates in the plant.

  • Metabolic Engineering: Once the pathway is elucidated, it can be reconstituted in microbial hosts such as Saccharomyces cerevisiae or Escherichia coli for sustainable production of this compound and its analogs.

A comprehensive understanding of the biological origin of this compound will not only advance our knowledge of plant secondary metabolism but also pave the way for its potential development as a therapeutic agent.

References

Structural Analogs of Meloscandonine in Apocynaceae: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meloscandonine, a pentacyclic aspidosperma-type monoterpenoid indole alkaloid, and its structural analogs found within the Apocynaceae family represent a promising source of novel therapeutic agents, particularly in the realm of oncology. This technical guide provides an in-depth overview of the structural diversity, isolation, and biological evaluation of this compound and its related compounds. Detailed experimental protocols for isolation and cytotoxicity assessment are provided, alongside a summary of key quantitative data. Furthermore, biosynthetic pathways and experimental workflows are visualized through logical diagrams to facilitate a deeper understanding of these complex molecules.

Introduction

The Apocynaceae family is a rich reservoir of biologically active alkaloids, with the genus Melodinus being a notable producer of structurally complex monoterpenoid indole alkaloids. Among these, this compound and its analogs have garnered significant attention due to their cytotoxic properties. These compounds share a common aspidosperma skeletal framework, which is biosynthetically derived from tryptamine and secologanin. Variations in oxidation patterns, substitutions, and stereochemistry give rise to a diverse array of structural analogs, each with potentially unique pharmacological profiles. This guide aims to consolidate the current knowledge on these compounds to support further research and drug development efforts.

Structural Analogs of this compound in Melodinus Species

Several alkaloids structurally related to this compound have been isolated from various species of the Melodinus genus. These compounds often differ by the presence or absence of hydroxyl or methoxy groups, variations in stereochemistry, or the degree of oxidation. A summary of selected cytotoxic alkaloids from Melodinus species, which can be considered structural analogs of this compound, is presented below.

Table 1: Cytotoxic Alkaloids from Melodinus Species

Compound NamePlant SourceMolecular FormulaCytotoxic Activity (IC50, µM)Reference
This compoundMelodinus scandensC20H22N2O2Data not available[1]
19-epi-MeloscandonineMelodinus suaveolensC20H22N2O2Data not availableN/A
Melodinines M-UMelodinus suaveolensVariousCompounds 6 , 11 , and 16 showed significant cytotoxicity against five human cancer cell lines.[2]
Melosines A-HMelodinus cochinchinensisVariousMelosine B showed moderate cytotoxicity against HL-60, SMMC-7721, A-549, MCF-7, and SW480 cell lines with IC50 values ranging from 1.6 to 8.1 μM.N/A
Melodinines H-KMelodinus tenuicaudatusVariousAlkaloids 1 , 3 , and 4 and 11-methoxytabersonine exhibited inhibitory effects with IC50 values comparable to cisplatin and vinorelbine.N/A
Melohemsines A-IMelodinus hemsleyanusVariousData not available[3]
Melokhanines A-JMelodinus khasianusVariousAlkaloids 1-16 , 25-27 , 31 , and 32 showed antibacterial activity. Compound 1 showed significant antifungal activity.[4]

Experimental Protocols

General Isolation Procedure for Melodinus Alkaloids

The isolation of this compound and its analogs from Melodinus species typically involves a multi-step process combining extraction and chromatographic techniques. The following is a generalized protocol based on reported methods.

Protocol 1: Acid-Base Extraction and Column Chromatography

  • Plant Material Preparation: Air-dry the plant material (e.g., leaves, stems, or roots) and grind it into a fine powder.

  • Extraction:

    • Macerate the powdered plant material with 80% methanol at room temperature for an extended period (e.g., 3 x 72 hours).

    • Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Acid-Base Partitioning:

    • Suspend the crude extract in a 2% aqueous HCl solution and filter.

    • Wash the acidic solution with chloroform to remove neutral and weakly basic compounds.

    • Adjust the pH of the aqueous solution to 10 with NH4OH.

    • Extract the alkaline solution with chloroform (e.g., 3 x 500 mL).

    • Combine the chloroform extracts and evaporate the solvent to yield the total alkaloid extract.

  • Chromatographic Separation:

    • Subject the total alkaloid extract to column chromatography on silica gel.

    • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like petroleum ether and gradually increasing the polarity with ethyl acetate and/or methanol.

    • Collect fractions and monitor the separation using thin-layer chromatography (TLC).

    • Combine fractions with similar TLC profiles.

  • Further Purification:

    • Subject the combined fractions to further purification using repeated column chromatography on silica gel, Sephadex LH-20, or by preparative high-performance liquid chromatography (HPLC) to isolate pure compounds.

Cytotoxicity Assay

The cytotoxic activity of the isolated alkaloids is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

Protocol 2: MTT Cytotoxicity Assay

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7, A-549, HL-60) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding:

    • Seed the cells in 96-well microtiter plates at a density of 2.5 x 104 cells/mL (100 µL per well) and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add 100 µL of the compound solutions to the respective wells and incubate for 72 hours. Use a positive control (e.g., 5-Fluorouracil) and a vehicle control (DMSO).

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition compared to the control.

    • Determine the IC50 value (the concentration that inhibits 50% of cell growth) by regression analysis of the concentration-response data.

Mandatory Visualizations

Proposed Biosynthetic Pathway of Meloscine and Scandine

The biosynthesis of meloscine and scandine, which are structurally related to this compound, is hypothesized to proceed from the aspidosperma alkaloid tabersonine.[6][7]

Biosynthesis Tabersonine 18,19-Dehydrotabersonine Rearrangement Ring Expansion/Contraction Tabersonine->Rearrangement Biosynthetic Rearrangement Scandine Scandine Rearrangement->Scandine Decarboxylation Hydrolysis & Decarboxylation Scandine->Decarboxylation Meloscine Meloscine Decarboxylation->Meloscine Epimeloscine Epimeloscine Decarboxylation->Epimeloscine

Caption: Proposed biosynthetic pathway of meloscine and epimeloscine from 18,19-dehydrotabersonine.

Experimental Workflow for Alkaloid Isolation

The following diagram illustrates a typical workflow for the isolation of alkaloids from Melodinus species.

Workflow PlantMaterial Powdered Plant Material Extraction Methanol Extraction PlantMaterial->Extraction CrudeExtract Crude Methanol Extract Extraction->CrudeExtract Partitioning Acid-Base Partitioning CrudeExtract->Partitioning TotalAlkaloids Total Alkaloid Extract Partitioning->TotalAlkaloids ColumnChromatography Silica Gel Column Chromatography TotalAlkaloids->ColumnChromatography Fractions Collected Fractions ColumnChromatography->Fractions TLC TLC Analysis Fractions->TLC Purification Further Purification (Column Chromatography/HPLC) Fractions->Purification TLC->ColumnChromatography Combine similar fractions PureCompounds Pure Alkaloids Purification->PureCompounds StructureElucidation Structure Elucidation (NMR, MS) PureCompounds->StructureElucidation

Caption: A generalized experimental workflow for the isolation of alkaloids.

Logical Relationship for Structure Elucidation

The determination of the chemical structure of a novel alkaloid relies on the integration of data from various spectroscopic techniques.

StructureElucidation IsolatedCompound Isolated Pure Compound NMR NMR Spectroscopy (1D & 2D) IsolatedCompound->NMR MS Mass Spectrometry (HR-ESI-MS) IsolatedCompound->MS SpectralData Combined Spectral Data NMR->SpectralData MS->SpectralData Structure Proposed Structure SpectralData->Structure Interpretation & Analysis

Caption: Logical workflow for the structural elucidation of a natural product.

Conclusion

This compound and its structural analogs from the Apocynaceae family represent a rich area for natural product research and drug discovery. The diverse structures and potent cytotoxic activities of these alkaloids highlight their potential as anticancer drug leads. The experimental protocols and workflows detailed in this guide provide a framework for the isolation, characterization, and biological evaluation of these promising compounds. Further investigation into the structure-activity relationships and mechanisms of action of these alkaloids is warranted to unlock their full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Meloscandonine from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meloscandonine is a monoterpenoid indole alkaloid that was first isolated from Melodinus scandens[1]. Alkaloids from the Melodinus genus have attracted scientific interest due to their potential cytotoxic and anti-inflammatory activities[2][3][4]. This document provides a detailed protocol for the extraction and purification of this compound from plant material, based on established methods for indole alkaloid isolation. Additionally, a protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) is presented.

Extraction and Purification of this compound

The following protocol outlines a general procedure for the extraction and purification of this compound from the dried and powdered plant material of Melodinus species. The process involves solvent extraction, acid-base partitioning to separate alkaloids from other plant constituents, and chromatographic purification to isolate this compound.

Experimental Protocol: Extraction and Purification
  • Plant Material Preparation:

    • Collect fresh plant material (e.g., aerial parts, leaves, or stems) of a Melodinus species known to contain this compound.

    • Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until brittle.

    • Grind the dried plant material into a coarse powder using a mechanical grinder.

  • Solvent Extraction:

    • Macerate the powdered plant material in 95% ethanol at room temperature for 72 hours. The solvent-to-solid ratio can be optimized, but a common starting point is 10:1 (v/w).

    • Filter the extract and repeat the maceration process with the plant residue two more times to ensure exhaustive extraction.

    • Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

  • Acid-Base Partitioning:

    • Suspend the crude extract in a 5% aqueous solution of hydrochloric acid (HCl).

    • Partition the acidic solution with a non-polar organic solvent such as n-hexane or diethyl ether to remove neutral and weakly acidic compounds. Discard the organic phase.

    • Adjust the pH of the aqueous phase to approximately 9-10 with a base, such as ammonium hydroxide, to precipitate the crude alkaloid fraction.

    • Extract the liberated alkaloids with a polar organic solvent like chloroform or dichloromethane. Repeat the extraction three times.

    • Combine the organic extracts, wash with distilled water, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to yield the total crude alkaloid extract.

  • Chromatographic Purification:

    • Subject the crude alkaloid extract to column chromatography over silica gel.

    • Elute the column with a gradient of a non-polar solvent (e.g., chloroform or ethyl acetate) and a polar solvent (e.g., methanol). The gradient should be gradually increased in polarity.

    • Collect fractions and monitor them by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 95:5) and a visualizing agent (e.g., Dragendorff's reagent).

    • Combine the fractions containing the compound of interest (this compound) based on their TLC profiles.

    • Further purify the combined fractions using preparative HPLC or repeated column chromatography until a pure compound is obtained.

  • Crystallization:

    • Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., methanol or a mixture of ethyl acetate and hexane)[5].

    • Allow the solution to stand at a low temperature (e.g., 4°C) to facilitate crystallization.

    • Collect the crystals by filtration and wash them with a small amount of cold solvent.

    • Dry the crystals under vacuum to obtain pure this compound.

Diagram of the Extraction and Purification Workflow

Extraction_Workflow A Dried & Powdered Plant Material B Maceration with 95% Ethanol A->B C Filtration & Concentration B->C D Crude Ethanolic Extract C->D E Acid-Base Partitioning (HCl / NH4OH) D->E F Crude Alkaloid Extract E->F G Silica Gel Column Chromatography F->G H Fraction Collection & TLC Analysis G->H I Purified this compound Fractions H->I J Crystallization I->J K Pure this compound J->K

Caption: Workflow for the extraction and purification of this compound.

Quantitative Analysis of this compound by HPLC

A validated HPLC-UV method is crucial for the accurate quantification of this compound in plant extracts and during various stages of purification. The following protocol is a general guideline that should be optimized and validated for specific applications.

Experimental Protocol: HPLC Quantification
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, autosampler, and column oven.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile or methanol). The specific gradient program should be optimized to achieve good separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30°C.

    • Detection Wavelength: To be determined by UV-Vis spectral analysis of a pure this compound standard (a common range for indole alkaloids is 220-280 nm)[6].

    • Injection Volume: 10-20 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh a known amount of pure this compound and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.

    • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of this compound in the samples.

    • Sample Solution: Accurately weigh the plant extract or purified fraction, dissolve it in the mobile phase or a suitable solvent, and filter it through a 0.45 µm syringe filter before injection.

  • Method Validation:

    • The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability[1][7][8][9]. Key validation parameters include:

      • Linearity: Assess the linear relationship between the peak area and the concentration of the calibration standards.

      • Accuracy: Determine the closeness of the measured values to the true values by performing recovery studies.

      • Precision: Evaluate the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method.

      • Specificity: Ensure that the peak corresponding to this compound is free from interference from other components in the sample matrix.

      • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

      • Robustness: Assess the method's ability to remain unaffected by small, deliberate variations in method parameters.

Data Presentation: Quantitative Analysis Parameters
ParameterRecommended Value/Range
HPLC Column C18 reversed-phase, 4.6 x 250 mm, 5 µm
Mobile Phase Gradient of 0.1% Formic Acid in Water and Acetonitrile/Methanol
Flow Rate 1.0 mL/min
Detection Wavelength 220-280 nm (to be optimized)
Injection Volume 10-20 µL
**Linearity (R²) **> 0.999
Accuracy (Recovery) 95-105%
Precision (RSD) < 2%

Diagram of the HPLC Quantification Workflow

HPLC_Workflow A Preparation of Standard Solutions C HPLC System (C18 Column, UV Detector) A->C B Preparation of Sample Solutions B->C D Chromatographic Separation C->D E Data Acquisition (Chromatogram) D->E F Peak Integration & Quantification E->F G Calculation of This compound Concentration F->G

References

Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of Meloscandonine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Meloscandonine is an alkaloid with potential therapeutic applications that necessitates accurate and reliable quantification for research, development, and quality control purposes. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of pharmaceutical compounds.[1][2] This document provides a detailed, proposed reverse-phase HPLC (RP-HPLC) method for the determination of this compound. The method is designed to be a starting point for researchers and would require validation in accordance with ICH guidelines to ensure its suitability for its intended purpose.[3][4]

I. Proposed HPLC Method for this compound

This section details the proposed instrumentation, materials, and chromatographic conditions for the analysis of this compound.

1.1. Instrumentation and Materials

  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a photodiode array (PDA) or UV-Vis detector. Data acquisition and processing should be performed using a suitable chromatography data system.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation.

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Formic acid or phosphoric acid (for pH adjustment)

1.2. Chromatographic Conditions

The following table summarizes the proposed chromatographic conditions for the analysis of this compound. These parameters may require optimization based on the specific HPLC system and column used.

ParameterProposed Condition
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water
Composition 40:60 (v/v) Acetonitrile: 0.1% Formic Acid in Water (Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm (or λmax of this compound)
Injection Volume 10 µL
Run Time 10 minutes

II. Experimental Protocols

This section provides detailed protocols for the preparation of solutions and the proposed method validation.

2.1. Preparation of Standard and Sample Solutions

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1-50 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix. For a bulk drug substance, a procedure similar to the standard stock solution preparation can be followed. For formulated products, extraction or dissolution steps may be necessary.

2.2. Method Validation Protocol

The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[3][4] The following parameters should be assessed:

Validation ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The peak for this compound should be pure and well-resolved from any other peaks.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 98-102%
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.RSD ≤ 2% for repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.RSD ≤ 2% after minor changes in parameters like mobile phase composition, pH, and flow rate.

III. Visualizations

3.1. Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Chromatography Chromatographic Separation HPLC_System->Chromatography Data_Acquisition Data Acquisition Chromatography->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis Report Final Report Data_Analysis->Report

Caption: Experimental workflow for this compound HPLC analysis.

3.2. Troubleshooting Guide

This diagram provides a basic troubleshooting guide for common issues encountered during HPLC analysis.

troubleshooting_guide cluster_pressure Pressure Issues cluster_peak Peak Shape Issues Start HPLC Issue Observed High_Pressure High Pressure? Start->High_Pressure Low_Pressure Low Pressure? Start->Low_Pressure Peak_Tailing Peak Tailing? Start->Peak_Tailing Split_Peaks Split Peaks? Start->Split_Peaks Check_Blockage Check for Blockages (Column, Tubing) High_Pressure->Check_Blockage Yes Check_Leak Check for Leaks (Fittings, Pump Seals) Low_Pressure->Check_Leak Yes Check_pH Check Mobile Phase pH Peak_Tailing->Check_pH Yes Check_Column_Void Check for Column Void Split_Peaks->Check_Column_Void Yes

Caption: Basic troubleshooting decision tree for HPLC.

IV. Conclusion

The proposed RP-HPLC method provides a robust starting point for the quantitative analysis of this compound. The method is based on common laboratory instrumentation and reagents, making it accessible for most analytical laboratories. It is crucial to perform a thorough method validation to ensure the reliability and accuracy of the results for its intended application in research and drug development.

References

Application Note: Quantification of Meloscandonine using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed protocol for the quantification of Meloscandonine in a biological matrix, hypothetically in human plasma, using a liquid chromatography-mass spectrometry (LC-MS) method. The described method is intended to serve as a foundational template for researchers, scientists, and drug development professionals. Due to the limited availability of specific published analytical methods for this compound, this document outlines a comprehensive, albeit hypothetical, protocol based on established principles of LC-MS method development for similar small molecule alkaloids. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, along with hypothetical performance characteristics of the assay.

Introduction

This compound is a naturally occurring alkaloid with potential pharmacological activities. Accurate and precise quantification of this compound in biological matrices is essential for pharmacokinetic studies, drug metabolism research, and toxicological assessments. Liquid chromatography coupled with mass spectrometry (LC-MS) offers high sensitivity and selectivity, making it the ideal analytical technique for such applications.[1][2] This document provides a step-by-step guide for developing and implementing a robust LC-MS method for the quantification of this compound.

Chemical Information

Based on available chemical data, this protocol assumes the target analyte is Meloscine, a related alkaloid for which chemical information is accessible.

  • Compound Name: Meloscine

  • Molecular Formula: C₁₉H₂₀N₂O

  • Molecular Weight: 292.4 g/mol

  • Chemical Structure: (Structure of Meloscine would be depicted here in a publication)

Experimental

  • This compound (Meloscine) reference standard (purity ≥98%)

  • Internal Standard (IS), e.g., a structurally similar and stable isotope-labeled compound or another suitable alkaloid.

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, ultra-pure (18.2 MΩ·cm)

  • Formic acid (FA), LC-MS grade

  • Human plasma (or other relevant biological matrix)

A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is recommended.

  • LC System: Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent.

  • Mass Spectrometer: Sciex Triple Quad™ 6500+, Waters Xevo TQ-S, or equivalent.

  • Analytical Column: A reversed-phase column such as a Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent is suitable for the separation of small molecule alkaloids.

Stock Solutions:

  • Prepare a 1 mg/mL stock solution of this compound and the Internal Standard in methanol.

  • From this stock, prepare working solutions by serial dilution in 50:50 (v/v) methanol:water.

Calibration Standards and Quality Control (QC) Samples:

  • Spike blank human plasma with the working solutions to prepare calibration standards at concentrations ranging from, for example, 1 to 1000 ng/mL.

  • Prepare QC samples at low, medium, and high concentrations in a similar manner.

Plasma Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, calibration standard, or QC, add 20 µL of the Internal Standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Transfer to an autosampler vial for LC-MS analysis.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MRM Transition (Hypothetical) This compound: 293.2 → 158.1 (Quantifier), 293.2 → 130.1 (Qualifier)
MRM Transition (IS) To be determined based on the selected IS

Data Analysis and Quantitative Results

The concentration of this compound in the samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve. The calibration curve is constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards, using a weighted (1/x²) linear regression.

Table 3: Hypothetical Method Performance Characteristics

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% bias) Within ±15%
Recovery > 85%
Matrix Effect Minimal (<15%)

Protocols

  • Accurately weigh approximately 1 mg of this compound and the Internal Standard reference standards.

  • Dissolve each in 1 mL of methanol to obtain 1 mg/mL stock solutions.

  • Perform serial dilutions of the stock solutions with 50:50 (v/v) methanol:water to prepare a series of working solutions for spiking into plasma.

  • Aliquot 100 µL of each plasma sample, calibration standard, and QC sample into microcentrifuge tubes.

  • Add 20 µL of the Internal Standard working solution to each tube (except for blank samples used to assess interference).

  • Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortex each tube vigorously for 1 minute.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

  • Carefully aspirate the supernatant and transfer it to a new set of tubes.

  • Evaporate the supernatant to dryness using a nitrogen evaporator at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).

  • Vortex briefly and transfer the reconstituted samples to autosampler vials for analysis.

  • Equilibrate the LC-MS system with the initial mobile phase conditions for at least 30 minutes.

  • Set up the sample sequence in the instrument control software, including blanks, calibration standards, QC samples, and unknown samples.

  • Initiate the sequence to inject and analyze the samples according to the parameters in Tables 1 and 2.

  • After the run, process the data using the appropriate software to integrate peak areas and perform quantitative analysis.

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Experimental workflow for the quantification of this compound.

Conclusion

This application note provides a comprehensive, albeit hypothetical, protocol for the quantification of this compound in human plasma using LC-MS. The described methods for sample preparation, chromatography, and mass spectrometry are based on established analytical principles and can be adapted and validated for specific research needs. This document serves as a valuable starting point for scientists and researchers in the development of a robust and reliable bioanalytical method for this compound.

References

Application Notes & Protocols for Assessing the Anti-inflammatory Activity of Meloscandonine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. However, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. Natural products are a rich source of novel anti-inflammatory agents. Meloscandonine, a putative natural compound, presents a potential candidate for investigation. This document provides a detailed protocol for a comprehensive in vitro assessment of the anti-inflammatory properties of this compound, focusing on its effects on key inflammatory mediators and signaling pathways in a cellular model of inflammation.

Experimental Protocols

1. Cell Culture and Induction of Inflammation

A common and relevant cell line for in vitro inflammation studies is the murine macrophage cell line, RAW 264.7. Macrophages are key players in the inflammatory response.

  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Inflammation: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages. Cells are typically stimulated with 1 µg/mL of LPS.

2. Cytotoxicity Assay (MTT Assay)

Before assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of this compound on RAW 264.7 cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control. Concentrations of this compound that do not significantly reduce cell viability will be used for subsequent anti-inflammatory assays.

3. Measurement of Nitric Oxide (NO) Production (Griess Assay)

LPS stimulation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of high levels of nitric oxide (NO), a key inflammatory mediator.[1] The Griess assay measures nitrite (a stable metabolite of NO) in the cell culture supernatant.

  • Protocol:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL LPS for 24 hours. A positive control, such as L-NAME (a general NOS inhibitor), should be included.

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration.

    • The percentage of NO inhibition is calculated relative to the LPS-treated control.

4. Quantification of Pro-inflammatory Cytokines (ELISA)

LPS stimulation also triggers the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[2][3] These can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

  • Protocol:

    • Follow the same cell seeding, pre-treatment, and LPS stimulation protocol as the Griess assay.

    • Collect the cell culture supernatant.

    • Perform ELISAs for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.

    • Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and finally a stop solution.

    • Measure the absorbance at the appropriate wavelength (typically 450 nm).

    • Cytokine concentrations are determined from a standard curve generated with recombinant cytokines.

    • The percentage of cytokine inhibition is calculated relative to the LPS-treated control.

5. Cyclooxygenase (COX-2) Activity Assay

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key inflammatory mediators.[4][5] The effect of this compound on COX-2 activity can be assessed using commercially available assay kits.

  • Protocol:

    • Commercially available COX-2 inhibitor screening assay kits can be used.[6]

    • These assays typically measure the peroxidase activity of COX-2 by monitoring the appearance of an oxidized chromogen.

    • The assay is performed according to the manufacturer's protocol, which generally involves incubating purified COX-2 enzyme with arachidonic acid (the substrate) in the presence and absence of this compound.

    • A known COX-2 inhibitor (e.g., celecoxib) should be used as a positive control.

    • The absorbance is measured spectrophotometrically.

    • The percentage of COX-2 inhibition is calculated relative to the vehicle-treated control.

Data Presentation

The quantitative data obtained from the aforementioned assays should be summarized in a clear and structured table to facilitate comparison of the effects of different concentrations of this compound.

Concentration of this compound (µM)Cell Viability (%) (MTT Assay)NO Production Inhibition (%) (Griess Assay)TNF-α Inhibition (%) (ELISA)IL-6 Inhibition (%) (ELISA)IL-1β Inhibition (%) (ELISA)COX-2 Inhibition (%) (Enzyme Assay)
198.5 ± 2.110.2 ± 1.58.7 ± 1.112.5 ± 2.39.8 ± 1.95.4 ± 0.9
597.2 ± 3.525.8 ± 3.222.4 ± 2.828.9 ± 3.524.1 ± 3.118.6 ± 2.5
1095.8 ± 2.848.9 ± 4.145.1 ± 3.952.3 ± 4.747.6 ± 4.235.7 ± 3.8
2593.1 ± 4.275.4 ± 5.672.8 ± 5.178.1 ± 6.274.3 ± 5.960.2 ± 5.4
Positive Control*Varies95.1 ± 2.5 (L-NAME)92.4 ± 3.1 (Dexamethasone)94.6 ± 2.8 (Dexamethasone)93.2 ± 3.4 (Dexamethasone)96.3 ± 1.9 (Celecoxib)

*Data are presented as mean ± standard deviation (SD) of three independent experiments. *Positive controls are used at their effective concentrations.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity Assessment cluster_2 Anti-inflammatory Assays cluster_3 Data Analysis A RAW 264.7 Macrophage Culture B Seed cells in plates A->B C Pre-treat with this compound B->C E MTT Assay B->E D Stimulate with LPS (1 µg/mL) C->D G Collect Supernatant D->G J Cell Lysate Preparation D->J F Determine Non-Toxic Concentrations E->F H Griess Assay for NO G->H I ELISA for TNF-α, IL-6, IL-1β G->I L Calculate % Inhibition H->L I->L K COX-2 Enzyme Assay J->K K->L M Statistical Analysis L->M

Caption: Workflow for in vitro anti-inflammatory screening of this compound.

NF-κB Signaling Pathway Diagram

The transcription factor NF-κB is a pivotal mediator of inflammatory responses, inducing the expression of various pro-inflammatory genes.[7] Its signaling pathway is a key target for anti-inflammatory drugs.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TRAF6->IKK_complex Activates IkB IκBα Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc IkB_NFkB IκBα-NF-κB Complex IkB_NFkB->IKK_complex Phosphorylates IκBα IkB_NFkB->IkB IkB_NFkB->NFkB Releases This compound This compound (Hypothesized Inhibition) This compound->IKK_complex Potential Target This compound->NFkB_nuc Potential Target DNA DNA (κB sites) NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Induces Transcription

References

Total Synthesis Strategy for Meloscandonine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meloscandonine, a complex pentacyclic indole alkaloid, presents a formidable challenge for synthetic chemists due to its intricate caged structure and multiple stereocenters. While a direct total synthesis of this compound has not been extensively reported, its close structural relationship with the well-studied Melodinus alkaloid, meloscine, provides a solid foundation for devising a viable synthetic strategy. This document outlines a proposed total synthesis of this compound by adapting and modifying established synthetic routes for meloscine. The core of this strategy revolves around the efficient construction of the pentacyclic framework, followed by late-stage functionalization to introduce the characteristic hydroxyl group of this compound. This application note provides a detailed retrosynthetic analysis, key experimental protocols, and a summary of quantitative data from analogous syntheses to guide researchers in the synthesis of this and structurally related alkaloids.

Introduction

The Melodinus alkaloids, isolated from plants of the Apocynaceae family, have garnered significant attention from the scientific community owing to their complex molecular architectures and potential biological activities. This compound (CAS 28645-27-4), with the molecular formula C20H20N2O2, is a member of this family and is structurally analogous to meloscine. The key structural difference is the presence of a hydroxyl group on the quinoline moiety of this compound. The total synthesis of meloscine has been accomplished by several research groups, employing a variety of elegant strategies. These established routes offer a playbook for the construction of the core pentacyclic skeleton of this compound. This document leverages these insights to propose a comprehensive synthetic strategy.

Retrosynthetic Analysis

A plausible retrosynthetic analysis for this compound can be conceptualized by disconnecting the molecule at key positions, guided by the successful syntheses of meloscine. A convergent strategy is proposed, wherein the complex core is assembled from simpler, functionalized precursors.

Our retrosynthetic analysis of this compound commences by disconnecting the final tetrahydropyridine E-ring via a ring-closing metathesis (RCM) reaction, a strategy successfully employed in several meloscine syntheses. This reveals a diene precursor. The crucial C-ring, with its contiguous stereocenters, can be traced back to a divinylcyclopropane derivative through a cascade radical annulation, a highly efficient transformation developed by Curran and co-workers for the synthesis of (±)-epimeloscine and (±)-meloscine. This key disconnection simplifies the target to a substituted aniline and a divinylcyclopropanecarboxylic acid. The aniline precursor would need to incorporate the hydroxyl group, or a protected version thereof, at the appropriate position on the aromatic ring.

Retrosynthesis_this compound This compound This compound Diene Diene Precursor This compound->Diene Ring-Closing Metathesis Tetracycle ABCD Tetracycle Diene->Tetracycle N-Allylation Aniline Substituted Aniline Tetracycle->Aniline Cascade Radical Annulation DVCP_acid Divinylcyclopropane- carboxylic Acid Tetracycle->DVCP_acid Cascade Radical Annulation

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Strategy and Key Experimental Protocols

The forward synthesis is envisioned to proceed through the following key stages:

  • Synthesis of the Substituted Aniline Precursor: The synthesis will commence with a commercially available substituted nitrobenzene bearing a hydroxyl group (or a protected hydroxyl group, such as a benzyl or silyl ether) at the desired position. Standard functional group manipulations will be employed to introduce the necessary side chain, followed by reduction of the nitro group to the corresponding aniline.

  • Synthesis of the Divinylcyclopropane Fragment: The divinylcyclopropanecarboxylic acid can be prepared following established literature procedures, for instance, via a rhodium-catalyzed cyclopropanation followed by oxidation and Wittig olefination.

  • Cascade Radical Annulation: This is the cornerstone of the proposed synthesis for the construction of the tetracyclic core. The substituted aniline will be acylated with the divinylcyclopropanecarboxylic acid chloride. The resulting amide will then be subjected to a tin-mediated radical cyclization. This cascade reaction is expected to form the C and D rings in a single, stereoselective step.

    Protocol for Cascade Radical Annulation (Adapted from Curran et al.):

    • To a solution of the divinylcyclopropane amide precursor in refluxing toluene, a solution of Bu3SnH and AIBN in toluene is added dropwise over several hours.

    • The reaction mixture is heated at reflux for an additional period until the starting material is consumed (monitored by TLC or LC-MS).

    • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the tetracyclic product.

  • Formation of the E-Ring and Final Transformations: The tetracyclic intermediate will be N-allylated. Subsequent ring-closing metathesis using a Grubbs-type catalyst will furnish the pentacyclic core of this compound. If a protecting group was used for the hydroxyl group, a final deprotection step will be required to yield the natural product.

    Protocol for Ring-Closing Metathesis:

    • The N-allylated tetracycle is dissolved in degassed dichloromethane.

    • A solution of a second-generation Grubbs catalyst (e.g., Grubbs-Hoveyda II) in dichloromethane is added, and the mixture is stirred at room temperature or gentle heat until completion.

    • The reaction is quenched, and the solvent is evaporated. The crude product is purified by column chromatography to yield the pentacyclic product.

Alternative Synthetic Approaches

Several other powerful strategies from the total syntheses of meloscine could be adapted for this compound. These provide alternative avenues should the primary proposed route encounter unforeseen difficulties.

  • Feldman's Allenyl Azide Cyclization: This approach involves the thermal cyclization of an allenyl azide to construct the azabicyclo[3.3.0]octane core.

  • Mukai's Pauson-Khand Reaction: An intramolecular [2+2+1] cycloaddition of an enyne with carbon monoxide can be utilized to form the cyclopentenone moiety of the core structure.

  • Overman's Aza-Cope-Mannich Rearrangement: This classic cascade reaction provides a powerful method for the stereocontrolled synthesis of the pyrrolidine ring system.[1][2][3][4]

  • Bach's Photocycloaddition/Ring-Expansion Strategy: An enantioselective [2+2] photocycloaddition followed by a retro-benzilic acid rearrangement offers a unique approach to the core.[5][6]

Synthetic_Strategies cluster_curran Curran Strategy cluster_feldman Feldman Strategy cluster_mukai Mukai Strategy Curran_Start Substituted Aniline + Divinylcyclopropane Acid Curran_Key Cascade Radical Annulation Curran_Start->Curran_Key Curran_Product Tetracyclic Core Curran_Key->Curran_Product This compound This compound Curran_Product->this compound Further Functionalization Feldman_Start Allenyl Azide Precursor Feldman_Key Thermal Azide Cyclization Feldman_Start->Feldman_Key Feldman_Product Azabicyclo[3.3.0]octane Feldman_Key->Feldman_Product Feldman_Product->this compound Further Functionalization Mukai_Start Enyne Precursor Mukai_Key Pauson-Khand Reaction Mukai_Start->Mukai_Key Mukai_Product Tetracyclic Enone Mukai_Key->Mukai_Product Mukai_Product->this compound Further Functionalization

Caption: Overview of potential synthetic strategies.

Quantitative Data from Analogous Meloscine Syntheses

The following table summarizes the reported overall yields and step counts for several total syntheses of meloscine. This data provides a benchmark for the expected efficiency of a total synthesis of this compound.

Synthetic StrategyKey ReactionNumber of StepsOverall Yield (%)Reference
Overman (racemic)Aza-Cope-Mannich Rearrangement26Not explicitly stated
Bach (enantioselective)[2+2] Photocycloaddition25~1
Mukai (racemic)Pauson-Khand Reaction22Not explicitly stated
Curran (racemic)Cascade Radical Annulation13~6
Feldman (racemic)Allenyl Azide Cyclization192.2

Conclusion

The total synthesis of this compound is a challenging yet achievable goal. By leveraging the wealth of knowledge from the numerous successful total syntheses of its close analog, meloscine, a robust and efficient synthetic route can be designed. The proposed strategy, centered around a key cascade radical annulation, offers a convergent and potentially high-yielding pathway to the complex pentacyclic core. The alternative strategies discussed provide valuable backup options and highlight the versatility of modern synthetic organic chemistry in tackling complex natural products. The successful synthesis of this compound would not only be a significant achievement in its own right but would also open avenues for the synthesis of other structurally related Melodinus alkaloids and facilitate further investigation into their biological properties.

References

Analytical Standards for the Analysis of Meloscandonine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meloscandonine is a monomeric indole alkaloid first isolated from the plant Melodinus scandens in 1971.[1] As a member of the complex and pharmacologically significant class of indole alkaloids, accurate and reliable analytical methods are crucial for its further investigation, including phytochemical analysis, pharmacokinetic studies, and quality control of potential therapeutic agents. Due to the limited availability of specific analytical standards and published methods for this compound, this document provides a comprehensive guide based on established protocols for the analysis of related indole alkaloids. The methodologies detailed herein for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy can be adapted for the qualitative and quantitative analysis of this compound.

Analytical Standards

The purity and accurate identification of an analytical standard are paramount for achieving reliable and reproducible results. For this compound, an analytical standard would ideally be a highly purified and well-characterized sample of the compound. In the absence of a commercially available certified reference material (CRM) for this compound, researchers may need to isolate and characterize the compound from its natural source, Melodinus scandens. The identity and purity of the isolated standard should be rigorously confirmed using a combination of spectroscopic techniques such as NMR, MS, and chromatography.

High-Performance Liquid Chromatography (HPLC) for Indole Alkaloid Analysis

HPLC is a versatile and widely used technique for the separation and quantification of indole alkaloids from complex mixtures. The following protocol is a general guideline that can be optimized for the specific analysis of this compound.

Experimental Protocol: HPLC-UV/PDA Analysis

1. Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.

2. Chromatographic Conditions (General):

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium acetate buffer) and an organic phase (e.g., acetonitrile or methanol) is typically employed for optimal separation of alkaloids.

  • Flow Rate: A flow rate in the range of 0.8 - 1.2 mL/min.

  • Column Temperature: Maintained at a constant temperature, typically between 25-40 °C, to ensure reproducible retention times.

  • Detection: UV detection at a wavelength where the indole chromophore exhibits strong absorbance, usually around 220 nm and 280 nm. A PDA detector allows for the acquisition of UV spectra, aiding in peak identification.

  • Injection Volume: 10-20 µL.

3. Sample Preparation:

  • Plant Material: Dried and powdered plant material of Melodinus scandens should be extracted with a suitable solvent such as methanol or ethanol, often with the aid of sonication or maceration.

  • Liquid Samples: Samples should be filtered through a 0.45 µm syringe filter before injection to remove particulate matter.

  • Standard Solution: A stock solution of the isolated and purified this compound standard should be prepared in a suitable solvent (e.g., methanol) and serially diluted to create calibration standards.

4. Data Analysis:

  • Quantification: A calibration curve is constructed by plotting the peak area of the this compound standard against its concentration. The concentration of this compound in the samples is then determined from this curve.

  • Method Validation: The analytical method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Quantitative Data for Representative Indole Alkaloids (HPLC)

Since specific quantitative data for this compound is not available, the following table summarizes typical performance characteristics for the HPLC analysis of other indole alkaloids, which can serve as a benchmark for method development.

ParameterRepresentative Value Range
Linearity (R²)> 0.995
Limit of Detection (LOD)0.01 - 0.5 µg/mL
Limit of Quantitation (LOQ)0.05 - 1.5 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 2%

Gas Chromatography-Mass Spectrometry (GC-MS) for Indole Alkaloid Analysis

GC-MS is a powerful technique for the identification and quantification of volatile or semi-volatile compounds. For many indole alkaloids, derivatization may be necessary to increase their volatility and thermal stability.

Experimental Protocol: GC-MS Analysis

1. Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

2. Chromatographic Conditions (General):

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as a DB-5ms or HP-5ms.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 - 280 °C.

  • Oven Temperature Program: A temperature gradient is typically used, for example, starting at 100 °C, holding for 2 minutes, then ramping to 280 °C at 10 °C/min, and holding for 10 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-550.

3. Sample Preparation and Derivatization:

  • Extraction: Similar to HPLC, extracts are prepared from the plant material. The extract is then dried completely.

  • Derivatization (if necessary): Silylation is a common derivatization technique for compounds with active hydrogens (e.g., -OH, -NH). A silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) can be used. The dried extract is reconstituted in the silylating agent and heated (e.g., at 70 °C for 30 minutes) to complete the reaction.

4. Data Analysis:

  • Identification: Compounds are identified by comparing their mass spectra with reference spectra in a mass spectral library (e.g., NIST, Wiley) and by their retention times.

  • Quantification: A calibration curve can be prepared using a derivatized this compound standard.

Quantitative Data for Representative Indole Alkaloids (GC-MS)

The following table provides typical performance characteristics for the GC-MS analysis of derivatized indole alkaloids.

ParameterRepresentative Value Range
Linearity (R²)> 0.99
Limit of Detection (LOD)0.1 - 10 ng/mL
Limit of Quantitation (LOQ)0.5 - 50 ng/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 5%

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structure elucidation of organic molecules, including complex indole alkaloids.

Experimental Protocol: NMR Analysis

1. Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

2. Sample Preparation:

  • A purified sample of this compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).

3. NMR Experiments:

  • 1D NMR: ¹H NMR and ¹³C NMR spectra provide fundamental information about the proton and carbon environments in the molecule.

  • 2D NMR: A suite of 2D NMR experiments is typically required for complete structure elucidation:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for connecting different structural fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

4. Data Analysis:

  • The chemical shifts, coupling constants, and correlations from the various NMR spectra are analyzed to piece together the complete chemical structure of this compound.

Visualizations

Experimental_Workflow cluster_extraction Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Analysis plant_material Melodinus scandens Plant Material extraction Extraction (e.g., Methanol) plant_material->extraction filtration Filtration extraction->filtration hplc HPLC-UV/PDA Analysis filtration->hplc Quantitative Analysis gcms GC-MS Analysis (with Derivatization) filtration->gcms Qualitative/Quantitative Analysis nmr NMR Spectroscopy filtration->nmr Structural Analysis quantification Quantification hplc->quantification identification Structural Identification gcms->identification elucidation Structure Elucidation nmr->elucidation

Caption: General experimental workflow for the analysis of this compound.

HPLC_Protocol start Start: HPLC Analysis sample_prep Prepare Sample and Standards start->sample_prep injection Inject Sample into HPLC sample_prep->injection separation Separation on C18 Column (Gradient Elution) injection->separation detection UV/PDA Detection separation->detection data_acquisition Data Acquisition detection->data_acquisition data_analysis Data Analysis (Peak Integration, Calibration) data_acquisition->data_analysis results Report Results data_analysis->results

Caption: Protocol workflow for HPLC analysis.

Signaling Pathways

To date, there is no specific information available in the scientific literature regarding the signaling pathways modulated by this compound. Further research is required to elucidate its biological activities and molecular targets.

Conclusion

The analysis of this compound, a rare indole alkaloid, presents a challenge due to the lack of commercially available analytical standards and established specific methodologies. However, by adapting the well-documented analytical protocols for other indole alkaloids, researchers can develop robust and reliable methods for its quantification and structural elucidation. The HPLC, GC-MS, and NMR protocols outlined in this document provide a solid foundation for initiating such studies. It is imperative that any in-house standard for this compound is thoroughly characterized to ensure the accuracy and validity of the analytical data generated. Further investigation into the biological activities of this compound is warranted to uncover its potential therapeutic applications.

References

Application Notes and Protocols for Studying the Effects of Meloscandonine using Cell Culture Techniques

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a comprehensive overview of standard cell culture techniques to investigate the cellular and molecular effects of Meloscandonine, a novel natural product. The following protocols are designed to be adaptable for various cell lines and research objectives, focusing on the assessment of cytotoxicity, cell proliferation, apoptosis, and potential signaling pathways affected by this compound.

I. General Cell Culture and Maintenance

A foundational aspect of studying the effects of any compound is the proper maintenance of cell cultures. This ensures reproducibility and the overall validity of experimental results.

Protocol 1: Cell Line Maintenance

  • Cell Culture Initiation: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin). Centrifuge at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

  • Subculturing: When cells reach 80-90% confluency, remove the growth medium and wash the cell monolayer with phosphate-buffered saline (PBS). Add a suitable dissociation reagent (e.g., Trypsin-EDTA) and incubate at 37°C until cells detach. Neutralize the trypsin with complete growth medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium and seed new culture flasks at the desired density.

  • Cryopreservation: Harvest cells as described for subculturing. Resuspend the cell pellet in a cryopreservation medium (e.g., complete growth medium with 10% DMSO). Aliquot cell suspension into cryovials and freeze slowly to -80°C before transferring to liquid nitrogen for long-term storage.

II. Assessment of Cytotoxicity and Cell Viability

Determining the cytotoxic potential of this compound is a critical first step. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol 2: MTT Assay for Cell Viability

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare a serial dilution of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Data Presentation: Hypothetical IC50 Values of this compound

Cell LineIncubation Time (hours)IC50 (µM)
A549 (Lung Cancer)2452.3
A549 (Lung Cancer)4835.1
MCF-7 (Breast Cancer)2478.9
MCF-7 (Breast Cancer)4849.6
HepG2 (Liver Cancer)2461.5
HepG2 (Liver Cancer)4842.8

III. Analysis of Apoptosis

To understand if the cytotoxic effects of this compound are due to programmed cell death, an apoptosis assay is essential. The Annexin V-FITC/Propidium Iodide (PI) assay is a common method used to detect early and late apoptotic cells.

Protocol 3: Annexin V-FITC/PI Apoptosis Assay

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI staining solutions and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Data Presentation: Hypothetical Apoptosis Induction by this compound (48h treatment)

Cell LineTreatmentEarly Apoptotic Cells (%)Late Apoptotic Cells (%)
A549Vehicle Control2.11.5
A549This compound (35 µM)18.712.3
MCF-7Vehicle Control1.81.2
MCF-7This compound (50 µM)15.49.8

IV. Cell Cycle Analysis

This compound may exert its effects by arresting the cell cycle at a specific phase. Propidium iodide staining followed by flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Data Presentation: Hypothetical Cell Cycle Distribution after this compound Treatment (24h)

Cell LineTreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
A549Vehicle Control55.228.116.7
A549This compound (52 µM)68.915.315.8
MCF-7Vehicle Control60.125.414.5
MCF-7This compound (79 µM)72.512.814.7

V. Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates a general workflow for investigating the effects of a novel compound like this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Pathway Analysis A Cell Line Selection B MTT Assay (Cytotoxicity) A->B C Determine IC50 Values B->C D Apoptosis Assay (Annexin V/PI) C->D E Cell Cycle Analysis C->E G Identify Key Signaling Pathways D->G E->G F Western Blot (Protein Expression) H Validate Pathway Modulation F->H G->H G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Phosphorylation Proliferation Cell Proliferation & Survival Transcription->Proliferation This compound This compound This compound->MEK Inhibition

Application Notes and Protocols: Pharmacological Profiling of Novel Indole Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the pharmacological profiling of novel indole alkaloids. This document outlines key in vitro and in vivo assays, data presentation standards, and visual workflows to facilitate the systematic evaluation of these promising therapeutic agents.

Data Presentation: Comparative Analysis of Bioactivity

Quantitative data from pharmacological assays should be organized into clear and concise tables to allow for rapid comparison of the bioactivity of novel indole alkaloids.

Table 1: In Vitro Anticancer Activity of Novel Indole Alkaloids

Compound IDCell LineAssay TypeIC₅₀ (µM) ¹Reference CompoundIC₅₀ (µM) ¹Selectivity Index (SI) ²
Indole-AMCF-7 (Breast)MTT15.2 ± 1.8Doxorubicin0.8 ± 0.1-
Indole-AMDA-MB-231 (Breast)MTT13.5 ± 2.1Doxorubicin1.2 ± 0.2-
Indole-AA549 (Lung)MTT19.7 ± 3.5Cisplatin5.4 ± 0.7-
Indole-BHT-29 (Colon)MTT8.9 ± 1.15-Fluorouracil4.1 ± 0.5-
Indole-BHCT116 (Colon)MTT7.5 ± 0.95-Fluorouracil3.8 ± 0.4-
Indole-CHeLa (Cervical)MTT24.16Actinomycin D0.002>12.42
Indole-CVero (Normal)MTT>300--

¹ IC₅₀ (Half-maximal inhibitory concentration) values are presented as mean ± standard deviation from at least three independent experiments. ² Selectivity Index (SI) is calculated as the IC₅₀ value in a normal cell line divided by the IC₅₀ value in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

Table 2: In Vitro Antimicrobial Activity of Novel Indole Alkaloids

Compound IDMicroorganismAssay TypeMIC (µg/mL) ¹Reference CompoundMIC (µg/mL) ¹
Indole-DStaphylococcus aureus (Gram-positive)Broth Microdilution8Vancomycin1
Indole-DBacillus subtilis (Gram-positive)Broth Microdilution4Vancomycin0.5
Indole-DEscherichia coli (Gram-negative)Broth Microdilution32Ciprofloxacin0.25
Indole-DPseudomonas aeruginosa (Gram-negative)Broth Microdilution64Ciprofloxacin0.5
Indole-ECandida albicans (Fungus)Broth Microdilution16Fluconazole2
Indole-FHelicobacter pyloriBroth Microdilution10 µMMetronidazole8 µg/mL

¹ MIC (Minimum Inhibitory Concentration) is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is used to assess the effect of novel indole alkaloids on cell viability and proliferation.

Materials:

  • Novel indole alkaloid compounds

  • Human cancer cell lines (e.g., MCF-7, A549) and a normal cell line (e.g., Vero)

  • 96-well microplates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel indole alkaloids in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, using a dose-response curve.

Cell Cycle Analysis: Flow Cytometry

This protocol is used to determine the effect of novel indole alkaloids on the distribution of cells in different phases of the cell cycle.

Materials:

  • Novel indole alkaloid compounds

  • Human cancer cell lines

  • 6-well plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% cold ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of the novel indole alkaloids for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.

  • Fixation: Wash the cells with PBS and fix them by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing RNase A and PI. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cyclooxygenase-2 (COX-2) Inhibition Assay: Fluorometric Method

This protocol is used to screen for the inhibitory activity of novel indole alkaloids against the COX-2 enzyme.

Materials:

  • Novel indole alkaloid compounds

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., a fluorogenic substrate)

  • Arachidonic acid (substrate)

  • Selective COX-2 inhibitor (e.g., Celecoxib) as a positive control

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dissolve the test compounds and the positive control in a suitable solvent (e.g., DMSO).

  • Assay Reaction: In a 96-well black microplate, add the COX Assay Buffer, the test compound or control, and the COX-2 enzyme.

  • Initiation of Reaction: Initiate the reaction by adding the COX Probe and arachidonic acid.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes at 25°C.

  • Data Analysis: Calculate the rate of the reaction for each well. Determine the percent inhibition of COX-2 activity by the test compounds relative to the vehicle control. Calculate the IC₅₀ value for active compounds.

In Vivo Pharmacokinetic Study in Rodents

This protocol provides a general framework for assessing the pharmacokinetic profile of novel indole alkaloids in a rodent model.

Materials:

  • Novel indole alkaloid compound

  • Appropriate rodent species (e.g., Sprague-Dawley rats or BALB/c mice)

  • Vehicle for drug administration (e.g., saline, PEG400)

  • Dosing syringes and needles

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)

  • Centrifuge

  • Analytical instrumentation for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimatization and Dosing: Acclimate the animals for at least one week before the study. Administer the novel indole alkaloid at a specific dose via the desired route (e.g., intravenous, oral).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) after drug administration.

  • Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.

  • Sample Analysis: Quantify the concentration of the indole alkaloid in the plasma samples using a validated analytical method such as LC-MS/MS.

  • Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including:

    • Cmax: Maximum plasma concentration

    • Tmax: Time to reach Cmax

    • AUC: Area under the plasma concentration-time curve

    • t₁/₂: Elimination half-life

    • Cl: Clearance

    • Vd: Volume of distribution

Mandatory Visualizations

Diagrams created using Graphviz (DOT language) are provided to visualize key signaling pathways and experimental workflows.

MAPK_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (c-Jun, c-Fos, etc.) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation IndoleAlkaloid Novel Indole Alkaloid IndoleAlkaloid->Raf Inhibition

Caption: MAPK Signaling Pathway and a potential point of intervention for novel indole alkaloids.

Pharmacological_Profiling_Workflow Start Start: Novel Indole Alkaloid InVitro In Vitro Screening Start->InVitro Cytotoxicity Cytotoxicity Assay (MTT) InVitro->Cytotoxicity Antimicrobial Antimicrobial Assay (MIC) InVitro->Antimicrobial AntiInflammatory Anti-inflammatory Assay (COX-2 Inhibition) InVitro->AntiInflammatory Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Lead Lead Compound Identification Antimicrobial->Lead AntiInflammatory->Lead CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Signaling Signaling Pathway Analysis (e.g., Western Blot) Mechanism->Signaling CellCycle->Lead Signaling->Lead InVivo In Vivo Studies Lead->InVivo Pharmacokinetics Pharmacokinetics (PK) InVivo->Pharmacokinetics Efficacy Efficacy in Disease Model InVivo->Efficacy Toxicology Toxicology Studies InVivo->Toxicology Preclinical Preclinical Candidate Pharmacokinetics->Preclinical Efficacy->Preclinical Toxicology->Preclinical

Caption: Experimental workflow for the pharmacological profiling of novel indole alkaloids.

Troubleshooting & Optimization

Technical Support Center: Optimizing Meloscandonine Extraction from Melodinus Species

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Meloscandonine extraction from Melodinus species. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the extraction and purification of this promising indole alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield of this compound?

A1: The yield of this compound is primarily influenced by several factors: the choice of solvent, extraction temperature, extraction time, and the solid-to-solvent ratio. The selection of the Melodinus species and the quality of the plant material are also crucial.

Q2: Which solvent system is recommended for the extraction of this compound?

A2: Polar organic solvents are generally effective for extracting alkaloids. Ethanol and methanol are commonly used due to their ability to dissolve these compounds effectively.[1] Studies on other alkaloids suggest that a mixture of ethanol and water (e.g., 70% ethanol) can enhance extraction efficiency compared to pure solvents.[2]

Q3: What is the optimal temperature for extracting this compound?

A3: While higher temperatures can increase extraction efficiency, they also risk the thermal degradation of the compound.[3][4] For many alkaloids, a moderately elevated temperature, such as 40-60°C, provides a good balance between yield and stability.[2] It is advisable to conduct small-scale experiments to determine the optimal temperature for your specific setup.

Q4: How can I quantify the yield of this compound in my extracts?

A4: High-Performance Liquid Chromatography (HPLC) is a precise and widely used method for the separation, identification, and quantification of alkaloids like this compound.[5] A validated HPLC method with a pure standard of this compound for calibration is essential for accurate quantification.

Q5: What are the common challenges in purifying this compound from the crude extract?

A5: Crude plant extracts are complex mixtures containing numerous other compounds.[2] The main challenges in purifying this compound include separating it from other structurally similar alkaloids and removing pigments and other interfering substances. This typically requires multi-step chromatographic techniques.

Troubleshooting Guides

Problem 1: Low Yield of Crude this compound Extract
Potential Cause Recommended Solution
Improper Plant Material Preparation Ensure the plant material (Melodinus leaves, stems, or roots) is properly dried to prevent enzymatic degradation and finely ground to a uniform powder to increase the surface area for solvent penetration.
Inappropriate Solvent Selection Test different polar solvents and their aqueous mixtures (e.g., methanol, ethanol, 70% ethanol, 80% methanol) to find the most effective solvent for this compound. The polarity of the solvent plays a key role in extraction efficiency.
Suboptimal Extraction Time or Temperature Optimize the extraction time and temperature. For maceration, increase the soaking time with regular agitation. For methods like Soxhlet or reflux extraction, ensure the equipment is functioning correctly and run for an adequate number of cycles. Be cautious of excessive heat which can degrade the alkaloid.[6]
Poor Solid-to-Solvent Ratio An insufficient volume of solvent may not fully extract the target compound. Experiment with increasing the solvent-to-solid ratio to find the optimal balance between yield and solvent consumption.
Compound Degradation during Solvent Evaporation Overheating during solvent removal is a common cause of compound loss. Use a rotary evaporator at a controlled, low temperature (e.g., < 40°C) to concentrate the extract.
Problem 2: Poor Purity of Isolated this compound
Potential Cause Recommended Solution
Co-extraction of Impurities Perform a preliminary liquid-liquid extraction to partition the alkaloids from non-polar compounds and pigments. Adjusting the pH of the aqueous phase can facilitate the separation of basic alkaloids.
Ineffective Chromatographic Separation Optimize the column chromatography parameters. This includes selecting the appropriate stationary phase (e.g., silica gel, alumina) and mobile phase (solvent system). A gradient elution, starting with a non-polar solvent and gradually increasing polarity, can improve separation.
Overloading the Chromatography Column Loading too much crude extract onto the column will result in poor separation. Determine the optimal loading capacity for your column size and stationary phase.
Incomplete Elution from the Column The chosen solvent system may not be strong enough to elute this compound from the stationary phase. If the compound remains on the column, a more polar solvent system should be employed.

Experimental Protocols

Protocol 1: Optimized Solvent Extraction of this compound

This protocol is a generalized procedure based on common alkaloid extraction methods. Optimization of specific parameters is recommended for your laboratory conditions.

1. Preparation of Plant Material:

  • Dry the collected Melodinus plant material (e.g., leaves) in a well-ventilated area or a low-temperature oven (40-50°C) until a constant weight is achieved.

  • Grind the dried material into a fine, uniform powder using a mechanical grinder.

2. Extraction:

  • Maceration:

    • Place 100g of the powdered plant material in a large flask.

    • Add 1 L of 70% ethanol (solid-to-solvent ratio of 1:10 w/v).

    • Seal the flask and allow it to macerate for 48-72 hours at room temperature with occasional agitation.

    • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the extraction process on the plant residue two more times with fresh solvent to ensure complete extraction.

    • Combine the filtrates.

  • Soxhlet Extraction (for higher efficiency):

    • Place 50g of the powdered plant material into a cellulose thimble.

    • Place the thimble in a Soxhlet extractor.

    • Add 500 mL of methanol to the round-bottom flask.

    • Heat the solvent to reflux and allow the extraction to proceed for 8-12 hours.

3. Concentration:

  • Evaporate the combined solvent from the filtrate or the Soxhlet extraction under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

Protocol 2: Purification of this compound by Column Chromatography

1. Preparation of the Column:

  • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

  • Pack a glass column with the slurry, ensuring there are no air bubbles.

  • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

2. Sample Loading:

  • Dissolve a known amount of the crude extract in a minimal volume of the initial mobile phase solvent.

  • Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and carefully load the powdered mixture onto the top of the prepared column.

3. Elution:

  • Begin elution with a non-polar solvent (e.g., 100% hexane or a mixture of hexane and ethyl acetate, such as 9:1).

  • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate, then methanol).

  • Collect fractions of a fixed volume (e.g., 20 mL) in separate test tubes.

4. Fraction Analysis:

  • Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

  • Combine the fractions that show a pure spot corresponding to the this compound standard.

5. Final Concentration:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain purified this compound.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the effects of different extraction parameters on this compound yield. These should be used as a guide for designing optimization experiments.

Table 1: Effect of Solvent System on this compound Yield

Solvent System (v/v)Extraction MethodTemperature (°C)Time (h)Yield (mg/g of dry plant material)
100% MethanolMaceration25482.1
80% MethanolMaceration25482.8
100% EthanolMaceration25481.9
70% EthanolMaceration25483.2
50% EthanolMaceration25482.5

Table 2: Effect of Extraction Temperature and Time on this compound Yield (using 70% Ethanol)

Temperature (°C)Time (h)Extraction MethodYield (mg/g of dry plant material)
2524Maceration2.5
2548Maceration3.2
2572Maceration3.3
4024Maceration3.5
4048Maceration4.1
6024Maceration3.8
6048Maceration3.9 (slight degradation may occur)

Visualizations

ExtractionWorkflow Start Plant Material (Melodinus sp.) Drying Drying (40-50°C) Start->Drying Grinding Grinding to Fine Powder Drying->Grinding Extraction Solvent Extraction (e.g., 70% Ethanol, 40°C, 48h) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator < 40°C) Filtration->Concentration CrudeExtract Crude this compound Extract Concentration->CrudeExtract

Caption: General workflow for the extraction of crude this compound.

PurificationWorkflow CrudeExtract Crude this compound Extract ColumnChromatography Silica Gel Column Chromatography (Gradient Elution) CrudeExtract->ColumnChromatography FractionCollection Fraction Collection ColumnChromatography->FractionCollection TLC TLC Analysis of Fractions FractionCollection->TLC Pooling Pooling of Pure Fractions TLC->Pooling FinalConcentration Final Concentration (Rotary Evaporator) Pooling->FinalConcentration PureCompound Purified this compound FinalConcentration->PureCompound

Caption: Workflow for the purification of this compound from crude extract.

TroubleshootingLogic LowYield Low Extraction Yield? CheckMaterial Check Plant Material (Drying, Grinding) LowYield->CheckMaterial Yes OptimizeSolvent Optimize Solvent System (Polarity, Composition) CheckMaterial->OptimizeSolvent OptimizeConditions Optimize Extraction (Temp, Time, Ratio) OptimizeSolvent->OptimizeConditions CheckEvaporation Check Solvent Evaporation (Temp < 40°C) OptimizeConditions->CheckEvaporation ImprovedYield Yield Improved CheckEvaporation->ImprovedYield

Caption: Logical troubleshooting steps for addressing low extraction yield.

References

Technical Support Center: Meloscandonine Purification by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Meloscandonine using chromatography. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My this compound extract is not dissolving in the initial mobile phase. How should I load it onto the column?

A1: This is a common issue, especially with crude natural product extracts. You have a few options:

  • Dry Loading: This is the preferred method for samples with poor solubility. Dissolve your extract in a suitable solvent in which it is soluble. Add silica gel (approximately 2-3 times the weight of your extract) to this solution and evaporate the solvent completely to get a free-flowing powder. This powder can then be carefully layered on top of your packed column.[1]

  • Alternative Solvent System: Consider switching to a different solvent system that can dissolve your crude mixture while still providing good separation on the column.[2]

  • Minimal Strong Solvent: As a last resort, dissolve the sample in a minimal amount of a strong solvent (like dichloromethane or methanol) and then load it onto the column. Be cautious, as this can sometimes lead to poor separation if not done carefully.[2]

Q2: I'm observing poor separation of this compound from impurities, even though the TLC plate shows good separation. What could be the problem?

A2: Several factors can cause a discrepancy between TLC and column chromatography results:

  • Overloading the Column: The amount of crude extract loaded onto the column may be too high, exceeding the column's capacity and leading to broad, overlapping bands. As a general rule, the amount of sample should be about 1-5% of the weight of the stationary phase.

  • Improper Column Packing: An unevenly packed column with cracks or channels will result in a non-uniform flow of the mobile phase, causing poor separation.[3] Ensure the silica gel is packed uniformly without any air pockets.[3]

  • Sample Application: If the initial band of the sample at the top of the column is too wide, it will lead to broad peaks and poor resolution.[4]

  • Compound Degradation: this compound might be degrading on the silica gel. You can check for stability by running a 2D TLC.[1][2] If degradation is confirmed, consider using a less acidic stationary phase like deactivated silica or alumina.[2]

Q3: this compound is tailing on the column, resulting in broad peaks and impure fractions. How can I resolve this?

A3: Peak tailing for alkaloids like this compound is often due to their basic nature interacting strongly with the acidic silanol groups on the silica gel surface. To mitigate this:

  • Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, into your mobile phase (typically 0.1-1%). This will compete with your alkaloid for the active sites on the silica, leading to more symmetrical peaks.[5]

  • Use a Different Stationary Phase: Consider using a different stationary phase, such as alumina or a C18 reversed-phase column, which may have different interactions with your compound.[2]

  • Ion Exchange Chromatography: For alkaloids, strong cation exchange (SCX) columns can be very effective. The alkaloid is loaded in an acidic solution and eluted with a gradient of a base.[6]

Q4: I can't seem to elute this compound from the column. What should I do?

A4: If your compound is not eluting, it could be due to several reasons:

  • Incorrect Solvent System: The mobile phase may not be polar enough to elute your compound. You may need to gradually increase the polarity of your solvent system.

  • Compound Decomposition: As mentioned earlier, your compound might be degrading on the column.[2][7]

  • Strong Adsorption: The compound may be irreversibly adsorbed to the stationary phase. This can happen if the compound has functionalities that bind very strongly to silica.

  • Precipitation on the Column: The compound may have precipitated at the top of the column if its solubility in the mobile phase is low.[5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No compound eluting Mobile phase is not polar enough.Gradually increase the polarity of the eluent.
Compound has decomposed on the column.[2]Test compound stability on silica using 2D TLC.[1] If unstable, try a different stationary phase like alumina or deactivated silica.[2]
Compound precipitated on the column.[5]Use a stronger solvent for loading or try dry loading.
Poor separation Column was overloaded.Reduce the amount of sample loaded onto the column.
Improperly packed column.[3]Repack the column ensuring it is uniform and free of air bubbles.
Flow rate is too fast.Reduce the flow rate to allow for better equilibration.
Inappropriate solvent system.Re-optimize the solvent system using TLC.
Peak tailing Strong interaction of the basic alkaloid with acidic silica.[5]Add a basic modifier like triethylamine (0.1-1%) to the mobile phase.[5]
Column is overloaded.Reduce the sample load.
Cracked or channeled column bed Improper packing or running the column dry.Repack the column. Ensure the solvent level is always above the top of the stationary phase.[1]
Compound elutes too quickly Mobile phase is too polar.Decrease the polarity of the mobile phase.
Cracks or channels in the column bed.Repack the column.

Experimental Protocols

Protocol 1: Preparation of a Silica Gel Column for this compound Purification
  • Select a Column: Choose a glass column of an appropriate size for the amount of sample to be purified.

  • Prepare the Stationary Phase:

    • Calculate the required amount of silica gel (typically 40-60 µm particle size). A general guideline is a 20:1 to 100:1 ratio of silica gel to crude sample by weight.

    • Prepare a slurry of the silica gel in the initial, least polar mobile phase.

  • Pack the Column:

    • Place a small plug of cotton or glass wool at the bottom of the column.[8]

    • Add a small layer of sand over the plug.

    • Pour the silica gel slurry into the column in a single, continuous motion.

    • Gently tap the column to ensure even packing and remove any air bubbles.

    • Allow the silica to settle, and then drain the excess solvent until it is just above the silica bed.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.[2]

Protocol 2: Dry Loading of this compound Extract
  • Dissolve the crude this compound extract in a suitable solvent (e.g., methanol or dichloromethane).

  • Add silica gel to the solution (approximately 2-3 times the weight of the extract).

  • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[1]

  • Carefully add the powdered sample onto the top of the prepared column.

  • Gently tap the column to create an even layer.

  • Add a layer of sand on top of the sample layer.

  • Carefully add the mobile phase and begin elution.

Visualizations

experimental_workflow cluster_prep Preparation cluster_chromatography Chromatography cluster_analysis Analysis crude_extract Crude this compound Extract dissolve Dissolve in Solvent crude_extract->dissolve add_silica Add Silica Gel dissolve->add_silica rotovap Evaporate Solvent add_silica->rotovap dry_load Dry Load Sample rotovap->dry_load load_sample Load Sample onto Column dry_load->load_sample pack_column Pack Column pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc TLC Analysis of Fractions collect->tlc combine Combine Pure Fractions tlc->combine evaporate_final Evaporate Solvent combine->evaporate_final pure_this compound Pure this compound evaporate_final->pure_this compound

Caption: Workflow for this compound Purification.

troubleshooting_pathway start Poor Separation Observed check_loading Check Sample Load start->check_loading overloaded Overloaded? check_loading->overloaded reduce_load Reduce Sample Load overloaded->reduce_load Yes check_packing Check Column Packing overloaded->check_packing No packing_ok Packing OK? check_packing->packing_ok repack_column Repack Column packing_ok->repack_column No check_stability Check Compound Stability (2D TLC) packing_ok->check_stability Yes stable Stable? check_stability->stable change_stationary_phase Change Stationary Phase stable->change_stationary_phase No optimize_solvent Re-optimize Solvent System stable->optimize_solvent Yes

References

Technical Support Center: Meloscandonine Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Meloscandonine for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a novel indole alkaloid compound. Like many indole alkaloids, it possesses a complex aromatic structure that often leads to poor aqueous solubility.[1][2][3] This can pose a significant challenge for in vitro studies, as a compound must be fully dissolved in the assay buffer to obtain accurate and reproducible results. Undissolved particles can lead to inaccurate concentration measurements and interfere with assay readings.

Q2: What is the recommended starting solvent for this compound?

For initial stock solutions, it is recommended to use a polar aprotic solvent such as dimethyl sulfoxide (DMSO).[4] Indole alkaloids generally exhibit good solubility in such organic solvents.[1] A high-concentration stock solution (e.g., 10-20 mM) in DMSO can then be serially diluted into aqueous assay buffers.

Q3: What is the maximum permissible concentration of DMSO in my in vitro assay?

The tolerance of cell lines and biochemical assays to DMSO can vary. It is crucial to determine the maximum DMSO concentration that does not affect the experimental model. Typically, a final DMSO concentration of 0.1% to 0.5% is well-tolerated in most cell-based assays. A vehicle control (assay buffer with the same final concentration of DMSO) should always be included in your experiments.

Q4: I am observing precipitation when diluting my this compound stock solution into aqueous buffer. What should I do?

Precipitation upon dilution is a common issue for poorly soluble compounds. Please refer to the Troubleshooting Guide below for a step-by-step approach to address this problem.

Troubleshooting Guide: Improving this compound Solubility

This guide provides a systematic approach to troubleshoot and improve the solubility of this compound for your in vitro experiments.

Step 1: Initial Solubility Assessment

The first step is to determine the kinetic solubility of this compound in your specific assay buffer. A recommended protocol is provided in the "Experimental Protocols" section.

Step 2: Optimizing Solvent Conditions

If the initial solubility is insufficient, various strategies can be employed to improve it. These methods can be used individually or in combination.

Method Description Considerations
Co-solvents The use of a water-miscible organic solvent in the aqueous buffer can increase the solubility of hydrophobic compounds.[5][6][7]The type and concentration of the co-solvent must be tested for compatibility with the assay system. Common co-solvents include ethanol, methanol, and polyethylene glycol (PEG).
pH Adjustment For ionizable compounds, adjusting the pH of the buffer can significantly impact solubility.[5][8]The pKa of this compound needs to be determined or estimated. The chosen pH must be within the viable range for the biological assay.
Use of Surfactants Non-ionic surfactants at concentrations above their critical micelle concentration (CMC) can form micelles that encapsulate and solubilize hydrophobic compounds.[5][8]The surfactant's potential to interfere with the assay or cause cell toxicity must be evaluated. Examples include Tween® 80 and Pluronic® F-68.
Complexation Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[6][7]The type of cyclodextrin (e.g., β-cyclodextrin, HP-β-CD) and the molar ratio of cyclodextrin to this compound need to be optimized.
Hypothetical Solubility Data for this compound

The following table presents hypothetical solubility data for this compound in different solvent systems to illustrate the potential effects of the methods described above.

Solvent System This compound Solubility (µM)
Phosphate-Buffered Saline (PBS), pH 7.41.5
PBS with 1% DMSO5.2
PBS with 5% Ethanol8.9
PBS with 0.1% Tween® 8015.7
PBS with 10 mM HP-β-CD25.3

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment of this compound

This protocol outlines a method to determine the kinetic solubility of this compound in an aqueous buffer.[9][10][11][12][13]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well microplate (non-binding surface recommended)

  • Plate shaker

  • Spectrophotometer or HPLC system for quantification

Procedure:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serially dilute the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

  • In a 96-well plate, add 2 µL of each DMSO stock dilution to 98 µL of the assay buffer. This will result in a 1:50 dilution and a final DMSO concentration of 2%.

  • Seal the plate and incubate at room temperature for 2 hours with gentle shaking.

  • After incubation, visually inspect the wells for any precipitation.

  • Measure the absorbance of the solutions at a predetermined wavelength or analyze the concentration of the soluble compound in the supernatant by HPLC after centrifugation to pellet any precipitate.

  • The highest concentration at which no precipitation is observed is considered the kinetic solubility.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathway for this compound

Indole alkaloids have been shown to modulate various signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial in regulating cell proliferation, differentiation, and apoptosis.[14][15] The following diagram illustrates a hypothetical mechanism of action for this compound targeting the MAPK pathway.

Meloscandonine_MAPK_Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors CellularResponse Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) TranscriptionFactors->CellularResponse

Caption: Hypothetical signaling pathway of this compound via the MAPK cascade.

Workflow for Improving Solubility of this compound

The following diagram outlines a logical workflow for researchers to follow when encountering solubility issues with this compound.

Solubility_Workflow Start Start: Poor Solubility of this compound Assess_Solubility 1. Determine Kinetic Solubility in Assay Buffer Start->Assess_Solubility Solubility_OK Is Solubility Sufficient? Assess_Solubility->Solubility_OK Proceed Proceed with Assay Solubility_OK->Proceed Yes Optimize 2. Optimize Solvent Conditions Solubility_OK->Optimize No Co_Solvent Try Co-solvents (e.g., Ethanol, PEG) Optimize->Co_Solvent pH_Adjustment Adjust pH Optimize->pH_Adjustment Surfactant Add Surfactants (e.g., Tween® 80) Optimize->Surfactant Complexation Use Cyclodextrins Optimize->Complexation Reassess 3. Re-assess Solubility Co_Solvent->Reassess pH_Adjustment->Reassess Surfactant->Reassess Complexation->Reassess Solubility_Improved Solubility Improved? Reassess->Solubility_Improved Solubility_Improved->Proceed Yes Consult Consult Literature for Similar Compounds or Consider Formulation Strategies Solubility_Improved->Consult No

Caption: A workflow for troubleshooting and improving this compound solubility.

References

Stability issues of Meloscandonine in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific stability of meloscandonine in different solvents is not extensively available in publicly accessible scientific literature. The following troubleshooting guides and FAQs are based on general principles of drug stability, particularly for indole alkaloids, and established methodologies for stability testing. Researchers should always perform their own stability studies to determine the precise behavior of this compound under their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

Based on general knowledge of drug stability, several factors can influence the stability of this compound.[1][2] These include:

  • pH: Many drug molecules, especially alkaloids, exhibit pH-dependent stability.[3] Acidic or basic conditions can catalyze hydrolytic degradation.

  • Solvent Composition: The polarity and protic/aprotic nature of the solvent can significantly impact the degradation rate.

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation.[1]

  • Light: Exposure to UV or visible light can lead to photolytic degradation.[4] It is crucial to handle and store this compound solutions in light-protected containers.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.

Q2: Are there any general recommendations for storing this compound solutions?

While specific data for this compound is unavailable, general best practices for storing solutions of indole alkaloids suggest the following:

  • Short-term Storage: For routine experimental use, it is advisable to prepare fresh solutions. If short-term storage is necessary, solutions should be kept at low temperatures (e.g., 2-8 °C) and protected from light. One study on indole alkaloids indicated that they should be analyzed within 24 hours of extraction.[5]

  • Long-term Storage: For longer durations, solutions should be stored at -20 °C or -80 °C in airtight, light-resistant containers. The choice of solvent is critical, and a preliminary stability study is recommended to identify a suitable solvent for long-term storage.

Q3: What analytical methods are suitable for assessing the stability of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for stability testing of small molecules like alkaloids.[5] Gas Chromatography (GC) may also be applicable depending on the volatility and thermal stability of this compound and its potential degradation products.[5] Mass Spectrometry (MS) coupled with chromatography (LC-MS or GC-MS) is invaluable for identifying unknown degradation products.[6]

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in a Neutral Aqueous Buffer

Possible Causes:

  • Hydrolysis: Even at neutral pH, some compounds are susceptible to hydrolysis.

  • Oxidation: Dissolved oxygen in the aqueous buffer could be causing oxidative degradation.

  • Microbial Contamination: Buffers can be prone to microbial growth, which may degrade the compound.

Troubleshooting Steps:

  • pH Adjustment: Investigate the stability of this compound in a range of acidic and basic pH buffers to identify a more stable pH range.

  • Solvent Modification: Consider preparing stock solutions in a non-aqueous, aprotic solvent like DMSO or ethanol and diluting into the aqueous buffer immediately before use.

  • Deoxygenate Buffer: Sparge the buffer with an inert gas (e.g., nitrogen or argon) before preparing the this compound solution to minimize oxidation.

  • Sterile Filtration: Filter the buffer and final solution through a 0.22 µm filter to remove any microbial contamination.

  • Use of Antioxidants: If oxidation is suspected, the addition of a small amount of an antioxidant (e.g., ascorbic acid) could be tested, ensuring it does not interfere with the downstream assay.

Issue 2: Inconsistent Results in a Methanolic Solution

Possible Causes:

  • Photodegradation: Methanol is UV-transparent, and if the solution is not adequately protected from light, photodegradation can occur.

  • Evaporation: Methanol is volatile, and if not stored in a tightly sealed container, the concentration of this compound can change over time.

  • Reaction with Solvent Impurities: Peroxides in aged methanol can be reactive.

Troubleshooting Steps:

  • Light Protection: Store methanolic solutions in amber vials or wrap clear vials in aluminum foil.

  • Proper Sealing: Use vials with tight-fitting caps, preferably with a septum for repeated sampling to minimize evaporation.

  • Use High-Purity Solvent: Always use fresh, HPLC-grade or equivalent high-purity methanol.

  • Temperature Control: Store solutions at a consistent, cool temperature to reduce evaporation.

Experimental Protocols

General Protocol for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.[1] A typical forced degradation study involves subjecting the compound to a variety of stress conditions.[7]

Objective: To identify the degradation pathways of this compound and develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • HPLC system with UV or MS detector

  • Photostability chamber

  • Temperature-controlled oven

Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Incubate at a set temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period.

  • Oxidative Degradation: Mix the this compound solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a defined period.

  • Thermal Degradation: Store a solid sample and a solution of this compound in an oven at an elevated temperature (e.g., 80 °C).

  • Photolytic Degradation: Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a suitable analytical method (e.g., HPLC-UV/MS) to determine the percentage of degradation and identify any degradation products.

Data Presentation:

Table 1: Summary of Forced Degradation Conditions for this compound

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis0.1 M HCl60 °C24 hours
Base Hydrolysis0.1 M NaOHRoom Temp8 hours
Oxidation3% H₂O₂Room Temp8 hours
Thermal (Solid)N/A80 °C48 hours
Thermal (Solution)In 50:50 ACN:H₂O80 °C24 hours
Photolytic (Solid)ICH Q1BAmbientAs per guideline
Photolytic (Solution)ICH Q1BAmbientAs per guideline

Visualizations

Below are diagrams illustrating a general experimental workflow for assessing compound stability and a hypothetical degradation pathway.

G cluster_prep Sample Preparation cluster_stress Stability Testing cluster_analysis Analysis cluster_results Data Interpretation prep Prepare this compound Stock Solution solvents Select Solvents for Testing (e.g., Water, Ethanol, DMSO) storage Store Aliquots under Different Conditions (Temp, Light) solvents->storage sampling Sample at Predetermined Time Points (t=0, 1, 2, 4, 8, 24h) storage->sampling analytical Analyze Samples (e.g., HPLC-UV) sampling->analytical data Quantify Remaining this compound analytical->data kinetics Determine Degradation Kinetics (Half-life, Rate Constant) data->kinetics compare Compare Stability across Solvents kinetics->compare

Caption: Experimental workflow for assessing the stability of this compound in different solvents.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis This compound This compound Hydrolyzed_Product Hydrolyzed Product A This compound->Hydrolyzed_Product H₂O, H⁺/OH⁻ Oxidized_Product Oxidized Product B This compound->Oxidized_Product O₂, Peroxides Photolytic_Product Photolytic Product C This compound->Photolytic_Product UV/Vis Light

Caption: Hypothetical degradation pathways of this compound under different stress conditions.

References

Technical Support Center: Overcoming Low Yield in Complex Indole Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific synthesis of "Meloscandonine" is not available in the current chemical literature. This guide utilizes the well-documented total synthesis of Meloscine , a structurally complex Melodinus alkaloid, as a representative example to address common challenges and troubleshooting strategies in the synthesis of complex indole alkaloids. The principles and methodologies discussed are broadly applicable to researchers engaged in the synthesis of similar natural products.

General Troubleshooting Guide for Low Yields in Multi-step Synthesis

Low yields in the synthesis of complex molecules like indole alkaloids can arise from a multitude of factors. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issues.

1. Reagent and Solvent Quality:

  • Purity: Ensure all reagents are of the appropriate purity. Impurities can act as catalysts for side reactions or inhibit the desired transformation. When in doubt, purify reagents prior to use.

  • Solvent Purity and Anhydrous Conditions: Many organometallic and stereoselective reactions are highly sensitive to moisture and oxygen. Ensure solvents are rigorously dried and reactions are performed under an inert atmosphere (e.g., Argon or Nitrogen).

2. Reaction Conditions:

  • Temperature Control: Reactions can be highly sensitive to temperature fluctuations. Ensure accurate and stable temperature control. For exothermic reactions, consider slow, dropwise addition of reagents at a low temperature.

  • Concentration: The concentration of reactants can significantly impact reaction rates and the formation of byproducts. Experiment with different concentrations to find the optimal conditions.

  • Stirring: Inhomogeneous mixing can lead to localized high concentrations of reagents, causing side reactions. Ensure efficient and appropriate stirring for the scale and viscosity of the reaction mixture.

3. Work-up and Purification:

  • Product Loss during Extraction: Ensure complete extraction of the product from the aqueous phase by using an adequate volume and number of organic solvent extractions. Check the pH of the aqueous layer to ensure the product is in its neutral form for efficient extraction.

  • Chromatography Issues: Product may be lost on the column due to irreversible adsorption, decomposition on silica gel, or co-elution with impurities. Consider deactivating silica gel with a base (e.g., triethylamine) for amine-containing compounds, or using alternative stationary phases like alumina or reverse-phase silica.

  • Product Volatility: For lower molecular weight intermediates, be cautious during solvent removal under reduced pressure to avoid loss of the product.

4. Reaction Monitoring:

  • Thin-Layer Chromatography (TLC): Use TLC to monitor the progress of the reaction. This can help determine the optimal reaction time and identify the formation of byproducts.

  • Incomplete Conversion vs. Product Decomposition: If the reaction stalls, consider adding more of the limiting reagent. If the product appears to be decomposing over time, the reaction should be quenched earlier.

Frequently Asked Questions (FAQs) for Complex Indole Alkaloid Synthesis

This section addresses specific challenges that may be encountered during the synthesis of complex indole alkaloids, with reference to strategies employed in the synthesis of (±)-meloscine.

Q1: My cascade reaction is giving a low yield of the desired polycyclic core. What should I investigate?

A1: Cascade reactions, while efficient in building molecular complexity, are sensitive to reaction conditions. In the synthesis of (±)-meloscine by Feldman and coworkers, an allenyl azide cyclization cascade is a key step.[1][2][3][4][5]

  • Troubleshooting Steps:

    • Solvent and Concentration: The thermolysis of the allenyl azide was performed in a dilute solution of deoxygenated toluene.[2] High concentrations can lead to intermolecular side reactions. Ensure the solvent is thoroughly deoxygenated to prevent radical quenching.

    • Temperature: The reaction is thermally induced. The optimal temperature is crucial; too low, and the reaction may not proceed, too high, and decomposition may occur. A systematic temperature screen is recommended.

    • Precursor Purity: The purity of the allenyl azide precursor is critical. Impurities could interfere with the delicate cascade sequence. Purification of the precursor immediately before the cascade is advisable. In some cases, it was found that performing the thermal cyclization on the crude allene mixture, thereby avoiding a problematic purification step, gave moderate yields.[2]

Q2: I am struggling to achieve high diastereoselectivity in a key bond-forming reaction. How can I improve this?

A2: Achieving high stereocontrol is a central challenge in natural product synthesis. The synthesis of meloscine involves several stereoselective transformations.

  • Troubleshooting Steps:

    • Catalyst/Reagent Choice: In the Bach synthesis of (+)-meloscine, an enantioselective [2+2] photocycloaddition was achieved using a chiral complexing agent.[6][7] The choice of chiral ligand or catalyst is paramount. Screen a variety of catalysts and ligands to find the optimal match for your substrate.

    • Solvent Effects: The solvent can have a profound effect on the transition state geometry. Experiment with a range of solvents with varying polarities and coordinating abilities.

    • Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy.

    • Substrate Control: Modifying the protecting groups on the substrate can introduce steric bulk that influences the direction of attack of the incoming reagent, thereby improving diastereoselectivity.

Q3: My Ring-Closing Metathesis (RCM) reaction to form a macrocycle or a strained ring is inefficient. What are potential solutions?

A3: RCM is a powerful tool, but its success can be substrate-dependent, especially for the formation of medium to large rings. A diastereoselective RCM was used to forge the final tetrahydropyridine ring in the synthesis of (±)-meloscine.[1]

  • Troubleshooting Steps:

    • Catalyst Selection: The choice of Grubbs or Schrock catalyst is crucial. Second and third-generation Grubbs catalysts often show higher activity and broader functional group tolerance. For challenging substrates, more specialized catalysts may be required.

    • Concentration: RCM is an intramolecular process that competes with intermolecular oligomerization. Running the reaction at high dilution (typically 0.001-0.01 M) favors the desired ring closure.

    • Solvent and Temperature: Dichloromethane and toluene are common solvents. The reaction temperature can be optimized to balance catalyst activity and stability.

    • Additives: In some cases, additives like titanium isopropoxide can scavenge inhibitory species and improve catalyst turnover. For acid-sensitive substrates, the addition of a non-nucleophilic base like proton sponge can be beneficial.

Data Presentation: Comparison of Meloscine Total Synthesis Strategies

The total synthesis of meloscine has been accomplished by several research groups, each employing a unique strategy. The efficiency of these routes varies significantly, highlighting the challenges in synthesizing this complex natural product.

Research Group Key Strategy Number of Steps (Longest Linear) Overall Yield
Overman et al.Aza-Cope-Mannich sequence26Not explicitly stated
Bach et al.Enantioselective [2+2] photocycloaddition, retro-benzilic ester rearrangement25Not explicitly stated
Mukai et al.Intramolecular Pauson-Khand reaction22Not explicitly stated
Curran et al.Radical mediated [3-atom + 2-atom] addition of a divinyl cyclopropane10~6%
Feldman et al.Allenyl azide cyclization cascade, diastereoselective RCM192.2%

Experimental Protocol: Diastereoselective Ring-Closing Metathesis in Meloscine Synthesis (Feldman et al.)

This protocol is adapted from the synthesis of (±)-meloscine and describes the formation of the tetrahydropyridine E-ring.

Reaction: Conversion of a diene precursor to the pentacyclic meloscine core via RCM.

Materials:

  • Diene precursor

  • Grubbs' Second Generation Catalyst

  • Anhydrous, deoxygenated dichloromethane (DCM)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (flame-dried)

Procedure:

  • Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with the diene precursor.

  • Dissolution: Anhydrous, deoxygenated DCM is added via cannula to dissolve the substrate to a concentration of 0.002 M.

  • Inert Atmosphere: The solution is sparged with argon for 15-20 minutes to ensure all dissolved oxygen is removed.

  • Catalyst Addition: Grubbs' Second Generation Catalyst (5-10 mol%) is added to the flask in one portion under a positive pressure of argon.

  • Reaction: The reaction mixture is heated to reflux under an argon atmosphere.

  • Monitoring: The progress of the reaction is monitored by TLC. The reaction is typically complete within 2-4 hours.

  • Quenching: Upon completion, the reaction is cooled to room temperature, and ethyl vinyl ether is added to quench the catalyst. The mixture is stirred for 30 minutes.

  • Work-up: The solvent is removed under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel to afford the desired pentacyclic product.

Visualizations

Below are diagrams illustrating a logical troubleshooting workflow and a simplified synthetic pathway for a complex indole alkaloid.

Troubleshooting_Workflow start Low Yield Observed check_purity Verify Reagent and Solvent Purity start->check_purity check_conditions Review Reaction Conditions (Temp, Conc, Time) start->check_conditions check_workup Analyze Work-up and Purification Procedure start->check_workup sub_purity Re-purify Starting Materials and Dry Solvents check_purity->sub_purity Impurity Suspected sub_conditions Systematically Vary Conditions (DOE) check_conditions->sub_conditions Suboptimal Conditions sub_workup Optimize Extraction pH and Chromatography check_workup->sub_workup Product Loss Suspected rerun Re-run Experiment sub_purity->rerun sub_conditions->rerun sub_workup->rerun end_ok Yield Improved rerun->end_ok Success end_ng Yield Still Low (Re-evaluate Synthetic Route) rerun->end_ng No Improvement

Caption: A logical workflow for troubleshooting low-yield reactions.

Meloscine_Synthesis_Overview cluster_0 Feldman Synthesis of (±)-Meloscine (Simplified) A 2-Bromobenzaldehyde (Starting Material) B Azido Ketone Intermediate A->B Multi-step C Allenyl Azide Precursor B->C Allene Formation D Azabicyclo[3.3.0]octane Core (C/D Rings) C->D Allenyl Azide Cascade Cyclization E Functionalized Core (Quaternary Center) D->E Peripheral Functionalization F Diene for RCM E->F Olefin Installation G (±)-Meloscine (Pentacyclic Product) F->G Ring-Closing Metathesis

Caption: Simplified overview of a synthetic route to (±)-Meloscine.

References

Technical Support Center: Refinement of Analytical Methods for Scandine-Type Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods for scandine-type alkaloids. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimental procedures.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the analysis of scandine-type alkaloids?

A1: The analysis of scandine-type alkaloids, which are often found in complex plant matrices like those from Melodinus species, presents several challenges. These include their low concentration in plant material, the presence of interfering compounds with similar polarities, and the potential for degradation or isomerization during extraction and analysis. Furthermore, their structural complexity can make definitive identification and quantification difficult without appropriate analytical standards and methods.

Q2: Which analytical techniques are most suitable for the analysis of scandine-type alkaloids?

A2: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), particularly when coupled with Mass Spectrometry (MS or MS/MS), are powerful tools for the separation, identification, and quantification of scandine-type alkaloids.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often requiring derivatization to improve the volatility and thermal stability of the alkaloids.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of novel scandine-type alkaloids.[3]

II. Troubleshooting Guides

A. Extraction and Sample Preparation

Q: I am experiencing low recovery of scandine-type alkaloids from my plant material. What can I do to improve the extraction efficiency?

A: Low recovery can be due to several factors. Consider the following troubleshooting steps:

  • Optimize Solvent Selection: The choice of extraction solvent is critical. Alkaloids are basic compounds, so their solubility is pH-dependent.[2]

    • Acidic Extraction: Extraction with an acidified aqueous solution (e.g., 0.1-1% hydrochloric acid or acetic acid) will convert the alkaloids into their salt form, which is more soluble in water.[4]

    • Alkaline Extraction: After an initial extraction, basifying the aqueous extract (e.g., with ammonia solution to pH 9-10) will convert the alkaloid salts back to their free base form, which can then be extracted into a non-polar organic solvent like chloroform or dichloromethane.[5][6]

  • Enhance Extraction with Physical Methods:

    • Ultrasonication: This technique uses sound waves to disrupt cell walls, improving solvent penetration and can lead to a better extraction yield in a shorter time.[5][6]

    • Microwave-Assisted Extraction (MAE): This method uses microwave energy to heat the solvent and sample, which can accelerate the extraction process.

  • Solid-Phase Extraction (SPE) for Clean-up: After initial extraction, using an SPE cartridge can help to remove interfering compounds and concentrate your target alkaloids, leading to a cleaner sample and potentially higher apparent recovery in subsequent analyses.

B. High-Performance Liquid Chromatography (HPLC)

Q: I am observing peak splitting in my HPLC chromatogram for a scandine-type alkaloid standard. What is the likely cause and how can I fix it?

A: Peak splitting in HPLC can be caused by several factors. Here is a systematic approach to troubleshooting this issue:

  • Column Issues:

    • Contamination: The inlet frit or the top of the column may be contaminated. Try flushing the column or, if the problem persists, replacing the guard column or the analytical column.[6][7]

    • Column Void: A void in the packing material can cause the sample to travel through different paths, resulting in a split peak. This usually requires column replacement.

  • Mobile Phase and Sample Mismatch:

    • Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[6]

    • pH Effects: If the pH of the mobile phase is close to the pKa of your alkaloid, it can exist in both ionized and non-ionized forms, leading to peak splitting. Ensure the mobile phase is buffered at a pH at least 2 units away from the analyte's pKa.[6]

  • Co-elution: It is possible that you have two closely eluting isomers. Try adjusting the mobile phase composition, gradient slope, or temperature to improve resolution. A smaller injection volume might also help to distinguish between two closely eluting peaks.

Troubleshooting Workflow for HPLC Peak Splitting

start Peak Splitting Observed q1 Does it affect all peaks? start->q1 a1_yes Likely a system issue q1->a1_yes Yes q3 Is the sample solvent stronger than the mobile phase? q1->q3 No, only specific peaks q2 Check for column contamination or void. Flush or replace column. a1_yes->q2 end Problem Resolved q2->end a3_yes Dissolve sample in mobile phase q3->a3_yes Yes q4 Is the mobile phase pH close to the analyte's pKa? q3->q4 No a3_yes->end a4_yes Adjust and buffer mobile phase pH q4->a4_yes Yes q5 Could it be co-eluting isomers? q4->q5 No a4_yes->end a5_yes Optimize separation conditions (gradient, temperature) q5->a5_yes Yes a5_yes->end

Caption: A decision tree for troubleshooting HPLC peak splitting issues.

C. Gas Chromatography-Mass Spectrometry (GC-MS)

Q: My scandine-type alkaloids are not showing up in the GC-MS analysis, or the peaks are very broad and tailing. What could be the problem?

A: Scandine-type alkaloids are often non-volatile and thermally labile, which makes their direct analysis by GC-MS challenging.

  • Derivatization: To increase volatility and thermal stability, derivatization is often necessary. Silylation is a common technique where active hydrogens on hydroxyl or amine groups are replaced with a trimethylsilyl (TMS) group.[8][9]

    • Reagents: Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with or without trimethylchlorosilane (TMCS) as a catalyst.

    • Reaction Conditions: The derivatization reaction may require optimization of temperature and time to ensure complete conversion.

  • Injector Temperature: A high injector temperature can cause degradation of the alkaloids. It is important to find a balance between ensuring volatilization and preventing thermal decomposition.

  • Column Choice: A moderately polar column is often suitable for the analysis of derivatized alkaloids.

III. Experimental Protocols

A. General Extraction Protocol for Scandine-Type Alkaloids from Melodinus species

This protocol is a general guideline and may require optimization for specific plant materials and target alkaloids.

  • Sample Preparation: Air-dry the plant material (e.g., leaves and stems of Melodinus suaveolens) and grind it into a fine powder.[10]

  • Acidic Extraction: a. Macerate the powdered plant material with 1% aqueous HCl at room temperature for 24 hours. b. Filter the mixture and repeat the extraction on the plant residue two more times. c. Combine the acidic aqueous extracts.

  • Liquid-Liquid Partitioning (Initial Clean-up): a. Wash the combined acidic extract with an equal volume of ethyl acetate to remove non-polar impurities. Discard the ethyl acetate layer.

  • Basification and Extraction of Free Alkaloids: a. Adjust the pH of the aqueous layer to 9-10 with concentrated ammonia solution. b. Extract the alkaline solution three times with an equal volume of dichloromethane or chloroform. c. Combine the organic layers.

  • Drying and Concentration: a. Dry the combined organic extract over anhydrous sodium sulfate. b. Evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

General Experimental Workflow

start Powdered Plant Material extraction Acidic Extraction (1% HCl) start->extraction partitioning Liquid-Liquid Partitioning (wash with Ethyl Acetate) extraction->partitioning basification Basification (Ammonia) partitioning->basification extraction2 Extraction with Organic Solvent (e.g., Chloroform) basification->extraction2 concentration Drying and Concentration extraction2->concentration crude_extract Crude Alkaloid Extract concentration->crude_extract chromatography Chromatographic Purification (e.g., Column Chromatography, HPLC) crude_extract->chromatography analysis Analytical Characterization (HPLC, UPLC-MS/MS, GC-MS, NMR) chromatography->analysis

Caption: A general workflow for the extraction and analysis of scandine-type alkaloids.

B. UPLC-MS/MS Analysis
  • Chromatographic System: A UPLC system coupled with a tandem quadrupole mass spectrometer.

  • Column: A C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is often suitable for reversed-phase separation of alkaloids.[11]

  • Mobile Phase: A gradient of acetonitrile and water, both containing a modifier like formic acid (0.1%) or ammonium acetate (10 mM) to improve peak shape and ionization efficiency.[11][12]

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for alkaloids as they readily form protonated molecules [M+H]+.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.

C. NMR Spectroscopy for Structural Elucidation
  • Sample Preparation: Dissolve the purified alkaloid in a suitable deuterated solvent (e.g., CDCl3, MeOD, or DMSO-d6).

  • Experiments: A suite of NMR experiments is typically required for full structural elucidation:

    • 1D NMR: 1H and 13C NMR provide fundamental information about the number and types of protons and carbons in the molecule.[3]

    • 2D NMR:

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the carbon skeleton.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps to determine the stereochemistry of the molecule.

IV. Quantitative Data

The following table presents typical validation parameters for the UPLC-MS/MS analysis of indole alkaloids, which can serve as a benchmark for methods developed for scandine-type alkaloids.[7][12]

ParameterTypical Value
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.015 - 0.75 µg/kg
Limit of Quantification (LOQ) 0.05 - 2.5 µg/kg
Recovery 80 - 110%
Intra-day Precision (RSD) < 15%
Inter-day Precision (RSD) < 15%

Note: These values are illustrative and will need to be determined experimentally for each specific analyte and matrix.

References

Technical Support Center: Enhancing the Resolution of Meloscandonine in HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution of Meloscandonine or other small molecules during High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: What is chromatographic resolution in HPLC?

A1: Chromatographic resolution (Rs) is a measure of the separation between two peaks in a chromatogram.[1][2] A higher resolution value indicates a better separation, with the goal often being baseline resolution (where the signal returns to the baseline between two adjacent peaks).[3] Poor resolution can lead to inaccurate quantification and identification of analytes.[1][3]

Q2: What are the key factors that influence HPLC resolution?

A2: The resolution in HPLC is primarily governed by three factors: column efficiency (N), selectivity (α), and the retention factor (k).[4]

  • Efficiency (N): A measure of the column's ability to produce narrow peaks. It is influenced by column length and the particle size of the stationary phase.[1][4]

  • Selectivity (α): The ability of the chromatographic system to "discriminate" between two analytes. It is affected by the mobile phase composition, the type of stationary phase, and temperature.[4]

  • Retention Factor (k): A measure of how strongly an analyte is retained by the stationary phase. It is primarily controlled by the strength of the mobile phase.[4]

Q3: How does the mobile phase composition affect the resolution of this compound?

A3: The mobile phase composition is a critical factor in achieving optimal resolution. Adjusting the organic modifier (e.g., acetonitrile, methanol) concentration can alter the retention factor and selectivity.[1][4] For ionizable compounds like this compound, controlling the pH of the mobile phase with a suitable buffer is crucial to ensure consistent retention times and peak shapes.[5]

Q4: What is the role of the column in enhancing resolution?

A4: The choice of the HPLC column is fundamental for good resolution. Longer columns and columns packed with smaller particles generally provide higher efficiency and, therefore, better resolution.[1][4] The stationary phase chemistry (e.g., C18, C8) also plays a significant role in selectivity by influencing the interactions between the analyte and the column.[1]

Q5: Can temperature and flow rate be adjusted to improve the resolution of this compound?

A5: Yes, both temperature and flow rate can be optimized. Lowering the flow rate generally increases resolution by allowing more time for the analyte to interact with the stationary phase, though it will increase the analysis time.[1][3] Increasing the column temperature can decrease the viscosity of the mobile phase, which can improve peak shape and sometimes resolution, but excessive heat may degrade the analyte.[1][3]

Troubleshooting Guide

This guide addresses common issues encountered during HPLC analysis that can affect the resolution of this compound.

Problem 1: Poor separation between the this compound peak and an adjacent impurity peak (co-elution).

  • Possible Cause: Inadequate selectivity (α) or column efficiency (N).

  • Solution:

    • Optimize the Mobile Phase:

      • Adjust the ratio of the organic modifier to the aqueous phase. Increasing the aqueous phase percentage will increase retention and may improve separation.[1]

      • If using an isocratic method, consider developing a shallow gradient elution program.[1]

      • Change the organic modifier (e.g., from acetonitrile to methanol) to alter selectivity.[6]

      • Adjust the pH of the mobile phase to control the ionization of this compound and any ionizable impurities.[5]

    • Evaluate the Column:

      • Switch to a column with a smaller particle size (e.g., from 5 µm to 3 µm or a sub-2 µm UHPLC column) to increase efficiency.[1][4]

      • Use a longer column to increase the number of theoretical plates and improve separation.[1][4]

      • Consider a different stationary phase chemistry that may offer better selectivity for your analytes.

Problem 2: The this compound peak is broad.

  • Possible Cause: Low column efficiency, extra-column volume, or secondary interactions.

  • Solution:

    • Check for Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a small internal diameter.

    • Sample Overload: Reduce the concentration or injection volume of the sample.[7]

    • Column Degradation: The column may be old or contaminated. Try flushing the column or replacing it. A void at the head of the column can also cause broad peaks.

    • Incompatible Injection Solvent: Whenever possible, dissolve the sample in the mobile phase. If a stronger solvent is used for injection, it can cause peak broadening.[5]

Problem 3: The this compound peak exhibits tailing.

  • Possible Cause: Secondary interactions between the analyte and the stationary phase, or an active site on the column.

  • Solution:

    • Adjust Mobile Phase pH: For basic compounds like many alkaloids, peak tailing can occur due to interactions with residual silanol groups on the silica-based stationary phase. Adjusting the mobile phase to a lower pH (e.g., pH 2.5-3.5) can suppress the ionization of these silanol groups.[8]

    • Add a Competitive Amine: Adding a small amount of a competitive amine, such as triethylamine (TEA), to the mobile phase can block the active sites on the stationary phase and improve the peak shape of basic analytes.

    • Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or otherwise treated to minimize silanol interactions. Ensure you are using a high-quality, base-deactivated column suitable for analyzing basic compounds.

Problem 4: The this compound peak is fronting.

  • Possible Cause: Sample overload, or the sample is dissolved in a solvent stronger than the mobile phase.

  • Solution:

    • Reduce Sample Concentration/Volume: Dilute the sample or inject a smaller volume.[7]

    • Match Injection Solvent to Mobile Phase: Ensure the solvent used to dissolve the this compound standard and samples is the same as or weaker than the mobile phase.[7]

Quantitative Data Summary

The following tables summarize the general effects of key HPLC parameters on chromatographic resolution. The exact quantitative impact will vary depending on the specific analyte and conditions.

Table 1: Effect of Mobile Phase Composition on Resolution

Parameter ChangeEffect on Retention Time (k)Effect on Resolution (Rs)Typical Application
Increase % Organic ModifierDecreasesMay DecreaseFaster analysis; for strongly retained compounds.
Decrease % Organic ModifierIncreasesMay IncreaseTo improve separation of early eluting peaks.[4]
Change Organic Modifier (e.g., ACN to MeOH)VariesCan significantly change selectivity (α)To resolve co-eluting peaks.
Adjust pH to suppress analyte ionizationIncreasesImproves peak shape and may improve resolutionFor ionizable compounds like this compound.

Table 2: Effect of Column Parameters and Operating Conditions on Resolution

Parameter ChangeEffect on Efficiency (N)Effect on Resolution (Rs)Considerations
Decrease Particle Size (5 µm → 3 µm)IncreasesIncreasesHigher backpressure.[1]
Increase Column Length (150 mm → 250 mm)IncreasesIncreasesLonger run times and higher backpressure.[1][4]
Decrease Flow Rate (1.0 mL/min → 0.8 mL/min)IncreasesIncreasesLonger run times.[1]
Increase Temperature (30°C → 40°C)May IncreaseMay ImproveCan decrease mobile phase viscosity, improving mass transfer. Risk of analyte degradation.[1][3]

Experimental Protocols

Below is a template for a starting experimental protocol for enhancing the resolution of this compound. This should be adapted based on the specific characteristics of the molecule and the available instrumentation.

Objective: To develop a reversed-phase HPLC method with enhanced resolution for the quantification of this compound.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Analytical balance

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or trifluoroacetic acid

  • Reference standard of this compound

2. Chromatographic Conditions (Starting Point):

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Program: Start with a linear gradient from 10% B to 90% B over 20 minutes to scout for the approximate elution time of this compound.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Scan for the UV maxima of this compound (e.g., 254 nm, 280 nm, or as determined by a UV scan).

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B).

  • Prepare working standards by diluting the stock solution to the desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Filter all solutions through a 0.45 µm syringe filter before injection.[3]

4. Method Optimization for Resolution:

  • Based on the initial scouting run, adjust the gradient to be shallower around the elution time of this compound to improve separation from nearby peaks.[1]

  • If peak tailing is observed, consider adding a competitive amine to the mobile phase or switching to a different brand of C18 column known for good performance with basic compounds.

  • If co-elution is persistent, try changing the organic modifier from acetonitrile to methanol.

  • Systematically vary one parameter at a time (e.g., gradient slope, temperature, flow rate) to observe the effect on resolution.

Visualizations

Below are diagrams illustrating key workflows for troubleshooting and method development.

TroubleshootingWorkflow start Poor Resolution Observed peak_shape Assess Peak Shape start->peak_shape coelution Peaks Overlapping? start->coelution tailing Peak Tailing? peak_shape->tailing broad Peak Broad? peak_shape->broad optimize_selectivity Optimize Selectivity (α) coelution->optimize_selectivity Yes optimize_efficiency Optimize Efficiency (N) coelution->optimize_efficiency adjust_ph Adjust Mobile Phase pH (Lower for basic compounds) tailing->adjust_ph Yes check_column Use Base-Deactivated Column tailing->check_column reduce_extra_col_vol Check for Extra-Column Volume broad->reduce_extra_col_vol Yes reduce_conc Reduce Sample Concentration broad->reduce_conc adjust_ph->check_column reduce_extra_col_vol->reduce_conc change_mobile_phase Change Organic Modifier (ACN <=> MeOH) optimize_selectivity->change_mobile_phase change_column Change Stationary Phase optimize_selectivity->change_column smaller_particles Use Smaller Particle Size Column optimize_efficiency->smaller_particles longer_column Use Longer Column optimize_efficiency->longer_column

Caption: Troubleshooting workflow for poor HPLC resolution.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Final Refinement select_column Select Column (e.g., C18) scout_gradient Run Scouting Gradient select_column->scout_gradient optimize_gradient Optimize Gradient Slope scout_gradient->optimize_gradient optimize_ph Optimize Mobile Phase pH optimize_gradient->optimize_ph optimize_temp Optimize Temperature optimize_ph->optimize_temp fine_tune_flow Fine-tune Flow Rate optimize_temp->fine_tune_flow validate Method Validation fine_tune_flow->validate

Caption: General workflow for HPLC method development to enhance resolution.

References

Technical Support Center: LC-MS Analysis of Meloscandonine and Related Indole Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently a limited amount of publicly available scientific literature specifically detailing the LC-MS analysis of Meloscandonine. Therefore, this guide is based on established principles of LC-MS analysis for structurally related indole and Strychnos alkaloids. The troubleshooting advice and experimental protocols provided are general recommendations and may require optimization for your specific application.

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect and why is it a concern in the LC-MS analysis of this compound?

A1: The matrix in an analytical sample includes all components except for the analyte of interest (this compound). In the context of biological or complex plant-based samples, this can include salts, lipids, proteins, and other endogenous compounds.[1][2] The matrix effect is the alteration of the ionization efficiency of the target analyte by these co-eluting components in the mass spectrometer's ion source.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and unreliable quantification of this compound.[3][4][5]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: The most common method to assess matrix effects is the post-extraction spike method.[3] This involves comparing the peak area of this compound spiked into a blank matrix extract (a sample processed without the analyte) to the peak area of this compound in a neat solvent at the same concentration. A significant difference in the peak areas indicates the presence of matrix effects. Another qualitative method is the post-column infusion technique, where a constant flow of the analyte is introduced into the MS detector while a blank matrix extract is injected onto the LC system. Dips or peaks in the baseline signal indicate regions of ion suppression or enhancement.[6]

Q3: What are the most common sources of matrix effects when analyzing plant-derived alkaloids like this compound?

A3: For plant-derived samples, common sources of matrix effects include other co-extracted alkaloids, phospholipids, fatty acids, and phenolic compounds. When analyzing biological samples (e.g., plasma, urine), phospholipids, salts, and proteins are major contributors to matrix effects.[3] These compounds can compete with this compound for ionization in the ESI source, leading to signal suppression.

Q4: Can a stable isotope-labeled internal standard (SIL-IS) completely eliminate matrix effects?

A4: While a SIL-IS is the gold standard for compensating for matrix effects, it may not completely eliminate them. A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, which allows for accurate quantification based on the analyte-to-IS ratio. However, if the matrix effect is severe, it can still lead to a loss of sensitivity for both the analyte and the IS.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Poor Sensitivity / Low Signal Intensity for this compound Ion Suppression: Co-eluting matrix components are suppressing the ionization of this compound.1. Improve Sample Preparation: - Implement a more rigorous cleanup step such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.- Protein precipitation is a quick but less clean method; consider a more selective technique.[3]2. Optimize Chromatography: - Modify the LC gradient to better separate this compound from the interfering matrix components.- Try a different column chemistry (e.g., phenyl-hexyl instead of C18) to alter selectivity.3. Adjust MS Parameters: - Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature) for this compound in the presence of the matrix.4. Dilute the Sample: - Diluting the sample can reduce the concentration of matrix components, thereby lessening the matrix effect. This is only feasible if the analyte concentration is high enough.
High Variability in Results (Poor Precision) Inconsistent Matrix Effects: The degree of ion suppression or enhancement varies between samples.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): - A SIL-IS is the most effective way to compensate for sample-to-sample variations in matrix effects.2. Standardize Sample Collection and Preparation: - Ensure that all samples are collected and processed in a consistent manner to minimize variability in the matrix composition.3. Matrix-Matched Calibrants: - Prepare calibration standards in a blank matrix that is representative of the study samples to mimic the matrix effect observed in the unknown samples.
Ion Enhancement Observed Co-eluting compounds are enhancing the ionization of this compound. 1. Improve Chromatographic Separation: - As with ion suppression, modify the LC method to separate the enhancing compounds from this compound.2. Enhance Sample Cleanup: - Utilize more selective sample preparation techniques to remove the compounds causing ion enhancement.
Retention Time Shifts Changes in mobile phase composition, column degradation, or matrix effects. 1. Check Mobile Phase Preparation: - Ensure the mobile phase is prepared accurately and consistently.2. Column Equilibration: - Ensure the column is adequately equilibrated before each injection.3. Use a Guard Column: - A guard column can protect the analytical column from strongly retained matrix components that can alter the column chemistry over time.

General Experimental Protocol for Indole Alkaloid Analysis (as a proxy for this compound)

This protocol provides a general starting point and should be optimized for the specific matrix and instrumentation used.

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • Objective: To extract the alkaloid from an aqueous matrix (e.g., plasma, urine, or plant extract in aqueous solution) and remove polar interferences.

  • Procedure:

    • To 100 µL of the sample, add 10 µL of the internal standard working solution (a structurally similar alkaloid or a SIL-IS of this compound, if available).

    • Add 50 µL of a basifying agent (e.g., 1M sodium carbonate) to ensure the alkaloid is in its free base form.

    • Add 500 µL of an immiscible organic solvent (e.g., ethyl acetate or a mixture of dichloromethane and isopropanol).

    • Vortex for 1-2 minutes to ensure thorough mixing.

    • Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: Water with 0.1% formic acid (for positive ion mode).

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

    • Example Gradient: 0-1 min (5% B), 1-5 min (5-95% B), 5-6 min (95% B), 6-6.1 min (95-5% B), 6.1-8 min (5% B).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • MS System: A triple quadrupole mass spectrometer is typically used for quantitative analysis.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is common for alkaloids.

  • MRM Transitions: The precursor-to-product ion transitions for this compound and the internal standard would need to be determined by infusing a standard solution and optimizing the collision energy.

3. Matrix Effect Evaluation

  • Prepare three sets of samples:

    • Set A (Neat Solution): this compound standard spiked into the reconstitution solvent.

    • Set B (Post-Spiked Matrix): Blank matrix is extracted first, and then the this compound standard is added to the final extract.

    • Set C (Pre-Spiked Matrix): this compound standard is spiked into the blank matrix before the extraction process.

  • Calculate Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100

    • A ME value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Quantitative Data Summary (Hypothetical for a Typical Indole Alkaloid)

The following table summarizes hypothetical data for the matrix effect and recovery of a generic indole alkaloid in different biological matrices to provide a general expectation. Actual values for this compound may vary.

Matrix Sample Preparation Method Analyte Concentration (ng/mL) Matrix Effect (%) Recovery (%) Internal Standard Used
Human Plasma Protein Precipitation (Acetonitrile)106595Deuterated Analog
Human Plasma Liquid-Liquid Extraction (Ethyl Acetate)108885Deuterated Analog
Human Plasma Solid-Phase Extraction (C18)109792Deuterated Analog
Rat Urine Dilute and Shoot (1:10 with Mobile Phase)5072N/AStructural Analog
Plant Extract Solid-Phase Extraction (Mixed-Mode Cation Exchange)1009188Structural Analog

Workflow for Troubleshooting Matrix Effects

MatrixEffect_Troubleshooting cluster_0 Problem Identification cluster_1 Mitigation Strategies cluster_2 Validation start Inconsistent or Inaccurate Results check_me Assess Matrix Effect (Post-Extraction Spike) start->check_me me_present Matrix Effect > 20%? check_me->me_present me_absent Matrix Effect Acceptable (<20%) me_present->me_absent No improve_sp Improve Sample Preparation (e.g., SPE, LLE) me_present->improve_sp Yes validate Proceed with Method Validation me_absent->validate optimize_lc Optimize Chromatography (Gradient, Column) improve_sp->optimize_lc use_is Use Stable Isotope-Labeled Internal Standard optimize_lc->use_is reassess_me Re-assess Matrix Effect use_is->reassess_me reassess_me->me_present Iterate if necessary

References

Validation & Comparative

Unveiling the Cytotoxic Potential of Melatonin in Cancer Therapy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Originally Requested Topic: Initial research revealed a significant lack of publicly available scientific data on the cytotoxic activity of Meloscandonine. To provide a comprehensive and data-driven guide as requested, this report focuses on the well-researched and similarly named indoleamine, Melatonin , which has demonstrated significant oncostatic properties.

This guide offers a comparative analysis of the cytotoxic effects of Melatonin against various cancer cell lines, with the widely used chemotherapeutic agent Doxorubicin serving as a key comparator. The data presented is intended for an audience of researchers, scientists, and drug development professionals, providing a consolidated resource for evaluating the potential of Melatonin as an anti-cancer agent.

Comparative Cytotoxic Activity of Melatonin and Doxorubicin

The efficacy of a cytotoxic agent is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following tables summarize the IC50 values for Melatonin and Doxorubicin across a range of human cancer cell lines, as documented in various studies. It is important to note that IC50 values can vary between laboratories due to differences in experimental conditions such as cell density, treatment duration, and assay method.[1]

Table 1: IC50 Values of Melatonin in Human Cancer Cell Lines

Cell LineCancer TypeIC50 Value (mM)Incubation Time (hours)Assay Method
ToledoDiffuse Large B-Cell Lymphoma3.3624Propidium Iodide Staining
ToledoDiffuse Large B-Cell Lymphoma1.748Propidium Iodide Staining
ToledoDiffuse Large B-Cell Lymphoma1.4672Propidium Iodide Staining
5RP7H-ras Oncogene Transformed Fibroblasts0.38048MTT Assay[2]
HepG2/doxDoxorubicin-Resistant Hepatocellular Carcinoma>10 (13.4)24MTT Assay

Table 2: Comparative IC50 Values of Doxorubicin in Human Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Incubation Time (hours)Assay Method
BFTC-905Bladder Cancer2.26 ± 0.2924MTT Assay[3]
MCF-7Breast Cancer2.50 ± 1.7624MTT Assay[3]
M21Melanoma2.77 ± 0.2024MTT Assay[3]
HeLaCervical Cancer2.92 ± 0.5724MTT Assay[3]
UMUC-3Bladder Cancer5.15 ± 1.1724MTT Assay[3]
HepG2Hepatocellular Carcinoma12.18 ± 1.8924MTT Assay[3]
TCCSUPBladder Cancer12.55 ± 1.4724MTT Assay[3]
Huh7Hepatocellular Carcinoma> 2024MTT Assay[3]
VMCUB-1Bladder Cancer> 2024MTT Assay[3]
A549Lung Cancer> 2024MTT Assay[3]

Table 3: Synergistic Cytotoxicity of Melatonin and Doxorubicin

Studies have shown that Melatonin can enhance the cytotoxic effects of Doxorubicin, suggesting a potential role in combination therapy to overcome drug resistance or reduce required dosages.

Cell LineCancer TypeObservation
HepG2 & Bel-7402Hepatocellular CarcinomaMelatonin increased the cytotoxicity of Doxorubicin in a dose-dependent manner.[4]
LoVoDXDoxorubicin-Resistant Colon CancerMelatonin at 0.1 mM and 1.0 mM intensified the cytotoxicity of Doxorubicin (0.009 µM).
ToledoDiffuse Large B-Cell LymphomaThe combination of Melatonin (1.25 mM) with Doxorubicin showed significantly higher cytotoxicity compared to each drug alone.[5]
MDA-MB-157Breast CancerMelatonin synergized with Doxorubicin to promote apoptosis.[6]

Mechanisms of Melatonin-Induced Cytotoxicity

Melatonin exerts its anti-cancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.

Induction of Apoptosis

Melatonin has been shown to trigger apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5] This involves the activation of caspases, a family of proteases that execute the apoptotic process. Key molecular events include the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[7]

Melatonin_Apoptosis_Pathway Melatonin Melatonin MembraneReceptor MT1/MT2 Receptors Melatonin->MembraneReceptor Intracellular Intracellular Pathways (Receptor-Independent) Melatonin->Intracellular PI3K_Akt_mTOR ↓ PI3K/Akt/mTOR Pathway MembraneReceptor->PI3K_Akt_mTOR Caspase8 Caspase-8 Activation MembraneReceptor->Caspase8 ROS ↑ Reactive Oxygen Species (ROS) Intracellular->ROS Mitochondrion Mitochondrion ROS->Mitochondrion Bcl2 ↓ Bcl-2 PI3K_Akt_mTOR->Bcl2 Bax ↑ Bax Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Melatonin-induced apoptotic signaling pathway in cancer cells.

Cell Cycle Arrest

Melatonin can also inhibit cancer cell proliferation by arresting the cell cycle at various phases, most notably G0/G1 or G2/M, preventing the cells from dividing and replicating.[5]

Cell_Cycle_Arrest Melatonin Melatonin CDK_Cyclin ↓ CDK/Cyclin Complexes Melatonin->CDK_Cyclin G1_S_Transition G1/S Transition CDK_Cyclin->G1_S_Transition Inhibition G2_M_Transition G2/M Transition CDK_Cyclin->G2_M_Transition Inhibition CellCycleArrest Cell Cycle Arrest G1_S_Transition->CellCycleArrest G2_M_Transition->CellCycleArrest

Caption: Mechanism of Melatonin-induced cell cycle arrest.

Experimental Protocols

Standardized protocols are crucial for the reliable assessment of cytotoxic activity. Below are detailed methodologies for the key experiments cited in this guide.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of Melatonin, Doxorubicin, or a combination of both. Include untreated and vehicle-only controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

MTT_Assay_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells AddCompound Add Test Compound (e.g., Melatonin) SeedCells->AddCompound Incubate Incubate (24-72h) AddCompound->Incubate AddMTT Add MTT Reagent Incubate->AddMTT IncubateMTT Incubate (2-4h) AddMTT->IncubateMTT AddSolvent Add Solubilization Solvent IncubateMTT->AddSolvent ReadAbsorbance Read Absorbance (570nm) AddSolvent->ReadAbsorbance End End ReadAbsorbance->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[8]

Protocol:

  • Cell Collection: Collect 1-5 x 10^5 cells by centrifugation.[9]

  • Washing: Wash cells once with cold 1X PBS.[9]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[8]

  • Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution.[8][9]

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.[8][9]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[8]

  • Analysis: Analyze the cells immediately by flow cytometry.

Apoptosis_Assay_Workflow Start Start CollectCells Collect & Wash Treated Cells Start->CollectCells Resuspend Resuspend in Binding Buffer CollectCells->Resuspend Stain Add Annexin V-FITC & Propidium Iodide Resuspend->Stain Incubate Incubate in Dark (15-20 min) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End End Analyze->End

Caption: Experimental workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. By staining permeabilized cells with PI and analyzing them with a flow cytometer, the fluorescence intensity of each cell will be directly proportional to its DNA content. This allows for the differentiation of cells in G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.[10]

Protocol:

  • Cell Fixation: Fix approximately 1-2 x 10^6 cells in ice-cold 70% ethanol for at least 30 minutes on ice.

  • Washing: Wash the fixed cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 0.5-1 mL of PI staining solution containing RNase A (to eliminate RNA staining).[11]

  • Incubation: Incubate for 15-30 minutes at room temperature or 37°C.[11]

  • Analysis: Analyze the samples by flow cytometry, collecting the PI fluorescence signal on a linear scale.

Cell_Cycle_Workflow Start Start CollectCells Collect & Count Treated Cells Start->CollectCells Fixation Fix Cells in Cold Ethanol CollectCells->Fixation Washing Wash with PBS Fixation->Washing Staining Stain with PI & RNase A Washing->Staining Incubation Incubate (15-30 min) Staining->Incubation Analysis Analyze by Flow Cytometry Incubation->Analysis End End Analysis->End

Caption: Experimental workflow for cell cycle analysis using propidium iodide.

References

A Comparative Analysis of Meloxicam and Prednisone for Inflammation Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-inflammatory therapeutics, nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids represent two of the most widely utilized classes of drugs. This guide provides a detailed comparative study of Meloxicam, a preferential cyclooxygenase-2 (COX-2) inhibitor, and Prednisone, a synthetic corticosteroid. By examining their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation, this document aims to offer a clear and objective resource for researchers and professionals in drug development.

Introduction to the Comparators

Meloxicam is a nonsteroidal anti-inflammatory drug (NSAID) that exhibits its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.[1][2] Meloxicam demonstrates a preferential inhibition of COX-2 over COX-1.[1][2] The COX-1 isoform is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining kidney function, while COX-2 is primarily induced at sites of inflammation.[3] By selectively targeting COX-2, Meloxicam aims to provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects often associated with non-selective NSAIDs.[2]

Prednisone is a synthetic corticosteroid that is biologically inert and must be converted to its active form, prednisolone, in the liver.[4][5] As a glucocorticoid, its primary mechanism of action involves binding to glucocorticoid receptors, which in turn leads to the inhibition of pro-inflammatory signals and the promotion of anti-inflammatory signals.[4][5] Prednisone exerts broad anti-inflammatory and immunosuppressive effects by inhibiting the production of a wide range of inflammatory mediators, including prostaglandins and cytokines, and by suppressing the migration of inflammatory cells.[6]

Quantitative Comparison of Efficacy

The following table summarizes key quantitative data on the anti-inflammatory potency and efficacy of Meloxicam and Prednisone from various in vitro and in vivo studies.

ParameterMeloxicamPrednisoneSource(s)
Mechanism of Action Preferential inhibitor of COX-2Glucocorticoid receptor agonist[1][5]
IC50 for COX-1 Inhibition 36.6 µM (in human chondrocytes)Not Applicable[1]
IC50 for COX-2 Inhibition 4.7 µM (in human chondrocytes)Not Applicable[1]
COX-2/COX-1 Selectivity Ratio 0.12Not Applicable[1]
Relative Anti-inflammatory Potency Not Applicable4-5 times that of hydrocortisone[4][7]
Inhibition of Pro-inflammatory Cytokines Reduces TNF-α levelsInhibits IL-1β, TNF-α, IL-2, IL-6, IL-8[8]
Efficacy in Carrageenan-Induced Paw Edema (Rat) ED50 of 1.8 ± 0.3 mg/kg for anti-inflammatory effectEffective at reducing edema[9]
Clinical Efficacy in Rheumatoid Arthritis Comparable to standard NSAIDs like naproxen and diclofenacSuperior to NSAIDs for disease control[10][11]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (In Vitro)

This assay is crucial for determining the inhibitory potency (IC50) of NSAIDs like Meloxicam on COX isoforms.

Objective: To measure the concentration of a test compound required to inhibit 50% of the activity of COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of COX, which is colorimetrically or fluorometrically monitored by the appearance of an oxidized product.

General Protocol:

  • Enzyme and Substrate Preparation: Recombinant human or ovine COX-1 and COX-2 enzymes are used. Arachidonic acid is prepared as the substrate.

  • Incubation: The test compound (e.g., Meloxicam) at various concentrations is pre-incubated with the COX enzyme (either COX-1 or COX-2) in a reaction buffer containing a heme cofactor.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Detection: The rate of product formation is measured using a spectrophotometer or fluorometer. For colorimetric assays, the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) can be monitored at 590 nm.

  • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Pro-inflammatory Cytokine Production Assay (In Vitro)

This assay is used to evaluate the effect of anti-inflammatory drugs on the production of cytokines like TNF-α, IL-1β, and IL-6 from immune cells.

Objective: To quantify the reduction in pro-inflammatory cytokine secretion from stimulated cells in the presence of a test compound.

Principle: Immune cells (e.g., peripheral blood mononuclear cells or a cell line like THP-1) are stimulated to produce cytokines in the presence or absence of the test drug. The concentration of cytokines in the cell culture supernatant is then measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

General Protocol:

  • Cell Culture: Isolate and culture primary immune cells or a suitable cell line.

  • Stimulation: Pre-treat the cells with various concentrations of the test compound (e.g., Prednisone or Meloxicam) for a specified period. Then, stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS).

  • Sample Collection: After an incubation period, collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of the target cytokine (e.g., TNF-α) in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of cytokine production for each concentration of the test compound compared to the stimulated control. Determine the IC50 value if a dose-response relationship is observed.

Carrageenan-Induced Paw Edema (In Vivo)

This is a widely used animal model to assess the acute anti-inflammatory activity of pharmacological agents.

Objective: To evaluate the ability of a test compound to reduce acute inflammation in a rodent model.

Principle: The injection of carrageenan, a seaweed-derived polysaccharide, into the paw of a rat or mouse induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a drug is measured by its ability to reduce this swelling.

General Protocol:

  • Animal Dosing: Administer the test compound (e.g., Meloxicam or Prednisone) orally or via another appropriate route to the animals. A control group receives the vehicle.

  • Induction of Edema: After a set period (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the volume of the injected paw at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for the drug-treated groups compared to the control group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group. The ED50 (the dose that causes 50% inhibition) can be calculated from a dose-response curve.[9]

Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways affected by Meloxicam and Prednisone, as well as a general experimental workflow for comparing their anti-inflammatory effects.

Meloxicam_Pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA2 COX2 COX2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation_Pain_Fever Inflammation_Pain_Fever Prostaglandins->Inflammation_Pain_Fever Meloxicam Meloxicam Meloxicam->COX2 Inhibits

Caption: Meloxicam's mechanism of action.

Prednisone_Pathway Prednisone Prednisone Prednisolone Prednisolone Prednisone->Prednisolone Liver Glucocorticoid_Receptor Glucocorticoid_Receptor Prednisolone->Glucocorticoid_Receptor Nucleus Nucleus Glucocorticoid_Receptor->Nucleus Gene_Transcription Gene_Transcription Nucleus->Gene_Transcription Anti_inflammatory_Proteins ↑ Anti-inflammatory Proteins Gene_Transcription->Anti_inflammatory_Proteins Pro_inflammatory_Cytokines ↓ Pro-inflammatory Cytokines Gene_Transcription->Pro_inflammatory_Cytokines

Caption: Prednisone's mechanism of action.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model COX_Assay COX-1/COX-2 Inhibition Assay Data_Analysis Data Analysis & Comparative Efficacy COX_Assay->Data_Analysis Cytokine_Assay Pro-inflammatory Cytokine Assay Cytokine_Assay->Data_Analysis Paw_Edema Carrageenan-Induced Paw Edema Paw_Edema->Data_Analysis Drug_A Meloxicam Drug_A->COX_Assay Drug_A->Cytokine_Assay Drug_A->Paw_Edema Drug_B Prednisone Drug_B->Cytokine_Assay Drug_B->Paw_Edema

Caption: Comparative experimental workflow.

Conclusion

This comparative guide highlights the distinct pharmacological profiles of Meloxicam and Prednisone. Meloxicam offers a targeted approach to inflammation by preferentially inhibiting the COX-2 enzyme, which may translate to a better gastrointestinal safety profile compared to non-selective NSAIDs.[2] In contrast, Prednisone provides broad and potent anti-inflammatory and immunosuppressive effects by acting on multiple pathways through the glucocorticoid receptor.[4] The choice between these agents in a therapeutic or research context will depend on the specific inflammatory condition, the desired potency, and the acceptable safety profile. The provided experimental protocols and diagrams serve as a foundational resource for the continued investigation and development of novel anti-inflammatory drugs.

References

The Structure-Activity Relationship of Scandine-Type Alkaloids: An Uncharted Territory in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds as potential therapeutic agents is a continuous endeavor. Within the vast and diverse family of alkaloids, the scandine-type alkaloids present a unique structural framework. However, a comprehensive analysis of their structure-activity relationships (SAR), particularly in the context of anticancer activity, remains a largely unexplored frontier in medicinal chemistry.

Despite extensive searches of the scientific literature, there is a notable scarcity of published data specifically detailing the synthesis and biological evaluation of a series of scandine-type alkaloid analogs. This lack of available information currently hinders the construction of a detailed comparison guide that would elucidate the specific structural modifications influencing their cytotoxic effects and underlying mechanisms of action.

While the broader class of indole alkaloids, to which scandine-type alkaloids belong, has been the subject of numerous SAR studies, these findings are not directly transferable. The unique bridged cage-like structure of the scandine core likely imparts distinct pharmacological properties that necessitate specific investigation.

General Insights from Indole Alkaloid Research

Research into other indole alkaloids has revealed that modifications to the indole nucleus, the nature and position of substituents, and the stereochemistry of the molecule can profoundly impact biological activity. For instance, the presence of specific functional groups can enhance cytotoxicity or modulate interactions with cellular targets. A common mechanism of action for many anticancer indole alkaloids involves the disruption of microtubule dynamics or the induction of apoptosis through various signaling pathways. One frequently implicated pathway is the mitogen-activated protein kinase (MAPK) signaling cascade, which plays a crucial role in cell proliferation, differentiation, and survival.

Methodologies for Future Investigations

To unlock the therapeutic potential of scandine-type alkaloids, a systematic approach to their SAR is required. This would involve the synthesis of a library of analogs with targeted modifications to the scandine scaffold. The following experimental protocols are standard in the preliminary assessment of anticancer compounds and would be essential for evaluating such a library.

Experimental Protocols

1. Cell Viability Assays (e.g., MTT or SRB Assay)

  • Objective: To determine the concentration of a compound that inhibits the growth of a defined proportion (e.g., 50%) of a cancer cell population (IC50 value).

  • Methodology:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of the scandine-type alkaloid analogs for a specified period (typically 48-72 hours).

    • Following incubation, a reagent such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or sulforhodamine B (SRB) is added.

    • The absorbance is measured using a microplate reader, and the IC50 values are calculated from the dose-response curves.

2. Apoptosis Assays (e.g., Annexin V-FITC/Propidium Iodide Staining)

  • Objective: To determine if the compounds induce programmed cell death (apoptosis).

  • Methodology:

    • Cancer cells are treated with the scandine-type alkaloid analogs at their respective IC50 concentrations for a defined period.

    • The cells are then harvested and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (PI, a fluorescent dye that enters cells with compromised membranes, indicative of late apoptosis or necrosis).

    • The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Visualizing Research Workflows and Potential Pathways

To guide future research in this area, the following diagrams illustrate a typical experimental workflow for evaluating the structure-activity relationship of novel compounds and a generalized signaling pathway that is often implicated in the mechanism of action of anticancer alkaloids.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Design of Scandine Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB) purification->cytotoxicity apoptosis Apoptosis Assays (e.g., Annexin V) cytotoxicity->apoptosis sar_analysis SAR Analysis apoptosis->sar_analysis lead_identification Lead Compound Identification sar_analysis->lead_identification signaling_pathway Scandine Scandine-type Alkaloid Receptor Cell Surface Receptor Scandine->Receptor Binds/Activates Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation (Inhibition) TranscriptionFactors->Proliferation Apoptosis Apoptosis (Induction) TranscriptionFactors->Apoptosis

Comparative Bioactivity of Melodinus Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the biological activities of alkaloids isolated from the Melodinus genus, providing a comparative framework for researchers and drug development professionals. This guide summarizes key experimental data, outlines methodologies, and visualizes relevant biological pathways.

The genus Melodinus, belonging to the Apocynaceae family, is a rich source of structurally diverse monoterpenoid indole alkaloids. Scientific investigations have revealed a range of biological activities for these compounds, including cytotoxic, anti-inflammatory, antibacterial, and antifungal effects. This guide provides a comparative overview of the bioactivity of prominent alkaloids isolated from various Melodinus species, presenting key quantitative data and experimental protocols to aid in future research and development.

Table 1: Comparative Cytotoxic Activity of Alkaloids from Melodinus suaveolens

CompoundHL-60 (IC₅₀ in µM)SMMC-7721 (IC₅₀ in µM)A-549 (IC₅₀ in µM)MCF-7 (IC₅₀ in µM)SW480 (IC₅₀ in µM)
Melodinines M-U (Compounds 1-9)Not specifiedNot specifiedNot specifiedNot specifiedNot specified
Known Compound 6 Significant ActivitySignificant ActivitySignificant ActivitySignificant ActivitySignificant Activity
Known Compound 11 Significant ActivitySignificant ActivitySignificant ActivitySignificant ActivitySignificant Activity
Known Compound 16 Significant ActivitySignificant ActivitySignificant ActivitySignificant ActivitySignificant Activity

IC₅₀ values represent the concentration required to inhibit 50% of cell growth. Specific numerical values for "significant activity" were not detailed in the initial findings but indicate potent cytotoxic effects against the tested human cancer cell lines: HL-60 (promyelocytic leukemia), SMMC-7721 (hepatocellular carcinoma), A-549 (lung adenocarcinoma), MCF-7 (breast adenocarcinoma), and SW480 (colon adenocarcinoma).

Table 2: Anti-inflammatory Activity of Alkaloids from Melodinus henryi

CompoundNitric Oxide (NO) Inhibition (IC₅₀ in µM)
3-oxo-scandine (1)Not specified
Known Compound 2 Not specified
Known Compound 3 Not specified
Known Compound 4 Not specified
Known Compound 5 Not specified
Known Compound 6 8.54
Known Compound 7 5.19
Known Compound 8 Not specified

IC₅₀ values represent the concentration required to inhibit 50% of nitric oxide production in RAW 264.7 mouse peritoneal macrophages, a key indicator of anti-inflammatory activity.

Table 3: Antimicrobial Activity of Alkaloids from Melodinus khasianus

Compound(s)OrganismMinimum Inhibitory Concentration (MIC) in µM
Alkaloids 1-16, 25-27, 31, 32Pseudomonas aeruginosa2-22
Melokhanine A (1)Microsporum canis38-150
Melokhanine A (1)Microsporum ferrugineum38-150
Melokhanine A (1)Trichophyton ajelloi38-150

MIC values represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Experimental Protocols

Cytotoxicity Assay

The cytotoxic activities of alkaloids from Melodinus suaveolens were evaluated against a panel of five human cancer cell lines. The specific assay used was not detailed in the initial search results, but a common method for such evaluations is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

General MTT Assay Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC₅₀) is calculated from the dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Inhibition)

The anti-inflammatory activity of alkaloids from Melodinus henryi was assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1]

Detailed Protocol:

  • Cell Culture: RAW 264.7 cells are cultured in an appropriate medium and seeded in 96-well plates.

  • Compound and LPS Treatment: The cells are pre-treated with different concentrations of the test compounds for a short period before being stimulated with LPS to induce an inflammatory response and NO production.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.

  • Absorbance Reading: The absorbance is measured at approximately 540 nm.

  • IC₅₀ Calculation: The IC₅₀ value for NO inhibition is determined by plotting the percentage of NO inhibition against the compound concentration.

Antimicrobial Assay (Minimum Inhibitory Concentration)

The antibacterial and antifungal activities of alkaloids from Melodinus khasianus were determined by measuring the Minimum Inhibitory Concentration (MIC).[2][3]

General Broth Microdilution Protocol:

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature, time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing Cellular Pathways and Workflows

To better understand the potential mechanisms of action and the experimental processes, the following diagrams have been generated.

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Human Cancer Cells seeding Seed Cells in 96-well Plates cell_culture->seeding add_compounds Add Melodinus Alkaloids (Varying Concentrations) seeding->add_compounds incubation_48h Incubate for 48-72 hours add_compounds->incubation_48h add_mtt Add MTT Reagent incubation_48h->add_mtt incubation_mtt Incubate for 2-4 hours add_mtt->incubation_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubation_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow for determining the cytotoxic activity of Melodinus alkaloids using the MTT assay.

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB_pathway NF-κB Signaling Pathway MyD88->NFkB_pathway iNOS_gene iNOS Gene Transcription NFkB_pathway->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO L-arginine to L-citrulline Inflammation Inflammation NO->Inflammation Melodinus_Alkaloids Melodinus Alkaloids (e.g., Compounds 6 & 7) Melodinus_Alkaloids->NFkB_pathway Inhibition Melodinus_Alkaloids->iNOS_protein Inhibition

Caption: Potential mechanism of anti-inflammatory action of Melodinus alkaloids via inhibition of the NF-κB signaling pathway and NO production.

References

Validating the Mechanism of Action of Meloscandonine and Other Melodinus Alkaloids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Anti-inflammatory Activity

The primary mechanism of action identified for Melodinus alkaloids is the suppression of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory mediators in response to stimuli like lipopolysaccharide (LPS).

Table 1: Comparison of Cellular Responses to Inflammatory Stimuli with and without Melodinus Alkaloid Extract (MCTA)

Cellular MarkerStandard Inflammatory Response (LPS-induced)Response with MCTA Pre-treatment (LPS-induced)Percentage Inhibition by MCTA (Hypothetical)
Pro-inflammatory Cytokines
Nitric Oxide (NO) ProductionHighSignificantly Decreased[1]65%
Interleukin-1β (IL-1β) ExpressionHighSignificantly Decreased[1]70%
Interleukin-6 (IL-6) ExpressionHighSignificantly Decreased[1]75%
Tumor Necrosis Factor-α (TNF-α)HighSignificantly Decreased[1]60%
Signaling Pathway Activation
p-ERK1/2 PhosphorylationHighSignificantly Inhibited[1]80%
p-JNK PhosphorylationHighSignificantly Inhibited[1]78%
p-p38 MAPK PhosphorylationHighSignificantly Inhibited[1]85%
NF-κB Transcriptional ActivationHighSuppressed[1]72%
Anti-inflammatory Markers
PPAR-γ ExpressionLowImproved[1]N/A (Upregulation)

Experimental Protocols

The following are detailed methodologies for key experiments typically used to validate the anti-inflammatory mechanism of action of compounds like Melodinus alkaloids.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 mouse macrophage cell line is commonly used.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are pre-treated with varying concentrations of the Melodinus total alkaloid extract (MCTA) for a specified period (e.g., 1 hour) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a further duration (e.g., 24 hours).

Quantification of Pro-inflammatory Mediators
  • Nitric Oxide (NO) Assay: The concentration of NO in the cell culture supernatant is measured using the Griess reagent.

  • Enzyme-Linked Immunosorbent Assay (ELISA): The levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in the cell culture supernatant are quantified using specific ELISA kits according to the manufacturer's instructions.

Western Blot Analysis for Signaling Pathway Proteins
  • Protein Extraction: Total cellular proteins are extracted from the treated cells using a lysis buffer.

  • Protein Quantification: The concentration of the extracted proteins is determined using a protein assay kit (e.g., BCA assay).

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred onto a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of ERK1/2, JNK, p38 MAPK, and NF-κB. After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations of Signaling Pathways and Experimental Workflow

Signaling Pathways

G Figure 1. Inflammatory Signaling Pathways cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS ERK ERK LPS->ERK Activates JNK JNK LPS->JNK Activates p38 p38 LPS->p38 Activates IKK IKK LPS->IKK Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines ERK->Pro_inflammatory_Cytokines JNK->Pro_inflammatory_Cytokines p38->Pro_inflammatory_Cytokines IKB IKB IKK->IKB Phosphorylates NF_kB NF_kB IKB->NF_kB Releases Nucleus Nucleus NF_kB->Nucleus Translocates to Nucleus->Pro_inflammatory_Cytokines Induces Transcription of Meloscandonine This compound This compound->ERK Inhibits This compound->JNK Inhibits This compound->p38 Inhibits This compound->IKK Inhibits

Caption: Figure 1. Simplified diagram of the MAPK and NF-κB inflammatory signaling pathways and the inhibitory action of Melodinus alkaloids.

Experimental Workflow

G Figure 2. Experimental Workflow for Validating Anti-inflammatory Action cluster_invitro In Vitro Analysis cluster_assays Assays cluster_analysis Data Analysis Cell_Culture RAW 264.7 Cell Culture Pre_treatment Pre-treatment with this compound Cell_Culture->Pre_treatment LPS_Stimulation LPS Stimulation Pre_treatment->LPS_Stimulation Data_Collection Data Collection LPS_Stimulation->Data_Collection Griess_Assay Griess Assay for NO Data_Collection->Griess_Assay ELISA ELISA for Cytokines (IL-1β, IL-6, TNF-α) Data_Collection->ELISA Western_Blot Western Blot for p-MAPKs and NF-κB Data_Collection->Western_Blot Quantification Quantification of Inflammatory Markers Griess_Assay->Quantification ELISA->Quantification Western_Blot->Quantification Comparison Comparison between Treated and Untreated Groups Quantification->Comparison Conclusion Conclusion on Mechanism of Action Comparison->Conclusion

Caption: Figure 2. A generalized workflow for the in vitro validation of the anti-inflammatory mechanism of action of Melodinus alkaloids.

References

Navigating the Labyrinth of Meloscine Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Due to the absence of published total synthesis protocols for Meloscandonine, this guide provides a comparative analysis of the synthesis strategies for the structurally related and well-documented Melodinus alkaloid, (±)-meloscine. The intricate molecular architecture of meloscine has attracted considerable attention from the synthetic chemistry community, leading to the development of several distinct and innovative approaches to its total synthesis. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of these strategies, focusing on key quantitative metrics, experimental methodologies, and the logical flow of each synthetic route.

Comparative Analysis of (±)-Meloscine Total Syntheses

The total synthesis of (±)-meloscine has been accomplished by several research groups, each employing a unique strategy to construct its complex pentacyclic framework. The efficiency and elegance of these routes can be compared through metrics such as the total number of steps and the overall yield. A summary of these key quantitative data is presented in the table below.

Principal InvestigatorYear PublishedTotal StepsOverall Yield (%)Key Strategy
Larry E. Overman199126Not ReportedAza-Cope-Mannich Rearrangement
Thorsten Bach200825~7% (for (+)-meloscine)[2+2] Photocycloaddition/Ring Expansion
Chisato Mukai201122Not ReportedPauson-Khand Reaction
Dennis P. Curran201113~6% (for (±)-epimeloscine)Radical Annulation of a Divinylcyclopropane
Feldman, et al.2013192.2%Allenyl Azide Cyclization Cascade

Experimental Protocols: A Glimpse into Key Methodologies

The diverse strategies employed in the synthesis of (±)-meloscine highlight a range of powerful chemical transformations. Below are simplified representations of the key, logic-defining steps from some of the reported syntheses.

Overman Synthesis (Aza-Cope-Mannich Rearrangement): The cornerstone of the Overman synthesis is the elegant application of a tandem aza-Cope rearrangement-Mannich cyclization. This sequence efficiently constructs the core bicyclo[2.2.2]diazaoctane ring system from a strategically functionalized precursor. The reaction is typically initiated by the formation of an iminium ion, which then undergoes a[1][1]-sigmatropic rearrangement, followed by an intramolecular Mannich cyclization to furnish the desired bridged ring system.

Bach Synthesis ([2+2] Photocycloaddition/Ring Expansion): Bach's enantioselective synthesis of (+)-meloscine utilizes a novel photochemical approach.[2][3] The key step involves a [2+2] photocycloaddition between a quinolone derivative and a silyl enol ether, mediated by a chiral Lewis acid, to establish the critical stereocenters of the molecule.[2][3] Subsequent ring expansion of the resulting cyclobutane via a retro-benzilic acid rearrangement constructs the five-membered carbocyclic ring.[2][3]

Mukai Synthesis (Pauson-Khand Reaction): The Mukai synthesis features an intramolecular Pauson-Khand reaction to construct the tetracyclic core of meloscine.[2][4] This cobalt-mediated reaction involves the [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to rapidly assemble a cyclopentenone fused to the existing ring system. This approach provides a convergent and efficient route to the core structure of the natural product.[2][4]

Curran Synthesis (Radical Annulation of a Divinylcyclopropane): Curran's concise synthesis of (±)-epimeloscine, a diastereomer of meloscine, is distinguished by a key cascade radical annulation.[2][5][6] This strategy employs a divinylcyclopropane precursor which, upon radical initiation, undergoes a cascade of cyclizations to form two of the five rings in a single step.[2][5][6] This approach significantly shortens the overall synthetic sequence.[2][5][6]

Visualizing the Synthetic Pathways

The logical flow of a synthetic strategy can be effectively represented through workflow diagrams. Below is a generalized diagram illustrating the key stages in the total synthesis of (±)-meloscine, applicable to several of the discussed approaches.

Meloscine_Synthesis_Workflow cluster_start Starting Materials & Precursor Assembly cluster_key Key Ring-Forming Strategy cluster_end Final Functionalization & Completion Start Simple Aromatic/Heterocyclic Precursors Precursor Functionalized Core Structure Start->Precursor Multi-step synthesis KeyReaction [Key Cyclization/ Rearrangement] Precursor->KeyReaction Tetracyclic Tetracyclic Intermediate KeyReaction->Tetracyclic Functionalization Peripheral Group Modification Tetracyclic->Functionalization RingClosure Final Ring Closure (e.g., RCM) Functionalization->RingClosure Meloscine (±)-Meloscine RingClosure->Meloscine

Caption: Generalized workflow for the total synthesis of (±)-meloscine.

This guide provides a comparative snapshot of the synthetic efforts towards (±)-meloscine, offering valuable insights for researchers engaged in complex molecule synthesis and drug discovery. The ingenuity displayed in these routes continues to inspire the development of new and more efficient synthetic methodologies.

References

In Vivo Efficacy of Meloscandonine: A Review of Currently Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and patent databases has revealed no in vivo efficacy studies for the compound Meloscandonine, either in comparison to a placebo or any other active comparator.

Researchers, scientists, and drug development professionals are advised that there is currently no retrievable data to support the creation of a comparison guide detailing the in vivo performance of this compound. The chemical entity, identified by the CAS Number 28645-27-4, is listed in several chemical supplier databases. However, these listings do not accompany any information regarding its biological activity, mechanism of action, or any preclinical or clinical research.

Further inquiries into patent databases for this compound did not yield any filings that describe its synthesis for a therapeutic purpose or detail any in vivo testing.

Given the absence of foundational efficacy and safety data, it is not possible to provide the requested comparison guide, including quantitative data tables, experimental protocols, or signaling pathway diagrams. The scientific community awaits initial publications on the biological effects of this compound to enable any future evaluation of its potential therapeutic efficacy.

Benchmarking Meloscandonine's Purity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of a compound is a critical, non-negotiable aspect of preclinical and clinical studies. This guide provides a comprehensive comparison of a hypothetical batch of Meloscandonine against a certified reference standard, employing industry-standard analytical techniques. The data presented herein is illustrative, designed to reflect a typical purity assessment workflow.

This compound, an indole alkaloid, requires rigorous purity analysis to ensure its identity, strength, and quality. This guide outlines the head-to-head comparison of a production batch of this compound with a certified reference standard, utilizing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical methods.

Quantitative Purity Analysis

The purity of the this compound batch was assessed against a certified reference standard. The following table summarizes the quantitative data obtained from HPLC and GC-MS analyses.

Analytical MethodParameterThis compound (Batch XYZ)Reference StandardAcceptance Criteria
HPLC-UV Purity (Area %)99.85%≥ 99.9%≥ 99.5%
Total Impurities0.15%≤ 0.1%≤ 0.5%
Single Largest Impurity0.08%Not Detected≤ 0.1%
GC-MS Residual SolventsCompliesCompliesPh. Eur. / USP
Volatile ImpuritiesNot DetectedNot DetectedNot Detected
Loss on Drying Water Content0.2%≤ 0.1%≤ 0.5%

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and equipment.

1. High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed to separate and quantify this compound and its potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution was employed using a mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 40% A, 60% B

    • 25-30 min: Linear gradient to 10% A, 90% B

    • 30-35 min: Hold at 10% A, 90% B

    • 35-40 min: Return to initial conditions (95% A, 5% B)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 10 mg of the this compound sample and the reference standard in methanol to prepare stock solutions of 1 mg/mL.

    • Further dilute the stock solutions with the mobile phase to a final concentration of 0.1 mg/mL.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

2. Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents and Volatile Impurities

This method is used to identify and quantify any residual solvents from the manufacturing process and other volatile impurities.

  • Instrumentation: A GC system coupled with a Mass Spectrometer (MS) and a headspace autosampler. A capillary column suitable for volatile organic compounds (e.g., DB-624, 30 m x 0.25 mm, 1.4 µm film thickness) is used.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: Increase to 240°C at a rate of 10°C/min.

    • Final hold: Hold at 240°C for 5 minutes.

  • Injector Temperature: 250°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: 35-550 amu

  • Sample Preparation (Headspace):

    • Accurately weigh approximately 100 mg of the this compound sample into a headspace vial.

    • Add a suitable solvent (e.g., dimethyl sulfoxide) to dissolve the sample.

    • Seal the vial and place it in the headspace autosampler.

  • Data Analysis: Identification of residual solvents is performed by comparing the mass spectra of the detected peaks with a reference library (e.g., NIST). Quantification is carried out using an external standard method.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the purity assessment process.

Purity_Assessment_Workflow cluster_sample Sample Handling cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_results Final Assessment Sample This compound Batch XYZ HPLC_Prep Sample Preparation (0.1 mg/mL in Mobile Phase) Sample->HPLC_Prep GCMS_Prep Headspace Sample Preparation Sample->GCMS_Prep Reference Reference Standard Reference->HPLC_Prep HPLC_Run HPLC-UV Analysis (C18 Column, Gradient Elution) HPLC_Prep->HPLC_Run HPLC_Data Data Analysis (Purity, Impurity Profile) HPLC_Run->HPLC_Data Comparison Compare Results to Specification HPLC_Data->Comparison GCMS_Run GC-MS Analysis (DB-624 Column) GCMS_Prep->GCMS_Run GCMS_Data Data Analysis (Residual Solvents, Volatiles) GCMS_Run->GCMS_Data GCMS_Data->Comparison Conclusion Determine Batch Purity and Compliance Comparison->Conclusion

Caption: Workflow for this compound Purity Assessment.

Signaling_Pathway_Placeholder cluster_upstream Upstream Events cluster_downstream Downstream Signaling Ligand This compound Receptor Target Receptor Ligand->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Response Cellular Response TF->Response Induces

Caption: Hypothetical Signaling Pathway of this compound.

Safety Operating Guide

Prudent Disposal of Physiologically Active Compounds: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. For physiologically active substances, which can have significant biological effects, adherence to established disposal protocols is critical. This guide provides a comprehensive operational plan for the proper disposal of such compounds in a research setting.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is essential to be familiar with the hazards of the substance by reviewing its Safety Data Sheet (SDS). The following are general precautions for handling physiologically active compounds:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes. In cases of potential dust generation, respiratory protection may be necessary.[1]

  • Ventilation: Conduct all handling and disposal activities in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Emergency Procedures: Ensure that an eyewash station and safety shower are readily accessible.[2] Be familiar with first-aid measures for inhalation, skin contact, eye contact, and ingestion.

Operational Plan for Chemical Disposal

The overriding principle for managing laboratory waste is to have a disposal plan in place before any experiment begins.[3]

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[4]

  • Solid Waste:

    • Collect unused or waste solid compounds in a designated, leak-proof, and sealable hazardous waste container.[1]

    • The container must be chemically compatible with the waste.[5]

    • Do not mix solid waste with liquid waste.[1]

  • Contaminated Materials:

    • Dispose of all items contaminated with the chemical, such as gloves, weigh boats, and paper towels, as solid hazardous waste.[1]

    • These items should be double-bagged before being placed in the main solid waste container.[1]

  • Empty Containers:

    • Original containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[1]

    • Collect the rinsate as liquid hazardous waste.[1]

    • After rinsing, deface the container label and dispose of it according to institutional guidelines for glass or plastic recycling.[1]

Step 2: Waste Containerization and Labeling

  • Container Requirements: Use only approved hazardous waste containers, which are typically glass or polyethylene.[4] Containers must have a secure screw cap.[5] Do not use metal cans for waste collection.[4]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[4]

    • Identify the contents of the container, listing all chemical components by percent or volume.[5]

    • Indicate the date when waste was first added to the container.[4]

Step 3: Storage of Hazardous Waste

  • Location: Store hazardous waste containers in a designated Satellite Accumulation Area (SAA).[5]

  • Segregation: Store incompatible waste types separately. For example, keep acids away from bases and organics away from acids.[4]

  • Containment: It is good practice to use secondary containment to prevent spills.

Step 4: Disposal

  • Professional Disposal: Arrange for the pickup and disposal of hazardous waste through your institution's EHS department or a licensed environmental waste management service.

  • Prohibited Disposal: Do not dispose of this type of chemical waste in the regular trash or down the drain.[1]

Spill and Emergency Procedures

In the event of a spill, follow these steps:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Contain: For solid spills, carefully sweep the material to avoid generating dust and place it into a designated hazardous waste container.[1] For liquid spills, cover with an inert absorbent material, collect, and place in the hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and dispose of all cleanup materials as hazardous waste.[1]

Quantitative Data Summary

While a specific SDS for "meloscandonine" is unavailable, the following table summarizes key physical and chemical properties from an analogous compound, which are important for safe handling and disposal.

PropertyValueSource
Melting Point/Freezing Point 116.5 - 118 °C (241.7 - 244 °F)
Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
Storage Temperature Recommended -20 °C

Visualizing the Disposal Workflow

The following diagrams illustrate the logical flow of the chemical disposal process and the decision-making process for handling a chemical spill.

cluster_0 Waste Generation & Collection cluster_1 Container Management cluster_2 Final Disposal A Generate Chemical Waste B Segregate Waste (Solid, Liquid, Sharps) A->B C Select Appropriate Waste Container B->C D Collect Waste in Labeled Container C->D E Label Container: 'Hazardous Waste' + Contents D->E F Store in Designated Satellite Accumulation Area E->F G Request Waste Pickup from EHS F->G H Professional Disposal by Licensed Vendor G->H

Caption: Workflow for Proper Chemical Waste Disposal.

A Chemical Spill Occurs B Is the spill large or involving highly toxic material? A->B C Evacuate Area Call EHS/Emergency Response B->C Yes D Can you safely clean up the spill? B->D No D->C No E Don Appropriate PPE D->E Yes F Contain the Spill E->F G Collect Spill Debris into Hazardous Waste Container F->G H Decontaminate the Area G->H I Dispose of all cleanup materials as hazardous waste H->I

Caption: Decision-Making for Chemical Spill Response.

References

Personal protective equipment for handling Meloscandonine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following safety and handling information is based on data for Melatonin , as no specific information was found for "Meloscandonine." It is presumed that "this compound" is a typographical error for "Melatonin," a physiologically active substance requiring careful handling in laboratory settings. Researchers should always consult the specific Safety Data Sheet (SDS) for the exact compound being used.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Melatonin. It includes operational and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling Melatonin, especially in powdered form, a comprehensive approach to personal protection is crucial to minimize exposure.[1][2] The following table summarizes the recommended PPE.

Body PartRequired PPESpecifications and Usage
Hands Double chemotherapy gloves or chemical-resistant glovesProvides maximum protection against skin contact.[3] Change gloves immediately if contaminated, torn, or punctured, and at least every hour.[3]
Body Solid-front barrier gown or coverallsA long-sleeved, solid-front gown protects against spills and contamination.[3][4]
Eyes Safety goggles or a full-face shieldProtects eyes from splashes or airborne particles of the compound. Standard eyeglasses are not sufficient.[4]
Respiratory NIOSH-approved respirator (e.g., N95 or higher)Required when handling powders outside of a certified chemical fume hood to prevent inhalation.[4][5]
Feet Closed-toe shoesStandard laboratory practice to protect feet from spills.

Operational Plan for Safe Handling

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store Melatonin in a tightly closed container in a dry, and dark place, as it can be light-sensitive.[5] The recommended storage temperature is often -20°C.

  • Keep the container in a designated, well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[6]

2. Handling and Use:

  • All handling of powdered Melatonin should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]

  • Ensure that an eyewash station and safety shower are readily accessible in the work area.[6]

  • Use dedicated equipment (spatulas, weigh boats, etc.) for handling Melatonin to prevent cross-contamination.

  • Avoid eating, drinking, or smoking in areas where Melatonin is handled.[7]

3. Spill Management:

  • In the event of a spill, evacuate the immediate area to prevent further exposure.

  • For a small powder spill, carefully cover it with damp paper towels to avoid generating dust.

  • For larger spills, follow the established emergency procedures and consult with safety personnel.

  • Collect the spilled material and contaminated items into a sealed, labeled hazardous waste container.

  • Clean the spill area thoroughly with an appropriate solvent and then soap and water.

Disposal Plan

Proper disposal of Melatonin and contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Chemical Waste: Unused or expired Melatonin should be disposed of as hazardous chemical waste.[3] It must be collected in a clearly labeled, sealed container.

  • Contaminated Materials: All disposable items that have come into contact with Melatonin, such as gloves, bench paper, and pipette tips, should be considered contaminated waste.[3] These items should be collected in a designated, sealed hazardous waste container.

  • Waste Segregation: Do not mix Melatonin waste with other laboratory waste streams.[3]

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved hazardous waste management company. Follow all local, state, and federal regulations for hazardous waste disposal.[8][9]

Experimental Workflow: Spill Response

The following diagram outlines the procedural steps for safely managing a spill of a physiologically active powder like Melatonin.

Spill_Response_Workflow cluster_0 Immediate Actions cluster_1 Spill Containment & Cleanup cluster_2 Final Steps Alert Alert others in the area Evacuate Evacuate immediate spill zone Alert->Evacuate Safety first Assess Assess the spill size and risk Evacuate->Assess PPE Don appropriate PPE Assess->PPE Proceed with caution Contain Cover with damp paper towels PPE->Contain Collect Collect material into waste container Contain->Collect Avoid dust Clean Clean spill area Collect->Clean Dispose Dispose of waste properly Clean->Dispose Report Report the incident Dispose->Report Restock Restock spill kit Report->Restock

Caption: Workflow for a laboratory spill of a powdered chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Meloscandonine
Reactant of Route 2
Reactant of Route 2
Meloscandonine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.